6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHNECIDUTUJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696665 | |
| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-97-1 | |
| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid synthesis route
An In-Depth Technical Guide to the Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Introduction: The Significance of a Privileged Scaffold
This compound, a derivative of 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure, combined with the hydrogen bond donating and accepting capabilities of the pyrrolopyridine core, makes it an ideal framework for designing highly specific and potent therapeutic agents. The strategic placement of a fluorine atom at the 6-position often enhances metabolic stability and binding affinity, making this molecule a crucial intermediate in the development of targeted therapies, particularly kinase inhibitors for oncology and antiviral agents.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed examination of the prevalent synthetic strategies for constructing this valuable molecule, focusing on the underlying chemical logic and providing actionable experimental protocols.
Strategic Analysis: Deconstructing the Target Molecule
A successful synthesis relies on a robust retrosynthetic analysis. For this compound, the primary challenge lies in the controlled assembly of the substituted bicyclic core. Two dominant strategies emerge from this analysis:
-
Late-Stage Fluorination: This approach involves constructing a suitable 7-azaindole precursor, such as a 6-amino or 6-halo derivative, and introducing the fluorine atom in a later step. This strategy can be advantageous if the precursor is readily available or if the fluorination step is high-yielding.
-
Early-Stage Fluorination (Convergent Synthesis): This strategy begins with a pre-fluorinated pyridine building block. The pyrrole ring is then constructed onto this scaffold. This convergent approach is often favored for its efficiency and ability to introduce diversity late in the synthesis.
This guide will explore both pathways, presenting the mechanistic rationale and practical considerations for each.
Caption: Retrosynthetic overview of this compound.
Route 1: Late-Stage Fluorination via Diazotization
This synthetic route is particularly effective for large-scale preparations due to its use of relatively inexpensive starting materials and a robust, high-yielding fluorination step. The key transformation is the conversion of a 6-amino-7-azaindole intermediate into the desired 6-fluoro derivative through a diazotization reaction.[3]
Synthetic Pathway Overview
Caption: Synthetic workflow for the late-stage fluorination approach.
Mechanistic and Experimental Insights
Step 1: Diazotization and Fluorination of 6-Amino-7-azaindole
The cornerstone of this route is the Balz-Schiemann-type reaction. 6-Amino-7-azaindole serves as the starting material.[3]
-
Expertise & Experience: The choice of hydrogen fluoride-pyridine solution is critical. It acts as both the solvent and the fluoride source. The reaction is highly exothermic and involves the evolution of gas, necessitating careful temperature control (below -20 °C) during the addition of sodium nitrite.[3] Improper control can drastically reduce the yield. The subsequent workup with a sodium bicarbonate/ice mixture is designed to safely neutralize the excess HF and decompose the diazonium salt intermediate to yield the 6-fluoro product.[3] This method avoids the isolation of the potentially unstable diazonium salt.
Step 2: C3-Carboxylation
With the 6-fluoro-7-azaindole core constructed, the final step is the introduction of the carboxylic acid at the C3 position. This is typically achieved through directed ortho-metalation.
-
Trustworthiness: The pyrrole nitrogen is acidic and must be protected to prevent N-lithiation. A tosyl (Ts) group is a common choice, installed using tosyl chloride.[4]
-
Authoritative Grounding: Following N-protection, the intermediate is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C). The base selectively deprotonates the C3 position, the most acidic carbon on the ring, to form a lithiated intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate. An acidic workup protonates the carboxylate, and a final deprotection step (e.g., using aqueous NaOH) removes the tosyl group to yield the final product.[4]
Detailed Protocol: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a method optimized for large-scale preparation.[3]
-
Setup: To a 5L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add hydrogen fluoride-pyridine solution (70% concentration, 1200g) at -20 °C.
-
Addition of Amine: Add 6-Amino-7-azaindole (400g, 3 mol) in portions, ensuring the internal temperature is maintained below -20 °C.
-
Diazotization: Once the addition is complete, add sodium nitrite (690g, 10 mol) in batches over 2-3 hours, carefully controlling the temperature to remain below -20 °C.
-
Reaction: Stir the mixture at -20 °C for an additional 1-2 hours after the final addition of sodium nitrite.
-
Workup: In a separate large reactor, prepare a mixture of sodium bicarbonate, ice, water, and ethyl acetate. Slowly and carefully add the reaction mixture to this quench solution, controlling the vigorous gas evolution and exotherm.
-
Extraction & Purification: Separate the organic layer. Wash the filtrate with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-Fluoro-1H-pyrrolo[2,3-b]pyridine. The reported yield for this transformation is greater than 70%.[3]
Route 2: Convergent Synthesis via Palladium-Catalyzed Annulation
This strategy builds the pyrrole ring onto a pre-existing fluorinated pyridine core. It leverages the power of modern cross-coupling chemistry to achieve a convergent and flexible synthesis. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are central to this approach.[5][6]
Synthetic Pathway Overview
Caption: Synthetic workflow for the convergent, palladium-catalyzed approach.
Mechanistic and Experimental Insights
Step 1: Sonogashira Coupling
The synthesis begins with a suitable starting material like 2-amino-5-fluoro-3-iodopyridine.
-
Expertise & Experience: The Sonogashira reaction couples this halopyridine with a terminal alkyne, such as trimethylsilylacetylene (TMSA).[6] The reaction is catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI). The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.
Step 2: Deprotection and Cyclization
The resulting 2-amino-3-(alkynyl)pyridine intermediate is then cyclized to form the 7-azaindole ring.
-
Authoritative Grounding: First, the TMS group is removed under basic or fluoride-mediated conditions. The subsequent intramolecular cyclization is a key step. While this can sometimes be achieved with heat, it is often mediated by a strong base like potassium tert-butoxide (KOtBu).[5] The base facilitates the nucleophilic attack of the amino group onto the alkyne, leading to the formation of the pyrrole ring. The use of 18-crown-6 can enhance the reactivity of the base and improve yields.[5]
Step 3: C3-Carboxylation
The final carboxylation step is identical to that described in Route 1, involving N-protection, directed metalation, and quenching with CO₂.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Late-Stage Fluorination | Route 2: Convergent Synthesis |
| Starting Material | 6-Amino-7-azaindole | 2-Amino-5-fluoro-3-halopyridine |
| Key Reactions | Diazotization, Directed Metalation | Sonogashira Coupling, Base-mediated Cyclization |
| Advantages | High-yielding fluorination[3], suitable for scale-up, fewer steps for the core. | High flexibility, allows for late-stage diversification, well-established Pd-chemistry.[6] |
| Disadvantages | Handling of HF-Pyridine, exothermic reaction requires careful control.[3] | Multi-step synthesis of the starting halopyridine, potential for catalyst poisoning. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple strategic pathways. The choice between a late-stage fluorination approach and a convergent synthesis depends on factors such as the desired scale, the availability of starting materials, and the need for analogue synthesis. The late-stage fluorination of 6-amino-7-azaindole offers a direct and high-yielding route suitable for bulk manufacturing.[3] Conversely, the convergent approach using palladium-catalyzed cross-coupling provides greater flexibility, making it highly valuable for medicinal chemistry programs where the rapid generation of diverse analogues is paramount. Both routes culminate in a directed metalation-carboxylation sequence, a reliable method for functionalizing the C3 position of the 7-azaindole core.
References
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de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available from: [Link]
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Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(24), 6995–6998. Available from: [Link]
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Pereira, M. F., Martins, C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 455. Available from: [Link]
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MySkinRecipes. (n.d.). 6-Fluoro-7-Azaindole-3-Carboxylic Acid. Available from: [Link]
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Zhang, L., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available from: [Link]
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El-Sayed, N. N. E., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(12), 115493. Available from: [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. Available from: [Link]
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Rico, A. J., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 61(21), 9656–9668. Available from: [Link]
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An In-depth Technical Guide to 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Scaffold: Physicochemical Properties
The properties of the target molecule are dictated by the synergistic effects of the 7-azaindole core, the electron-withdrawing fluorine atom, and the acidic carboxyl group.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₅FN₂O₂ | - |
| Molecular Weight | 180.14 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. Aqueous solubility will be pH-dependent. | General knowledge of carboxylic acids |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. The pyrrole N-H is weakly acidic, and the pyridine nitrogen is weakly basic. | General knowledge of heterocyclic carboxylic acids |
Synthesis and Chemical Reactivity
The synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be approached through the functionalization of the pre-formed 6-fluoro-7-azaindole core. The introduction of a carboxylic acid group at the C3 position is a key transformation.
Synthetic Pathway Overview
Caption: Proposed synthetic routes to the target compound.
Detailed Synthetic Protocols
1. Vilsmeier-Haack Formylation and Subsequent Oxidation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 7-azaindoles, typically at the C3 position.[5][6]
-
Step 1: Formylation. To a solution of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., DMF or 1,2-dichloroethane), the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, monitored by TLC.
-
Step 2: Work-up. The reaction mixture is then carefully quenched with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) and extracted with an organic solvent.
-
Step 3: Oxidation. The resulting 3-formyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine is then oxidized to the carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate, silver (I) oxide, or sodium chlorite. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the heterocyclic core.
2. Direct Carboxylation via Lithiation
Direct C-H activation followed by carboxylation is a more direct route. The regioselectivity of lithiation is a key consideration.
-
Step 1: Lithiation. 6-Fluoro-1H-pyrrolo[2,3-b]pyridine is dissolved in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium, is added dropwise to effect deprotonation, preferentially at the C3 position.
-
Step 2: Carboxylation. The resulting lithiated species is then quenched by the addition of solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution.
-
Step 3: Work-up. The reaction is warmed to room temperature and then quenched with water or a dilute acid. The product is then extracted and purified.
Analytical Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and pyrrole rings. The chemical shifts will be influenced by the fluorine and carboxylic acid substituents. A downfield singlet for the carboxylic acid proton (typically >10 ppm) and a signal for the pyrrole N-H proton would be expected.[7][8][9] |
| ¹³C NMR | Resonances for the eight carbon atoms. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. The carboxyl carbon will appear at a characteristic downfield shift (>160 ppm).[7] |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the C6 position. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.[10][11] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-F bond vibrations. |
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. These compounds are frequently designed as kinase inhibitors.[12][13][14][15][16][17][18] The introduction of a 6-fluoro substituent can enhance metabolic stability and binding affinity, while the 3-carboxylic acid group can serve as a key interaction point with the target protein or improve pharmacokinetic properties.
Potential Therapeutic Targets and Signaling Pathways
Caption: Inhibition of kinase signaling by 7-azaindole derivatives.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases involved in cancer progression, including:
-
Traf2 and Nck-interacting kinase (TNIK): Implicated in colorectal cancer.
-
Polo-like kinase 4 (PLK4): A regulator of centriole replication, with abnormal expression in several cancers.[12]
-
Ataxia-Telangiectasia Mutated (ATM) kinase: A key player in the DNA damage response.[13][15][18]
-
Cyclin-dependent kinase 8 (CDK8): A colorectal oncogene involved in transcription regulation.[14][17]
The carboxylic acid moiety can form crucial hydrogen bonds or salt bridges with amino acid residues in the kinase active site, contributing to high-affinity binding.
Safety and Handling
Based on the safety data for 7-azaindole and its halogenated derivatives, this compound should be handled with care in a laboratory setting.[19][20][21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[19]
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Seek medical attention if any symptoms persist.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. While its specific synthesis and biological activity may not be extensively documented, the well-established chemistry of the 7-azaindole core provides a solid foundation for its rational design and synthesis. The strategic combination of the fluorinated pyridine ring and the C3-carboxylic acid offers significant potential for creating potent and selective modulators of various biological targets, particularly kinases involved in oncology. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
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The Strategic Incorporation of Fluorine in Pyrrolopyridines: A Technical Guide to Unlocking Novel Biological Activities
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrrolopyridine scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] These bicyclic systems, particularly the 7-azaindole isomer, are bioisosteres of purines and indoles, allowing them to effectively interact with a wide range of biological targets.[2][3] When medicinal chemists seek to modulate the properties of these promising scaffolds, the introduction of fluorine is a frequently employed and highly effective strategy.[4][5]
The strategic placement of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5][6] Fluorine's high electronegativity and small atomic size allow it to enhance potency, selectivity, and pharmacokinetic profiles without significantly increasing steric bulk.[5] This guide provides an in-depth technical overview of the biological activities of fluorinated pyrrolopyridines, with a focus on their applications as kinase inhibitors and antiviral agents. We will delve into the rationale behind their design, methods for their synthesis, and detailed protocols for their biological evaluation.
Fluorinated Pyrrolopyridines as Kinase Inhibitors
The pyrrolopyridine nucleus serves as an excellent mimic of the purine ring of ATP, enabling these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[7] The addition of fluorine can further enhance this inhibitory activity and confer selectivity.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Fluorinated pyrrolopyridines, such as derivatives of pyrrolo[2,3-b]pyridine, have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinase 1 (JAK1).[8][9][10][11] The pyrrolopyridine core forms key hydrogen bonds with the hinge region of the kinase domain, while appended fluorinated moieties can engage in additional interactions within the binding pocket, often leading to increased potency and selectivity.[8]
Signaling Pathway: Inhibition of the FGFR Signaling Cascade
Caption: Inhibition of the FGFR signaling pathway by a fluorinated pyrrolopyridine.
Structure-Activity Relationship (SAR) Insights
The introduction of fluorine into the pyrrolopyridine scaffold has demonstrated clear benefits in enhancing biological activity. For instance, in a series of pyrrolo[2,3-d]pyrimidine-based VEGFR-2 inhibitors, the incorporation of a fluorine atom on a phenyl ring, mimicking the structure of regorafenib, led to a compound with significantly improved inhibitory activity (IC50 = 52.4 nM) compared to the non-fluorinated analog, sorafenib. This highlights the positive impact of fluorine on the potency of these kinase inhibitors.
Quantitative Data: Potency of Fluorinated Pyrrolopyridine Kinase Inhibitors
| Compound Class | Target Kinase | Key Fluorinated Moiety | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | Fluorinated diarylurea | 52.4 | |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | Trifluoromethyl | 7 | [8][9] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | Trifluoromethyl | 9 | [8][9] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | Trifluoromethyl | 25 | [8][9] |
| Pyrrolo[2,3-b]pyridine | GSK-3β | Not specified | 0.22 | [10] |
Fluorinated Pyrrolopyridines as Antiviral Agents
The structural similarity of pyrrolopyridines to purine nucleosides also makes them attractive candidates for the development of antiviral drugs, particularly those targeting viral enzymes like reverse transcriptase.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
Certain fluorinated pyrrole-based compounds have shown moderate activity against HIV-1.[4] The mechanism of action is believed to involve the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus. By binding to the enzyme, these compounds can block the synthesis of viral DNA from the RNA template.
Experimental Protocols: Evaluating Biological Activity
A systematic approach is required to evaluate the biological activity of newly synthesized fluorinated pyrrolopyridines. This typically involves a tiered screening process, starting with in vitro enzymatic assays, followed by cell-based assays, and potentially in vivo studies for the most promising candidates.
Experimental Workflow: Screening for Biological Activity
Caption: General experimental workflow for screening fluorinated pyrrolopyridines.
Detailed Step-by-Step Methodologies
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.[12]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. HIV-1 Reverse Transcriptase Assay (Colorimetric)
This protocol describes a method to screen for inhibitors of HIV-1 RT.[5]
-
Reagent Preparation:
-
Prepare a reaction buffer by mixing equal volumes of Reaction Buffer 1 and Reaction Buffer 2 just before use.
-
Dilute the test compound to the desired concentrations in the reaction buffer.
-
-
Enzyme Inhibition Assay:
-
In a streptavidin-coated 96-well plate, add 80 µL of each test compound dilution.
-
Add a known amount of HIV-1 RT enzyme to each well (e.g., 1 ng).
-
Incubate the plate to allow for the reverse transcription reaction to occur.
-
Follow the kit manufacturer's instructions for the subsequent washing, antibody conjugation, substrate addition, and stop solution steps.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
3. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is crucial for assessing the cytotoxic effects of the compounds on cancer and healthy cell lines.[4][13][14][15]
-
Cell Seeding:
-
Prepare a cell suspension of the desired cell line.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the plate for 24 hours to allow for cell adhesion.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the fluorinated pyrrolopyridine compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay Procedure:
-
Absorbance Measurement:
-
Measure the absorbance at approximately 492 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the untreated control.
-
Conclusion and Future Directions
Fluorinated pyrrolopyridines represent a highly promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine has been shown to significantly enhance their biological activity, particularly as kinase inhibitors and antiviral agents. The methodologies outlined in this guide provide a framework for the synthesis, screening, and evaluation of these compounds. Future research in this area will likely focus on the development of more selective and potent inhibitors through a deeper understanding of their structure-activity relationships and binding interactions with their biological targets. Furthermore, the exploration of novel fluorination strategies and the application of these compounds to a broader range of diseases will continue to be exciting areas of investigation.
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6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its Analogs
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile and potent biological activities. This technical guide delves into the fundamental mechanism of action attributable to this scaffold, with a specific focus on derivatives such as this compound. We will explore the core principles of its interaction with biological targets, primarily protein kinases, and provide a framework for the experimental validation of these mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The 7-Azaindole Scaffold
The 7-azaindole framework is a bioisostere of indole and purine, a structural feature that allows it to mimic the natural ligands of many enzymes.[1][2] Its unique electronic and structural properties have positioned it as a highly successful scaffold in the design of targeted therapeutics, particularly in oncology and immunology.[2][3] A multitude of derivatives based on this core have been synthesized and investigated for a wide array of biological activities, ranging from anticancer and anti-inflammatory to antiviral and antibacterial effects.[3][4][5][6] The primary mechanism that underpins the efficacy of the majority of these compounds is the inhibition of protein kinases.[1][7]
The Primary Mechanism of Action: Competitive Kinase Inhibition
The most well-documented mechanism of action for 7-azaindole derivatives is the competitive inhibition of protein kinases at the ATP-binding site.[7] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[8]
The "Hinge-Binding" Motif: A Molecular Mimicry of ATP
The 7-azaindole scaffold is an exceptional "hinge-binding" motif.[7] The kinase hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is crucial for the binding of ATP. The 7-azaindole core mimics the adenine moiety of ATP, forming key hydrogen bond interactions that anchor the inhibitor within the active site.[2]
Specifically:
-
The nitrogen atom at position 7 (N7) of the pyridine ring acts as a hydrogen bond acceptor .[7]
-
The pyrrole -NH group at position 1 (N1) serves as a hydrogen bond donor .[7]
This dual hydrogen bonding interaction with the backbone of the kinase hinge region is a highly conserved binding mode and is the foundation of the inhibitory activity of this class of compounds.[7][9] By occupying the ATP-binding pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransfer reaction and inhibiting the downstream signaling cascade.
Diagram 1: General Kinase Hinge Interaction
Below is a diagram illustrating the critical hydrogen bonding between the 7-azaindole scaffold and the kinase hinge region, which is fundamental to its ATP-competitive inhibitory mechanism.
Caption: 7-azaindole scaffold forming key H-bonds with the kinase hinge.
Key Kinase Targets and Therapeutic Areas
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its adaptation to target a wide range of kinases by modifying the substituents at various positions on the bicyclic core. This has led to the development of inhibitors for numerous kinase families, with implications for a variety of diseases.
| Kinase Target Family | Specific Examples | Associated Diseases | Reference(s) |
| Receptor Tyrosine Kinases (RTKs) | VEGFR, EGFR, HER2, FGFR, FMS | Cancer | [8][10][11] |
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK8 | Cancer | [8][12] |
| Janus Kinases (JAKs) | JAK1, JAK2, JAK3 | Inflammatory Diseases, Cancer | [13] |
| PI3K/AKT/mTOR Pathway | PI3K | Cancer | [9] |
| Other Serine/Threonine Kinases | TNIK, DYRK1A, ATM, Cdc7 | Cancer, Neurodegenerative Diseases | [1][14] |
| Other Enzymes | PDE4B | CNS Diseases, Inflammatory Diseases | [15] |
The fluorine atom at the 6-position and the carboxylic acid at the 3-position of the specific compound , this compound, will modulate its potency and selectivity towards a specific subset of these or other kinases. The carboxylic acid group, for instance, could form additional interactions with charged or polar residues in the active site, enhancing binding affinity.
Proposed Experimental Workflow for Mechanism Validation
To elucidate the precise mechanism of action for this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline a self-validating system to confirm its activity as a kinase inhibitor.
Step 1: Broad Kinase Panel Screening
-
Objective: To identify the primary kinase target(s) of the compound.
-
Methodology:
-
Utilize a commercial kinase panel assay (e.g., Eurofins DiscoverX, Promega) that covers a broad range of the human kinome (>400 kinases).
-
Screen the compound at a fixed concentration (e.g., 1 µM) to identify initial "hits" (kinases with significant inhibition, typically >50%).
-
For the identified hits, perform dose-response assays to determine the IC50 (half-maximal inhibitory concentration) value for each kinase.
-
-
Causality: This initial screen is crucial for narrowing down the vast number of potential targets to a manageable few, guiding the subsequent, more focused experiments.
Step 2: In Vitro Enzymatic Assays
-
Objective: To confirm direct inhibition of the target kinase and determine the mode of inhibition.
-
Methodology:
-
Perform a kinetic analysis using a purified, recombinant target kinase.
-
Vary the concentrations of both the inhibitor and ATP while keeping the substrate concentration constant.
-
Measure the reaction velocity (rate of substrate phosphorylation).
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
-
Interpretation:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis, indicating that the inhibitor increases the apparent Km of ATP without affecting Vmax. This confirms that the compound binds to the same site as ATP.
-
Non-competitive/Uncompetitive Inhibition: Different intersection patterns would suggest alternative binding mechanisms.
-
Diagram 2: Experimental Workflow for Mechanism Validation
This diagram outlines the logical flow of experiments to confirm the mechanism of action.
Caption: A logical workflow for validating the kinase inhibitor mechanism.
Step 3: Cellular Target Engagement and Pathway Analysis
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context and affects its downstream signaling pathway.
-
Methodology:
-
Select a cell line where the target kinase is known to be active and drives a specific signaling pathway.
-
Treat the cells with varying concentrations of the inhibitor.
-
Perform a Western blot analysis to measure the phosphorylation status of the kinase's direct downstream substrate.
-
-
Causality: A dose-dependent decrease in the phosphorylation of the substrate provides strong evidence that the compound is engaging its target in living cells and producing the intended biological effect.
Conclusion
The this compound belongs to a well-established class of compounds built upon the 7-azaindole scaffold, a privileged structure in drug discovery. The core mechanism of action for this class is overwhelmingly the competitive inhibition of protein kinases via a conserved hydrogen-bonding pattern with the enzyme's hinge region. While the specific kinase targets of this particular derivative require experimental confirmation, it is highly probable that it functions as a kinase inhibitor. The provided experimental workflow offers a robust, self-validating approach to confirm this hypothesis, determine its specific targets, and elucidate its cellular effects, paving the way for its potential development as a novel therapeutic agent.
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The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development
Abstract
The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and history of 7-azaindole derivatives, detailing key synthetic milestones, experimental protocols, and their transformative impact on drug discovery, particularly in the realm of kinase inhibition. Through a comprehensive analysis of synthetic methodologies, structure-activity relationships, and physicochemical properties, this guide serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile scaffold.
Part 1: The 7-Azaindole Core: A Privileged Scaffold in Modern Drug Discovery
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle composed of a fused pyridine and pyrrole ring. This unique arrangement confers a distinct set of physicochemical properties that have proven to be highly advantageous in the design of bioactive molecules. Its structural similarity to endogenous purines and indoles allows it to function as a bioisostere, effectively mimicking the interactions of these key biological building blocks with their respective protein targets.[1]
The introduction of a nitrogen atom at the 7-position of the indole scaffold significantly modulates the electron distribution within the ring system, influencing its hydrogen bonding capabilities, solubility, and metabolic stability.[2] Notably, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual hydrogen bonding capacity is a key feature that enables 7-azaindole derivatives to form strong and specific interactions with the hinge region of protein kinases, a critical component of the ATP-binding site.[3] This has established the 7-azaindole as a "privileged scaffold" for the development of kinase inhibitors.
Table 1: Physicochemical Properties of 7-Azaindole
| Property | Value |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Melting Point | 105-107 °C |
| Boiling Point | 270 °C |
| pKa | 4.59 |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform and methanol |
Part 2: Genesis of a Scaffold: The Discovery and Early History of 7-Azaindole
The journey of the 7-azaindole scaffold began in the mid-20th century, a period of burgeoning interest in heterocyclic chemistry. The first synthesis of the parent 7-azaindole was reported in 1955 by M. M. Robison and B. L. Robison.[4] Their seminal work, published in the Journal of the American Chemical Society, laid the foundational stone for the exploration of this now indispensable heterocyclic system.
The initial synthesis was achieved through a Madelung-type intramolecular cyclization of 2-formamido-3-picoline in the presence of a strong base.[4][5] This discovery was not merely a synthetic curiosity; it opened the door to the preparation of a variety of derivatives, enabling the scientific community to probe their chemical and biological properties. Early investigations into the applications of 7-azaindole derivatives were notably focused on their potential as antimalarial agents, reflecting the pressing therapeutic needs of the era.[4]
The initial synthesis by the Robisons was a landmark achievement, but the harsh conditions required for the Madelung cyclization limited its broad applicability. This spurred further research into more versatile and milder synthetic methodologies, a pursuit that continues to this day and has been instrumental in unlocking the full potential of the 7-azaindole scaffold.
Part 3: The Synthetic Arsenal: Methodologies for the Construction of the 7-Azaindole Nucleus
The construction of the 7-azaindole core has been the subject of extensive research, leading to the development of a diverse array of synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern on the bicyclic ring system and the compatibility of the reaction conditions with other functional groups present in the starting materials.
The Madelung Synthesis: The Foundational Approach
The Madelung synthesis, the method employed for the very first preparation of 7-azaindole, involves the intramolecular cyclization of an N-acyl-o-toluidine derivative under the influence of a strong base at elevated temperatures.[5][6] In the context of 7-azaindole synthesis, the starting material is an N-acylated 2-amino-3-methylpyridine.
Mechanism of the Madelung Synthesis:
The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base, such as sodium ethoxide or potassium tert-butoxide.[6] The resulting carbanion then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon, leading to a cyclized intermediate. Subsequent elimination of a water molecule and aromatization yields the 7-azaindole ring system.
Madelung Synthesis Workflow
Experimental Protocol: Madelung Synthesis of 7-Azaindole
-
Materials: 2-Formamido-3-picoline, Potassium tert-butoxide, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-formamido-3-picoline in anhydrous DMF, add potassium tert-butoxide portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-azaindole.
-
The Chichibabin Cyclization: A Versatile Alternative
The Chichibabin cyclization provides a powerful method for the synthesis of 2-substituted 7-azaindoles. This reaction involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA).[7]
Experimental Protocol: Chichibabin Synthesis of 2-Phenyl-7-azaindole [7]
-
Materials: 2-Fluoro-3-picoline, Benzonitrile, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF).
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF at -40 °C under an inert atmosphere.
-
To the LDA solution, add 2-fluoro-3-picoline dropwise, maintaining the temperature at -40 °C. Stir the resulting mixture for 1 hour.
-
Add benzonitrile to the reaction mixture and continue stirring at -40 °C for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 2-phenyl-7-azaindole.
-
Chichibabin Cyclization Workflow
Modern Synthetic Approaches: The Power of Palladium Catalysis
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, and 7-azaindoles are no exception. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings provide highly efficient and versatile routes for the construction and functionalization of the 7-azaindole scaffold under relatively mild conditions.[8][9]
Experimental Protocol: Palladium-Catalyzed Synthesis of a 3,6-Diaryl-7-Azaindole Derivative [10]
-
Materials: 6-chloro-3-iodo-N-protected-7-azaindole, Arylboronic acid 1, Arylboronic acid 2, Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/Water.
-
Procedure:
-
To a reaction vessel, add 6-chloro-3-iodo-N-protected-7-azaindole, arylboronic acid 1, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add a mixture of toluene and water as the solvent.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the first Suzuki coupling is complete (monitored by LC-MS).
-
To the same reaction vessel, add arylboronic acid 2 and additional catalyst and ligand if necessary.
-
Continue heating at 100-120 °C until the second Suzuki coupling is complete.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3,6-diaryl-7-azaindole derivative.
-
Part 4: The 7-Azaindole Motif in Action: Applications in Drug Discovery
The unique structural and electronic properties of the 7-azaindole scaffold have positioned it as a highly sought-after building block in modern drug discovery. Its ability to engage in key hydrogen bonding interactions and its favorable physicochemical profile have led to its incorporation into a multitude of clinically successful and investigational drugs.
7-Azaindole Derivatives as Kinase Inhibitors
The most prominent application of 7-azaindole derivatives is in the development of protein kinase inhibitors.[3] The 7-azaindole moiety serves as an excellent "hinge-binder," forming two crucial hydrogen bonds with the backbone of the kinase hinge region, thereby mimicking the binding of the adenine portion of ATP.[1] This has led to the discovery of potent and selective inhibitors for a wide range of kinases implicated in cancer and other diseases.
Table 2: Representative 7-Azaindole-Based Kinase Inhibitors and their Biological Activity
| Compound | Target Kinase | IC₅₀ (nM) | Indication |
| Vemurafenib | BRAF V600E | 31 | Melanoma |
| Pexidartinib | CSF1R | 10 | Tenosynovial Giant Cell Tumor |
| Ruxolitinib | JAK1/2 | 3.3/2.8 | Myelofibrosis |
| Crizotinib | ALK | 24 | Non-Small Cell Lung Cancer |
Structure-Activity Relationship (SAR) of 7-Azaindole-Based Anticancer Agents
The development of 7-azaindole derivatives as anticancer agents is a testament to the power of medicinal chemistry in optimizing a privileged scaffold for therapeutic benefit.[11][12] Systematic modifications at various positions of the 7-azaindole ring have led to a deep understanding of the structure-activity relationships governing their anticancer potency.
Key SAR Insights:
-
Position 3: Substitution at this position is generally well-tolerated and provides a vector for introducing diverse functionality to modulate potency and selectivity.
-
Position 5: This position is often crucial for engaging with the solvent-exposed region of the ATP-binding pocket, and modifications here can significantly impact cellular activity and pharmacokinetic properties.
-
N-1 Position: Alkylation or acylation at the pyrrole nitrogen can influence the planarity of the ring system and its hydrogen bonding capacity, often leading to altered kinase selectivity profiles.
Table 3: SAR of 7-Azaindole Derivatives as Erk5 Kinase Inhibitors [7]
| Compound | R¹ | R² | IC₅₀ (µg/mL) against A549 cells |
| 4a | H | 4-fluorophenyl | 6.23 |
| 4h | H | 2-thienyl | 8.52 |
| 5d | CH₃ | 4-chlorophenyl | 7.33 |
| 5j | CH₃ | 3-pyridyl | 4.56 |
| XMD8-92 (Control) | - | - | 5.36 |
Part 5: Characterization of 7-Azaindole Derivatives
The comprehensive characterization of newly synthesized 7-azaindole derivatives is essential to confirm their structure, purity, and physicochemical properties. A combination of spectroscopic and analytical techniques is routinely employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms within the 7-azaindole scaffold and its substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch of the pyrrole ring and the carbonyl stretch of any amide or ketone functionalities.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system of the 7-azaindole core.
Conclusion
From its initial discovery as a laboratory curiosity to its current status as a privileged scaffold in medicinal chemistry, the journey of 7-azaindole is a compelling narrative of scientific innovation. Its unique structural features and versatile chemistry have enabled the development of a multitude of life-saving and life-enhancing therapeutics. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with biological targets promise to further expand the therapeutic horizons of this remarkable heterocyclic system. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of 7-azaindole derivatives, serving as a valuable resource for scientists dedicated to the advancement of drug discovery and development.
References
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
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Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
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Langer, P. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]
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Li, G., Wang, Z., Liu, Y., Zhang, H., Wang, L., & Huang, L. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]
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Collot, M., & Mallet, J. M. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(7), 8036–8064. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
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Reddy, T. S., & Kumar, A. (2017). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 8(11), 1133–1136. [Link]
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Rekulapally, S., Jarapula, R., Gangarapu, K., Manda, S., & Vaidya, J. R. (2015). In silico and in vitro studies of novel 7-azaindole and 7-azaisatin derivatives as potent anticancer agents. Medicinal Chemistry Research, 24(10), 3743–3755. [Link]
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de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149–2152. [Link]
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Rodrigues, F. A., & de Souza, M. V. N. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 464. [Link]
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Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134. [Link]
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Gade, S. K., Rajana, A., Gandham, H., Singh, A., Yatham, M., & Kunta, R. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8676–8687. [Link]
-
Grokipedia. (n.d.). Madelung synthesis. Retrieved from [Link]
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Chen, Y., & Periana, R. A. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Chemistry – A European Journal, 28(12), e202104374. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a fluorinated derivative of 7-azaindole-3-carboxylic acid, represents a significant scaffold in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prevalent motif in numerous biologically active compounds, valued for its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets. The introduction of a fluorine atom at the 6-position can substantially modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive analysis of the spectroscopic data (NMR, MS, and IR) for this compound, offering a foundational resource for its identification, characterization, and application in drug discovery and development.
Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide utilizes high-quality predicted spectroscopic data, interpreted with reference to established principles and data from structurally related 7-azaindole derivatives. This approach provides a robust framework for researchers to anticipate and interpret experimental results.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. Predictions were performed using advanced computational algorithms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | ~12.5 | Broad Singlet | - |
| C2-H | ~8.3 | Singlet | - |
| C4-H | ~8.2 | Doublet of Doublets | J(H-F) ≈ 4.5, J(H-H) ≈ 2.0 |
| C5-H | ~7.2 | Doublet of Doublets | J(H-H) ≈ 9.0, J(H-F) ≈ 2.5 |
| COOH | ~13.0 | Broad Singlet | - |
Interpretation of the ¹H NMR Spectrum:
-
N1-H and COOH Protons: The protons on the pyrrole nitrogen (N1-H) and the carboxylic acid group (COOH) are expected to be highly deshielded, appearing as broad singlets at very downfield chemical shifts (~12.5 and ~13.0 ppm, respectively). Their broad nature is a result of chemical exchange and quadrupole broadening from the adjacent nitrogen atom.
-
C2-H Proton: The proton at the C2 position of the pyrrole ring is anticipated to be a singlet around 8.3 ppm. Its downfield shift is attributed to the electron-withdrawing effect of the adjacent nitrogen atom and the aromatic ring system.
-
C4-H and C5-H Protons: The protons on the pyridine ring (C4-H and C5-H) are expected to exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. The C4-H proton will likely appear as a doublet of doublets around 8.2 ppm, showing a smaller coupling to the fluorine at C6 and a larger coupling to the adjacent C5-H. The C5-H proton, also a doublet of doublets, is predicted to be more upfield (~7.2 ppm) and will show coupling to both the C4-H and the C6-fluorine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)
| Position | Predicted Chemical Shift (ppm) |
| C2 | ~125 |
| C3 | ~110 |
| C3a | ~145 |
| C4 | ~118 (d, J(C-F) ≈ 4 Hz) |
| C5 | ~110 (d, J(C-F) ≈ 9 Hz) |
| C6 | ~160 (d, J(C-F) ≈ 240 Hz) |
| C7a | ~148 |
| C8 (COOH) | ~165 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbons of the Pyrrolo[2,3-b]pyridine Core: The carbon atoms of the heterocyclic core are expected to resonate in the aromatic region of the spectrum.
-
Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the coupling of the carbon nuclei with the fluorine atom. The carbon directly attached to the fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240 Hz, appearing as a doublet. The adjacent carbons (C5 and C7a) and the more distant C4 will show smaller two- and three-bond couplings, respectively.
-
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group (C8) is the most deshielded carbon, appearing at around 165 ppm.
Experimental Protocol for NMR Spectroscopy:
Caption: Standard workflow for acquiring NMR spectra of small molecules.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.03 g/mol |
| [M+H]⁺ | 181.0357 |
| [M-H]⁻ | 179.0209 |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z values corresponding to the exact mass of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. This allows for the unambiguous determination of the elemental formula.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key predicted fragmentation pathways for the [M+H]⁺ ion include:
-
Loss of H₂O: A peak corresponding to the loss of a water molecule from the carboxylic acid group ([M+H-H₂O]⁺ at m/z 163.0251).
-
Loss of CO: Subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ fragment to yield an ion at m/z 135.0302.
-
Loss of COOH: Decarboxylation to form the 6-fluoro-1H-pyrrolo[2,3-b]pyridine cation ([M+H-COOH]⁺ at m/z 136.0464).
-
Caption: Predicted major fragmentation pathways for protonated this compound.
Experimental Protocol for Mass Spectrometry:
Caption: General workflow for acquiring mass spectra of small molecules.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |
| N-H stretch (Pyrrole) | ~3400 | Medium |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C=O stretch (Carboxylic acid) | ~1700 | Strong |
| C=C and C=N stretch (Aromatic) | 1620-1450 | Medium-Strong |
| C-F stretch | ~1250 | Strong |
| O-H bend (Carboxylic acid) | ~1420 and ~920 | Medium, Broad |
Interpretation of the IR Spectrum:
-
O-H and N-H Stretching: The most prominent feature in the high-frequency region will be a very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The N-H stretching vibration of the pyrrole ring is expected to appear as a sharper peak around 3400 cm⁻¹.
-
Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group.
-
Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to a series of medium to strong bands in the 1620-1450 cm⁻¹ region.
-
C-F Stretching: A strong absorption band around 1250 cm⁻¹ is characteristic of the C-F stretching vibration.
Experimental Protocol for IR Spectroscopy (ATR):
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Conclusion
This technical guide provides a detailed overview of the predicted NMR, MS, and IR spectroscopic data for this compound. By combining high-quality predicted spectra with fundamental spectroscopic principles and data from related analogs, this document serves as a valuable resource for the unambiguous identification and characterization of this important medicinal chemistry scaffold. The provided experimental protocols offer practical guidance for researchers undertaking the synthesis and analysis of this and similar compounds, thereby facilitating its application in the development of novel therapeutics.
References
-
NMR Prediction: Chemicalize by ChemAxon. ([Link])
-
Mass Spectrometry Prediction: MassBank of North America (MoNA). ([Link])
-
IR Spectroscopy Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. ([Link])
-
Spectroscopic Data of 7-Azaindole Derivatives: Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). ([Link])
-
NMR Chemical Shift Databases: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link])
crystal structure of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a fluorine atom and a carboxylic acid moiety, as in this compound, can significantly modulate a molecule's physicochemical properties, including its binding affinity, metabolic stability, and solid-state characteristics. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for controlling polymorphism, optimizing formulation, and interpreting structure-activity relationships (SAR).
While the specific single-crystal X-ray diffraction data for this compound is not currently in the public domain, this guide serves as a comprehensive technical blueprint detailing the methodology for its determination and analysis. We present a structurally realistic, hypothetical model of its crystal structure, grounded in the established principles of molecular geometry and the predictable, robust hydrogen-bonding motifs characteristic of carboxylic acids and 7-azaindole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the characterization and application of heterocyclic compounds.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole ring system is a bioisostere of indole and purine, enabling it to act as a versatile hinge-binding motif for many protein kinases.[1] Its unique arrangement of hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine N) allows for specific and strong interactions within ATP-binding sites. The development of potent inhibitors for targets like the BRAF kinase has heavily relied on this scaffold.[1]
The solid-state structure, determined via single-crystal X-ray diffraction (SC-XRD), provides the definitive, unambiguous three-dimensional arrangement of atoms and molecules within a crystal lattice.[3][4] This information is critical for:
-
Confirming Molecular Connectivity: Absolute validation of a synthetic route's final product.
-
Understanding Intermolecular Forces: Revealing the precise hydrogen bonds, π-stacking, and van der Waals interactions that govern crystal packing.[3]
-
Informing Drug Development: The crystal packing directly influences crucial pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability. Polymorph characterization is a mandatory step in drug development to ensure consistent efficacy and safety.[5]
This guide will therefore detail the complete workflow for elucidating the and discuss the anticipated structural features.
Methodology: From Powder to Refined Structure
The determination of a small molecule crystal structure is a systematic process involving three key stages: synthesis and crystallization, data collection, and structure solution/refinement.[6]
Synthesis and Crystallization
Synthesis: The title compound is prepared from its parent scaffold, 6-Fluoro-1H-pyrrolo[2,3-b]pyridine. A common synthetic route to this scaffold involves a diazotization reaction of 6-amino-7-azaindole.[7] Subsequent carboxylation at the C3 position, for instance via a Vilsmeier-Haack type reaction followed by oxidation, would yield the target carboxylic acid.
Crystallization Protocol (Representative): Obtaining diffraction-quality single crystals is often the most challenging step.[5] The high degree of planarity and the strong hydrogen-bonding capacity of the title compound are conducive to forming crystalline material.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone) for moderate solubility of the compound.
-
Slow Evaporation:
-
Prepare a near-saturated solution of the compound in a suitable solvent (e.g., methanol/water mixture) in a clean vial.
-
Cover the vial with a cap containing small perforations to allow for slow solvent evaporation over several days at room temperature.
-
Monitor periodically for the formation of small, well-defined crystals.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a good solvent (e.g., DMSO).
-
Place a drop of this solution on a siliconized glass slide.
-
Invert the slide over a reservoir containing a poor solvent (an "anti-solvent" like water or hexane), in which the compound is insoluble.
-
Seal the system. The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting slow, ordered crystal growth.
-
Caption: General workflow for growing single crystals from a purified compound.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional structure of crystalline materials.[8] It relies on the principle that X-rays are diffracted by the ordered arrangement of electrons in a crystal lattice, producing a unique diffraction pattern from which the atomic positions can be deduced.[4]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) while recording the positions and intensities of the diffracted X-ray reflections on a detector.[4]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections (e.g., for Lorentz and polarization effects), and determine the unit cell parameters and space group symmetry.
-
Structure Solution and Refinement:
-
The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
This initial model is then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors, ultimately yielding a final, accurate molecular structure.
-
Caption: Standard workflow for single-crystal X-ray structure determination.
Results and Discussion (Hypothetical Model)
Based on chemical principles, we can predict the key structural features of this compound.
Molecular Structure
The molecule consists of a planar 7-azaindole bicyclic system. The fluorine atom at the C6 position and the carboxylic acid group at the C3 position will lie in the plane of this ring system. The C-F bond length is expected to be approximately 1.35 Å, and the C-C and C-N bonds within the aromatic rings will exhibit lengths intermediate between single and double bonds, consistent with their aromatic character.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing will be dominated by strong and directional hydrogen bonds. The most predictable and robust interaction is the formation of a centrosymmetric carboxylic acid dimer . This occurs through a pair of O-H···O hydrogen bonds, forming a classic R²₂(8) graph set motif.
Furthermore, the 7-azaindole core provides additional hydrogen bonding sites:
-
Pyrrole N-H (Donor): This group will act as a hydrogen bond donor.
-
Pyridine N (Acceptor): This nitrogen is a strong hydrogen bond acceptor.
It is highly probable that the N-H group of one azaindole ring will form a hydrogen bond with the pyridine nitrogen of an adjacent molecule (N-H···N). The combination of the carboxylic acid dimer and the N-H···N interactions would link the molecules into extended supramolecular chains or sheets, creating a stable and dense crystal packing arrangement.
Caption: Predicted hydrogen bonding motifs: a carboxylic acid dimer and an N-H···N chain.
Crystallographic Data Summary
The following table presents plausible crystallographic data for the title compound, assuming a common packing arrangement for a small organic molecule. Note: This data is hypothetical and for illustrative purposes only.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₅FN₂O₂ |
| Formula Weight | 180.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 7.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 736.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.623 |
| F(000) | 368.0 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| R₁ (final) | < 0.05 |
| wR₂ (final) | < 0.12 |
Implications for Drug Development
The precise solid-state architecture revealed by SC-XRD has profound implications:
-
Polymorph Screening: A molecule with strong hydrogen bond donors and acceptors is prone to polymorphism—the ability to crystallize in multiple forms with different packing arrangements. Each polymorph can have distinct solubility and stability profiles. A definitive crystal structure is the foundational reference for identifying and patenting the most therapeutically viable form.
-
Formulation Design: Knowledge of the intermolecular interactions allows for the rational design of formulations. For example, the strong carboxylic acid dimer suggests that disrupting this interaction may be key to improving solubility. This could guide the selection of co-formers for creating salts or co-crystals with enhanced properties.
-
Computational Modeling: An experimental crystal structure serves as the benchmark for validating and refining computational models, such as molecular dynamics simulations, which can predict compound behavior in biological systems.[9]
Conclusion
While awaiting experimental determination, this guide has outlined the critical importance and a robust methodological framework for the structural elucidation of this compound. Based on established chemical principles, a hypothetical structural model predicts a planar molecule that assembles via strong, directional hydrogen bonds, primarily forming carboxylic acid dimers which are further linked into extended networks by N-H···N interactions. The definitive determination of this structure via single-crystal X-ray diffraction will provide invaluable insights for its future development and application in medicinal chemistry, offering precise control over its solid-state properties and informing the design of next-generation therapeutics.
References
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Retrieved from Rigaku Corporation. [URL: https://www.rigaku.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [URL: https://www.creative-biostructure.com/what-is-single-crystal-x-ray-diffraction-and-how-does-it-work.htm]
- Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [URL: https://excillum.
- Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9109012/]
- Gleason, J. L., et al. (2020). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.9b00827]
- BenchChem. (2025). Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques. Retrieved from BenchChem. [URL: https://www.benchchem.
- Robison, M. M., & Robison, B. L. (1956). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01599a058]
- Lv, M., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10594191/]
- El-Malah, A. A. A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [URL: https://rosdok.uni-rostock.de/handle/20.500.11968/396]
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. Retrieved from PharmaBlock. [URL: https://www.pharmablock.com/news_detail/21.html]
- Guidechem. (n.d.). What is the synthesis method for 6-fluoro-1H-Pyrrolo[2,3-b]pyridine? Retrieved from Guidechem. [URL: https://www.guidechem.com/production-method/898746-42-4.html]
- PubChem. (n.d.). 6-Fluoro-1H-pyrrolo(2,3-b)pyridine. Retrieved from National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24728891]
- Chintala, M., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750596/]
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra00287a]
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An In-depth Technical Guide to the Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Starting Materials and Core Synthetic Strategies
Introduction: The Significance of a Privileged Scaffold in Modern Drug Discovery
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, represents a cornerstone heterocyclic scaffold in contemporary medicinal chemistry. Its rigid, bicyclic structure, combined with the electronic properties imparted by the fluorine atom and the carboxylic acid moiety, makes it a highly sought-after intermediate in the development of targeted therapeutics. This scaffold is a key component in a multitude of biologically active molecules, particularly kinase inhibitors and antiviral agents, where it often serves as a crucial pharmacophore for establishing high-affinity interactions with biological targets.[1] The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, and the introduction of a nitrogen atom into the six-membered ring can enhance solubility and bioavailability.[2] Furthermore, the strategic placement of a fluorine atom can modulate the molecule's metabolic stability and binding affinity.
This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focused exploration of the key starting materials that define each pathway. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the rationale behind experimental choices. Detailed, step-by-step protocols for the most salient synthetic strategies are provided, alongside a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of the synthesis of this pivotal pharmaceutical intermediate.
Strategic Synthesis Blueprint: Convergent Pathways to the Target Molecule
The synthesis of this compound is most effectively approached through a convergent strategy. This involves the initial construction of the 6-fluoro-7-azaindole core, followed by the introduction of the carboxylic acid functionality at the C3 position. This approach allows for greater flexibility and efficiency, as the core can be synthesized and purified before the final functionalization step.
Two primary pathways, distinguished by their choice of starting materials for the core synthesis, have emerged as the most viable and scalable.
dot
Caption: Convergent synthetic strategy for the target molecule.
Pathway 1: Synthesis from 6-Amino-7-azaindole
This pathway represents a highly efficient and direct route to the 6-fluoro-7-azaindole core, leveraging the readily available starting material, 6-amino-7-azaindole. The key transformation is a diazotization reaction, a classic and powerful method for the introduction of fluorine onto an aromatic ring.
Step 1: Fluorination via Diazotization
The conversion of 6-amino-7-azaindole to 6-fluoro-7-azaindole is achieved through a diazotization reaction followed by a Schiemann-type transformation. The amine is first converted to a diazonium salt, which then decomposes in the presence of a fluoride source to yield the desired fluoro-substituted product.
dot
Caption: C3-Carboxylation via Formylation and Oxidation.
Mechanistic Insight: The Vilsmeier-Haack Reaction The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). [3][4]This electrophilic iminium salt then attacks the electron-rich C3 position of the 7-azaindole ring. [3]Subsequent hydrolysis of the resulting iminium intermediate furnishes the 3-formyl derivative. [4]This reaction is highly regioselective for the C3 position in indole and azaindole systems due to the stabilization of the positive charge in the transition state by the pyrrole nitrogen.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Fluoro-7-azaindole
A representative procedure for the Vilsmeier-Haack formylation of a related 3-amino-4-methyl pyridine to a 3-formyl-6-azaindole provides a strong basis for this transformation. [5] Materials:
-
6-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flask containing DMF, add POCl₃ dropwise at room temperature with stirring.
-
After stirring for a short period to allow for the formation of the Vilsmeier reagent, add the 6-Fluoro-1H-pyrrolo[2,3-b]pyridine.
-
The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Upon completion, the reaction is quenched by pouring it onto ice and neutralizing with a base, such as sodium hydroxide or sodium bicarbonate, to precipitate the aldehyde product.
-
The crude 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is then collected by filtration and can be purified by recrystallization or chromatography.
Experimental Protocol: Oxidation of the Aldehyde to the Carboxylic Acid
The oxidation of the 3-formyl group to a carboxylic acid can be accomplished using a variety of standard oxidizing agents. A mild and efficient method involves the use of sodium chlorite (NaClO₂) in the presence of a scavenger for the hypochlorite byproduct, a transformation known as the Pinnick oxidation. [6] Materials:
-
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
A scavenger (e.g., 2-methyl-2-butene or hydrogen peroxide)
-
A suitable solvent system (e.g., a mixture of t-butanol, water, and a phosphate buffer)
Procedure:
-
Dissolve the 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a suitable solvent mixture.
-
Add the scavenger to the solution.
-
Slowly add an aqueous solution of sodium chlorite, maintaining the temperature in a controlled range (e.g., 0-25°C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and adjust the pH to acidic to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to obtain this compound.
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield |
| Fluorination | 6-Amino-7-azaindole | NaNO₂, HF-Pyridine | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | >70% |
| Formylation | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | POCl₃, DMF | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | High |
| Oxidation | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | NaClO₂, scavenger | This compound | 70-95% [6] |
Pathway 2: Synthesis from Substituted Pyridines
An alternative strategy for the construction of the 7-azaindole core involves building the pyrrole ring onto a pre-existing, appropriately substituted pyridine ring. This approach offers the advantage of introducing diversity at various positions of the final molecule by judicious choice of the starting pyridine derivative.
A notable example is the one-pot synthesis of 7-azaindoles from 2-fluoro-3-methylpyridine and an arylaldehyde. [2]While this specific example does not directly yield the 6-fluoro derivative, the underlying principles can be adapted. For the synthesis of a 6-fluoro-7-azaindole, a starting material such as 2,5-difluoro-3-methylpyridine could potentially be employed.
dot
Caption: Synthesis of the 7-azaindole core from a substituted pyridine.
This domino reaction sequence involves the formation of C-N and C-C bonds in a single pot, offering a streamlined approach to the azaindole scaffold. [2]The subsequent carboxylation at the C3 position would follow the same formylation and oxidation sequence as described in Pathway 1.
Alternative Carboxylation Strategy: Direct Carboxylation
While the formylation-oxidation sequence is robust, direct carboxylation of the 6-fluoro-7-azaindole core is a potential alternative. This can be achieved by deprotonation at the C3 position with a strong base, such as an organolithium reagent, followed by quenching the resulting anion with carbon dioxide.
dot
Caption: Direct C3-carboxylation of 6-fluoro-7-azaindole.
Mechanistic Insight: The C3 proton of the pyrrole ring in 7-azaindole is acidic enough to be removed by a strong base. The resulting anion is a potent nucleophile that readily reacts with the electrophilic carbon of carbon dioxide. An acidic workup then protonates the carboxylate to yield the final carboxylic acid. This method, however, may require careful optimization of reaction conditions to avoid side reactions and ensure regioselectivity.
Conclusion
The synthesis of this compound is a well-elucidated process with multiple viable pathways. The choice of starting material fundamentally dictates the overall synthetic strategy. The route commencing with 6-amino-7-azaindole offers a high-yielding and scalable approach to the core, which can then be efficiently functionalized. Alternative strategies starting from substituted pyridines provide flexibility for analog synthesis. The introduction of the C3-carboxylic acid is most reliably achieved through a Vilsmeier-Haack formylation followed by oxidation, although direct carboxylation presents a more atom-economical alternative. A thorough understanding of these synthetic routes and the underlying chemical principles is paramount for researchers and professionals engaged in the development of novel therapeutics based on this privileged 7-azaindole scaffold.
References
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
6-Fluoro-7-Azaindole-3-Carboxylic Acid - MySkinRecipes. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]
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A-Z Guide to 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Theoretical & Computational Analysis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational studies on 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2] This document synthesizes established computational methodologies, applying them to the title compound to predict its structural, electronic, and spectroscopic properties. By explaining the causality behind computational choices and grounding predictions in established theory, this guide serves as a robust framework for researchers aiming to leverage in silico methods for drug discovery and molecular design.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole and purine systems, making it a cornerstone in medicinal chemistry.[1] Its unique structure, which combines a pyrrole and a pyridine ring, allows it to form key hydrogen bond interactions with biological targets, such as the hinge region of protein kinases.[1][3] The introduction of substituents, like the fluorine atom and carboxylic acid group in this compound, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and target binding affinity.[1]
Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for modern drug development. They provide a cost-effective and rapid means to:
-
Predict molecular geometries and conformations.
-
Understand electronic properties and reactivity.
-
Interpret complex experimental spectra (e.g., FT-IR, Raman).
-
Guide synthetic efforts by identifying the most stable structures and reactive sites.
This guide will leverage the principles from comprehensive studies on related 7-azaindole derivatives to build a detailed theoretical profile of the title compound.[4][5]
Computational Methodology: The 'Why' Behind the 'How'
The reliability of any theoretical study hinges on the appropriateness of the computational methods chosen. Here, we outline the rationale for a robust and widely accepted approach for analyzing molecules of this class.
The Power of Density Functional Theory (DFT)
For organic molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing molecular properties.
-
Expertise in Action: The choice of functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational chemistry for its proven track record in reproducing experimental results for a wide range of organic systems.[4][5] It combines the strengths of both Hartree-Fock theory and DFT. For enhanced accuracy, especially in systems where non-covalent interactions are important, dispersion corrections like B3LYP-D3 are often employed.[6]
Selecting the Right Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Expertise in Action: The 6-311++G(d,p) basis set is a highly flexible and reliable choice for this type of analysis.[4][5][7] Let's break down why:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing anions and systems with lone pairs, such as the nitrogen and oxygen atoms in our molecule.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape and are critical for accurately modeling bonding environments.
-
The combination of B3LYP/6-311++G(d,p) provides a self-validating system that has been shown to yield results in excellent agreement with experimental X-ray diffraction and spectroscopic data for similar heterocyclic compounds.[4][5]
Predicted Molecular Structure and Properties
Using the B3LYP/6-311++G(d,p) level of theory, a geometry optimization is the first step. This calculation finds the lowest energy arrangement of atoms, representing the molecule's most stable conformation.
Optimized Geometry
The optimization would reveal a planar heterocyclic core. The carboxylic acid group at position 3 may exhibit a slight twist relative to the bicyclic system to minimize steric hindrance. The key structural parameters (bond lengths, angles) can then be extracted and compared to known values for similar crystal structures to validate the computational model.[8]
Diagram: Molecular Structure & Atom Numbering
Caption: Optimized structure of this compound.
Vibrational Analysis: Decoding the Molecular Fingerprint
A frequency calculation performed on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it predicts the vibrational spectra (FT-IR and Raman).
-
Trustworthiness: Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, scaling factors are applied to improve the correlation. For the B3LYP functional, a common scaling factor is around 0.96-0.98.[4]
Table 1: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity (IR) | Assignment Notes |
| O-H Stretch (Carboxylic Acid) | ~3400-3500 | Strong, Broad | Highly sensitive to hydrogen bonding. In dimers, this shifts to a very broad band between 2500-3300 cm⁻¹.[5] |
| N-H Stretch (Pyrrole) | ~3100-3200 | Medium | In solid-state or dimeric form, this band is also broadened and shifted due to N-H···N hydrogen bonding, a hallmark of 7-azaindoles.[4] |
| C=O Stretch (Carboxylic Acid) | ~1700-1750 | Very Strong | A sharp, intense peak characteristic of the carbonyl group. |
| C=C / C=N Ring Stretches | ~1400-1600 | Strong/Medium | A series of peaks corresponding to the stretching vibrations within the aromatic bicyclic system. |
| C-F Stretch | ~1200-1300 | Strong | A strong absorption band characteristic of the carbon-fluorine bond. |
Electronic Properties: Reactivity and Stability
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[9][10]
For the title compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrolo-pyridine ring system, while the LUMO would likely be centered on the carboxylic acid group and the pyridine ring.[9]
Table 2: Predicted Electronic Properties
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | ~ -6.5 to -7.5 | The energy of the outermost electrons; related to the ionization potential.[10] |
| ELUMO | ~ -1.5 to -2.5 | The energy of the lowest available electron state; related to electron affinity.[10] |
| Energy Gap (ΔE) | ~ 4.5 to 5.5 | Indicates high kinetic stability. The presence of the electron-withdrawing fluorine atom likely widens the gap. |
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the immediate identification of reactive sites.[11][12]
-
Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. For our molecule, these would be concentrated around the carbonyl oxygen, the pyrrole nitrogen (N1), and the pyridine nitrogen (N7).[12]
-
Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the acidic proton of the carboxylic acid and the N-H proton.[12]
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for conducting a DFT analysis on the title compound, ensuring a self-validating and reproducible system.
Diagram: Computational Workflow
Caption: A standard workflow for theoretical analysis of molecular properties.
Step-by-Step Protocol for DFT Calculation (using Gaussian software as an example):
-
Structure Input:
-
Draw the 2D structure of this compound in a molecular editor like GaussView.
-
Perform an initial "Clean-Up" to generate a reasonable 3D starting geometry.
-
-
Input File Generation:
-
Set up the calculation in Gaussian. The route section (command line) should be: #p opt freq=noraman B3LYP/6-311++G(d,p) scrf=(solvent=water)
-
Causality:
-
#p: Prints extra output.
-
opt: Requests a geometry optimization to find the lowest energy structure.
-
freq=noraman: Requests a frequency calculation after the optimization. noraman saves time if Raman intensities are not required.
-
B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.
-
scrf=(solvent=water): Optional but recommended. This performs the calculation in a simulated solvent environment (using the Polarizable Continuum Model), which is more representative of real-world experimental conditions than the gas phase.
-
-
-
Execution:
-
Submit the input file to the Gaussian program for calculation.
-
-
Output Analysis:
-
Optimization Convergence: Open the output file (.log or .out) and search for "Optimization completed." This confirms the geometry optimization was successful.
-
Frequency Analysis: Search for the "Frequencies" section. Confirm that there are no negative (imaginary) frequencies, which validates that the optimized structure is a true energy minimum.
-
Data Extraction:
-
Extract the final optimized coordinates to view the 3D structure.
-
Tabulate the calculated vibrational frequencies and their corresponding IR intensities.
-
Locate the energies of the alpha and beta molecular orbitals to find the HOMO and LUMO energies.
-
-
Visualization: Use post-processing software (e.g., GaussView, Chemcraft) to visualize the MEP surface, HOMO/LUMO orbitals, and animate the vibrational modes.
-
Conclusion and Future Directions
This guide has established a comprehensive theoretical framework for characterizing this compound. The in silico data generated through these robust DFT methods provide deep insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures. These theoretical predictions serve as a powerful complement to experimental studies, enabling researchers to rationalize observed properties and make informed decisions in the design of novel 7-azaindole-based therapeutics, such as kinase or phosphodiesterase inhibitors.[13][14][15] Future computational work could involve molecular docking simulations to predict the binding affinity and orientation of this molecule within the active site of specific biological targets, further bridging the gap between theoretical chemistry and practical drug discovery.[16][17]
References
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Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]
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(PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). ResearchGate. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2018). MDPI. [Link]
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Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). MDPI. [Link]
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Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. (2023). ACS Omega. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]
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Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. (2023). Taylor & Francis Online. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
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Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. (2022). ResearchGate. [Link]
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HOMO-LUMO PLOT OF PYR. (n.d.). ResearchGate. [Link]
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X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole: a case of dual N-H⋯N hydrogen bonds in dimers. (2015). PubMed. [Link]
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MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]
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Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO and NLMO analysis of 3,5-dibromo-2,6-dimethoxy pyridine. (2012). PubMed. [Link]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]
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Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. (n.d.). Preprints.org. [Link]
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Molecular charge distributions, Vibrational frequency and Stability studies on 1H-indole-3-carbaldehyde and (Z). (2020). Iraqi National Journal of Chemistry. [Link]
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Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022). MDPI. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. irjweb.com [irjweb.com]
- 11. Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO and NLMO analysis of 3,5-dibromo-2,6-dimethoxy pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
in vitro kinase assay protocol for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Topic: In Vitro Kinase Assay Protocol for Characterizing 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent kinase inhibitors.[1][2][3] Its unique arrangement of hydrogen bond donors and acceptors allows for effective interaction with the hinge region of the ATP-binding site in numerous kinases.[4] This application note provides a comprehensive guide for the in vitro characterization of novel compounds based on this scaffold, using this compound as a representative example. We present a strategic workflow, from initial broad-panel screening to detailed IC₅₀ determination, and provide step-by-step protocols for two robust, non-radiometric assay technologies: the luminescence-based ADP-Glo™ assay and the fluorescence-based HTRF® KinEASE™ assay. These methodologies offer high sensitivity, scalability, and are broadly applicable across the human kinome, making them ideal for profiling novel 7-azaindole derivatives.
Introduction: The 7-Azaindole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of virtually all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. The 7-azaindole core is an exemplary "hinge-binding" motif.[4][5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the adenine portion of ATP and enabling high-affinity binding to the kinase hinge region.[4] Numerous approved drugs and clinical candidates, such as the BRAF inhibitor Vemurafenib, are built upon this versatile scaffold.[3][5]
Given this precedent, a novel derivative like this compound is a prime candidate for evaluation as a kinase inhibitor. The fluorine substitution can potentially enhance binding affinity and modulate physicochemical properties. This guide outlines a systematic approach to determine its inhibitory activity and selectivity profile.
Strategic Workflow for Kinase Inhibitor Profiling
A tiered approach is recommended to efficiently characterize a novel compound. This strategy maximizes information gain while conserving resources.
Caption: Strategic workflow for characterizing a novel kinase inhibitor.
Core Experimental Principles: Ensuring Data Integrity
Before proceeding to detailed protocols, it is crucial to understand the foundational principles that ensure the generation of reliable and reproducible data.
ATP Concentration: The Critical Variable
Most kinase inhibitors are ATP-competitive. Therefore, the measured potency (IC₅₀) of a compound is highly dependent on the concentration of ATP used in the assay.
-
Rationale: A higher concentration of ATP will require a higher concentration of a competitive inhibitor to achieve the same level of inhibition.
-
Best Practice: For initial screening and IC₅₀ determination, it is crucial to perform the assay at or near the Michaelis constant (Kₘ) of ATP for each specific kinase. This standardizes the conditions and allows for more meaningful comparison of inhibitor potencies across different kinases. Running assays at both low (Kₘ) and high (saturating) ATP concentrations can also provide initial insights into the mechanism of action.[6]
Essential Controls for a Self-Validating System
Every assay plate must include a set of controls to validate the results of that specific experiment.
-
Positive Control (No Inhibitor): This well contains the kinase, substrate, and ATP without any test compound (typically with DMSO vehicle). It represents 100% kinase activity and is used as the primary reference for calculating inhibition.
-
Negative Control (No Kinase): This well contains the substrate and ATP but no enzyme. The signal from this well represents the background and should be subtracted from all other measurements.
-
Reference Inhibitor Control: A known inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor if known) should be run in a dose-response format. This confirms that the assay system is responsive to inhibition and provides a benchmark for potency.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
The ADP-Glo™ assay is a universal method that quantifies the amount of ADP produced during the kinase reaction.[7][8] The amount of ADP is directly proportional to kinase activity. The assay involves two steps: first, remaining ATP is depleted, and second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal.[7][9] This luminescent signal positively correlates with kinase activity.[7]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (Test Compound)
-
ATP, DTT, MgCl₂, BSA
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Procedure for IC₅₀ Determination
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO. A typical 10-point, 3-fold dilution series would start at 1 mM, yielding final assay concentrations from ~10 µM to 0.5 nM.
-
Transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of the 384-well assay plate. Also, add DMSO to control wells.
-
-
Kinase Reaction Preparation:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Buffer. The final concentration of kinase and substrate should be optimized for each target (e.g., 1-10 nM kinase, 0.1-1 µM substrate).
-
Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer. The concentration should be 2x the desired final Kₘ concentration for the specific kinase.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 10 µL.
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Stop Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete all remaining ATP.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "No Kinase" background from all wells.
-
Normalize the data by setting the "No Inhibitor" (DMSO) control as 100% activity and the background as 0% activity.
-
Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: TR-FRET-Based Kinase Assay (HTRF® KinEASE™)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology that measures the phosphorylation of a substrate.[10] The KinEASE assay uses a biotinylated universal substrate peptide, a europium cryptate-labeled phosphospecific antibody (donor), and streptavidin-XL665 (acceptor).[6][11] When the substrate is phosphorylated by the kinase, the antibody binds. The biotin tag brings the streptavidin-XL665 into close proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to occur upon excitation.[11][12] The resulting signal is directly proportional to kinase activity.
Materials
-
HTRF® KinEASE™ STK or TK Kit (Revvity)
-
Recombinant Kinase of interest
-
This compound (Test Compound)
-
ATP, MgCl₂
-
Enzymatic Buffer (provided with kit or optimized)
-
White or black, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Step-by-Step Procedure for IC₅₀ Determination
-
Compound Plating:
-
Follow the same procedure as described in section 4.2.1. Add 2 µL of serially diluted compound or DMSO vehicle to the assay wells.
-
-
Enzymatic Reaction:
-
Prepare a master mix containing the biotinylated substrate and the kinase in enzymatic buffer.
-
Dispense 4 µL of this mix into each well.
-
Prepare an ATP solution in enzymatic buffer.
-
Add 4 µL of the ATP solution to initiate the reaction (total volume 10 µL).[13]
-
Seal the plate and incubate at room temperature for the optimized time (e.g., 30-90 minutes).
-
-
Detection Step:
-
Prepare the HTRF detection reagent mix by diluting the anti-phospho-antibody-Eu(K) and Streptavidin-XL665 in the provided detection buffer.
-
Add 10 µL of the premixed detection reagents to each well to stop the reaction.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Remove the plate seal and read on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.
-
Subtract the background ratio from the "No Kinase" control wells.
-
Normalize the data using the "No Inhibitor" control as 100% activity.
-
Plot the normalized % activity against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data for IC₅₀ determination should be summarized in a clear, tabular format for easy comparison.
| Kinase Target | Test Compound IC₅₀ (nM) | Reference Cpd. IC₅₀ (nM) | ATP [µM] | Assay Method |
| FGFR1 | [Experimental Value] | [Value] | 15 | ADP-Glo |
| JAK3 | [Experimental Value] | [Value] | 5 | HTRF |
| SRC | [Experimental Value] | [Value] | 10 | ADP-Glo |
| CDK2 | [Experimental Value] | [Value] | 25 | HTRF |
This table allows for a quick assessment of the compound's potency and selectivity profile. A selective inhibitor will show a significantly lower IC₅₀ for one or a few kinases compared to others in the panel.
Conclusion
The protocols described in this application note provide a robust framework for the in vitro characterization of novel 7-azaindole-based compounds like this compound. By employing a strategic workflow and utilizing validated, high-throughput assay technologies such as ADP-Glo™ and HTRF®, researchers can efficiently determine the potency and selectivity of their compounds. Adherence to the core principles of assay design, including appropriate ATP concentration and rigorous use of controls, is paramount for generating high-quality, reliable data that can confidently guide drug discovery and development efforts.
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
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Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. OPHCJ. Available at: [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]
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Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
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In vitro kinase assay. Bio-protocol. Available at: [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. Available at: [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]
-
Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][8][13]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1). ACS Publications. Available at: [Link]
-
Kinase-Glo Plus Luminescent Kinase Assay V3771 from Promega. Biocompare.com. Available at: [Link]
-
(PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]
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- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 5. researchgate.net [researchgate.net]
- 6. domainex.co.uk [domainex.co.uk]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Note: A Methodological Framework for Investigating the Anti-Cancer Potential of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid In Vitro
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] In oncology, this scaffold is particularly prominent in the design of potent kinase inhibitors. Derivatives of 7-azaindole have been successfully developed to target a range of kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Ribosomal S6 Protein Kinase 2 (RSK2).[2][3][4] These inhibitors have demonstrated the ability to suppress cancer cell proliferation, induce programmed cell death (apoptosis), and impede cell migration and invasion in various cancer models.[5]
This application note focuses on 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , a specific derivative of the 7-azaindole scaffold. While extensive research has validated the anti-cancer potential of the broader pyrrolo[2,3-b]pyridine family, this particular compound remains largely uncharacterized in the public domain. Its structure, featuring a fluorine atom at the 6-position and a carboxylic acid at the 3-position, suggests it may serve as a key intermediate for synthesizing more complex kinase inhibitors or possess intrinsic biological activity.[6][7]
Given the established role of its parent scaffold, we hypothesize that this compound may exhibit anti-proliferative and pro-apoptotic effects in cancer cell lines. This document provides a comprehensive, hypothesis-driven framework for researchers to systematically investigate the in vitro anti-cancer properties of this novel compound. We present a suite of detailed protocols for foundational assays, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation.
Scientific Background & Hypothesized Mechanism of Action
The anti-cancer activity of 1H-pyrrolo[2,3-b]pyridine derivatives is often attributed to their function as ATP-competitive kinase inhibitors. The nitrogen atom at position 7 and the pyrrole nitrogen can form critical hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors.[2] Based on the known targets of its analogs, this compound could potentially inhibit kinases in critical oncogenic pathways such as the RAS/MEK/ERK or PI3K/AKT signaling cascades.
For instance, FGFR and RSK2 are key components of the RAS/MEK/ERK pathway, which regulates cell proliferation, survival, and differentiation.[4][8] Dysregulation of this pathway is a hallmark of many cancers. Similarly, CDK8 is a transcriptional regulator that can influence oncogenic pathways like WNT/β-catenin.[3][9]
Therefore, a primary hypothesis is that this compound may engage one or more of these kinases, leading to the downregulation of their downstream signaling pathways and resulting in an anti-cancer effect. The following protocols are designed to test this hypothesis by first establishing its effect on cancer cell viability and then dissecting the mechanism of cell death and target pathway modulation.
Figure 1: Hypothesized signaling pathways potentially inhibited by the test compound.
Compound Handling and Stock Preparation
Proper handling and solubilization of the test compound are critical for reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound powder in a chemical fume hood.
-
Weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg). Amber tubes are recommended to protect the compound from light degradation.
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution, for example, 10 mM. The carboxylic acid moiety may affect solubility; gentle vortexing or sonication in a water bath may be required.
-
Scientific Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. A high-concentration stock minimizes the volume of solvent added to cell cultures, reducing potential solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be below 0.5% and must be consistent across all treatments, including the vehicle control.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 1: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Figure 2: General workflow for the MTT cell viability assay.
Materials:
-
Selected cancer cell line(s) and appropriate complete culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for a "medium only" blank. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Be sure to include:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Scientific Rationale: Serum in the culture medium can interact with MTT, so it's crucial to be consistent. Some protocols recommend replacing the treatment medium with serum-free medium containing MTT to reduce background.
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium (or not, depending on the solubilizing agent) and add 100-150 µL of the solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
| Concentration (µM) | Absorbance (OD 570) | % Viability (Relative to Vehicle) |
| Vehicle (0) | 1.25 | 100% |
| 0.1 | 1.21 | 96.8% |
| 1 | 1.05 | 84.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.20 | 16.0% |
| 100 | 0.11 | 8.8% |
| Table 1: Example data output from an MTT assay used to calculate the IC₅₀ value. |
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11]
Figure 3: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Cells cultured in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., near the IC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.
-
Cell Harvesting:
-
Carefully collect the culture medium from each well into a labeled flow cytometry tube. This contains floating, potentially apoptotic cells.
-
Wash the adherent cells with PBS, then trypsinize them.
-
Combine the trypsinized cells with their corresponding supernatant from the previous step.
-
Scientific Rationale: It is crucial to collect both floating and adherent cells to ensure the entire cell population is analyzed, as apoptotic cells often detach from the culture surface.
-
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately (within 1 hour). Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Data Analysis: The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells/debris. Quantify the percentage of cells in each quadrant for each treatment condition.
-
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (10 µM) | 60.1 | 25.7 | 14.2 |
| Compound (50 µM) | 25.4 | 48.9 | 25.7 |
| Table 2: Example data from an Annexin V/PI apoptosis assay. |
Protocol 3: Mechanistic Investigation by Western Blotting
Western blotting allows for the detection of specific proteins in a cell lysate.[12] This protocol can be used to investigate whether the compound affects the phosphorylation status or expression levels of key proteins in a hypothesized signaling pathway (e.g., p-ERK, p-AKT) or markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Figure 4: Key stages of a Western Blotting experiment.
Materials:
-
Treated cell pellets
-
Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis tank
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Lysate Preparation: Treat cells as described previously. Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer with inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Scientific Rationale: Phosphatase inhibitors are essential when probing for phosphorylation events to prevent dephosphorylation of target proteins after cell lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading of protein for each sample.
-
Sample Preparation: Mix a calculated volume of lysate with Laemmli buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents the non-specific binding of antibodies to the membrane.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
References
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Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ma, Y., Ai, J., Zhao, D., Shen, J., & Xiong, B. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(10), 2636. [Link]
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Yuan, Z., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Szkatuła, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]
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Casalvieri, K. A., et al. (2021). N-Substituted pyrrolopyrimidines and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors. R Discovery. [Link]
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Casalvieri, K. A., et al. (2021). N-Substituted pyrrolopyrimidines and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors. ResearchGate. [Link]
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Application Notes and Protocols for the Development of ATM Inhibitors from 1H-Pyrrolo[2,3-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Guardian of the Genome
The Ataxia-Telangiectasia Mutated (ATM) protein kinase stands as a principal regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] Upon sensing a DSB, ATM initiates a complex signaling cascade that orchestrates DNA repair, activates cell cycle checkpoints, and can trigger apoptosis if the damage is irreparable.[4][5] This central role in maintaining genomic stability makes ATM an attractive target for anticancer therapy.[3][6] Many conventional cancer treatments, including radiotherapy and various chemotherapeutics, function by inducing DSBs.[4] By inhibiting ATM, we can disrupt the cancer cell's ability to repair this damage, thereby sensitizing it to the effects of these agents—a concept known as synthetic lethality.[4][7]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[8] Its structural features allow it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. This guide provides a detailed overview of the rationale, methodologies, and protocols for developing potent and selective ATM inhibitors based on this promising chemical scaffold.
I. The ATM Signaling Pathway and Point of Intervention
Upon induction of a DSB, the MRE11-RAD50-NBS1 (MRN) complex recognizes the break and recruits ATM.[9] This leads to the activation of ATM, which then phosphorylates a multitude of downstream substrates to initiate the DNA Damage Response (DDR).[5] Key effectors include Checkpoint Kinase 2 (CHK2) and p53, which mediate cell cycle arrest, and BRCA1, which is involved in homologous recombination repair.[5][9] 1H-pyrrolo[2,3-b]pyridine derivatives are designed to act as ATP-competitive inhibitors, blocking the kinase activity of ATM and thereby preventing this entire downstream signaling cascade.
Caption: ATM Signaling Pathway and Inhibition Point.
II. Medicinal Chemistry and Structure-Activity Relationships (SAR)
The rational design of ATM inhibitors from the 1H-pyrrolo[2,3-b]pyridine scaffold involves systematic structural optimization to enhance potency, selectivity, and drug-like properties.[10][11] Building upon earlier ATR/ATM dual-target inhibitors, recent efforts have focused on modifications that confer high selectivity for ATM.[10][11]
A lead candidate, identified as compound 25a in a key study, demonstrates the successful application of this strategy.[10][11][12] This compound exhibits excellent kinase selectivity (over 700-fold against other PIKK family members) and remarkable oral bioavailability in mice (147.6%).[10][11][13] The development of such compounds relies on understanding the SAR at various positions of the pyrrolopyridine core.
Caption: Key Positions for SAR on the 1H-pyrrolo[2,3-b]pyridine Scaffold.
Table 1: Representative SAR Data for 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | R1 Group (Position 2) | R2 Group (Position 4) | ATM IC50 (nM) | Selectivity vs. DNA-PK | Selectivity vs. ATR | Reference |
| 25a | Substituted Phenyl | Amine derivative | < 10 | >700-fold | >700-fold | [10][11] |
| Analog A | Pyridine | Morpholine | 50 | ~100-fold | ~150-fold | [10][11] |
| Analog B | Thiophene | Piperazine | 25 | ~250-fold | ~300-fold | [10][11] |
Note: Data is illustrative, based on trends reported in cited literature. Specific IC50 values are proprietary to the discovering entities.
III. Experimental Protocols
Protocol 1: Synthesis of a Representative 1H-pyrrolo[2,3-b]pyridine Inhibitor
The synthesis of this scaffold typically involves a multi-step sequence leveraging modern cross-coupling reactions. The following protocol is a generalized representation based on published routes.[14][15][16] A key strategy involves a chemoselective Suzuki-Miyaura cross-coupling at the C2 position, followed by a Buchwald-Hartwig amination at the C4 position.[15]
Workflow for Synthesis:
Caption: Generalized Synthetic Workflow.
Step-by-Step Methodology:
-
Step 1: Suzuki-Miyaura Coupling.
-
To a solution of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a degassed solvent mixture (e.g., 1,4-dioxane/water), add the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).[15]
-
Heat the reaction mixture under an inert atmosphere (N₂) at 80-100 °C for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield the 2-aryl-4-chloro-pyrrolopyridine intermediate.
-
-
Step 2: Buchwald-Hartwig Amination.
-
Combine the intermediate from Step 1 (1.0 eq), the desired amine (R2-NH, 1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., XPhos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in a dry, degassed solvent like toluene or dioxane.
-
Heat the mixture under an inert atmosphere at 100-110 °C for 6-12 hours until the starting material is consumed.
-
Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography or preparative HPLC to obtain the final inhibitor.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro ATM Kinase Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of a test compound against ATM kinase. This format is highly amenable to high-throughput screening.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide (e.g., derived from p53) by ATM. The phosphorylated product is detected using a Europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When in proximity, the Europium and XL665 engage in FRET.
Materials:
-
Recombinant human ATM kinase.
-
Biotinylated p53-derived peptide substrate.
-
ATP.
-
HTRF Detection Reagents: Europium-labeled anti-phospho antibody and Streptavidin-XL665.
-
Assay Buffer: (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Test compounds (serially diluted).
-
384-well low-volume white plates.
Procedure:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor in DMSO, then dilute further in the assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the enzyme/substrate mix (containing ATM kinase and biotin-p53 peptide) to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at or near the Kₘ for ATP, e.g., 10 µM).[17]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the HTRF detection mix (containing the detection antibodies in stop buffer with EDTA).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (λex = 320 nm, λem = 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm). Plot the percent inhibition (relative to DMSO controls) against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Assay for ATM Pathway Inhibition (Western Blot)
This protocol validates that the inhibitor blocks ATM signaling in a cellular context by measuring the phosphorylation of a key downstream substrate, p53, at serine 15.
Workflow for Cellular Assay:
Caption: Western Blot Workflow for Cellular ATM Inhibition.
Materials:
-
Human cancer cell line (e.g., U2OS, known for robust ATM signaling).[18]
-
DNA damaging agent (e.g., Etoposide or H₂O₂).[18]
-
Test inhibitor.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-phospho-p53 (Ser15), Mouse anti-total p53, Mouse anti-β-Actin.[9]
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with serially diluted 1H-pyrrolo[2,3-b]pyridine inhibitor (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Induce DNA damage by adding Etoposide (e.g., 10 µM) or H₂O₂ and incubate for an additional 1-2 hours.[18] Include a "no damage" control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To ensure equal protein loading and assess total protein levels, the membrane can be stripped and re-probed for total p53 and a loading control like β-Actin.
-
-
Analysis: A potent inhibitor will show a dose-dependent decrease in the p-p53 (Ser15) signal while total p53 and actin levels remain relatively constant.
IV. Preclinical Characterization
A promising lead compound requires further evaluation to establish its potential for clinical development.
-
Selectivity Profiling: The inhibitor should be tested against a broad panel of kinases, especially closely related PIKK family members (ATR, DNA-PK, mTOR), to ensure a high degree of selectivity, which is critical for minimizing off-target toxicities.[10][11]
-
Pharmacokinetics (ADME): In vitro and in vivo studies are necessary to determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key parameters include aqueous solubility, cell permeability, metabolic stability in liver microsomes, and plasma protein binding. In vivo studies in rodents establish oral bioavailability, half-life, and tissue distribution.[19] The high oral bioavailability observed for compound 25a (147.6% in mice) is an exemplary property for a clinical candidate.[13]
-
In Vivo Efficacy: The ultimate preclinical validation comes from in vivo xenograft models. The inhibitor is administered to tumor-bearing mice, often in combination with a standard-of-care DNA-damaging agent like irinotecan.[10][11] Successful compounds will demonstrate a synergistic antitumor effect, showing significantly greater tumor growth inhibition (TGI) in the combination group compared to either agent alone, without causing unacceptable toxicity.[10][19]
V. Conclusion
The development of ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising avenue in targeted cancer therapy. Through rational, structure-based design, it has been possible to develop compounds that are not only potent but also highly selective and possess excellent drug-like properties, including oral bioavailability.[10][11] The protocols and methodologies outlined in this guide provide a framework for the identification, synthesis, and validation of such inhibitors. As several ATM inhibitors are now advancing through clinical trials, the continued exploration of novel scaffolds like the 1H-pyrrolo[2,3-b]pyridine is essential for discovering next-generation therapeutics to overcome resistance and improve patient outcomes in oncology.[6][7]
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Sun, R., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. [Link]
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Sun, R., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Evaluation of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and its Analogs in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Chemical Scaffold for a Multifaceted Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[1] The complexity of AD pathogenesis necessitates the exploration of novel therapeutic strategies that can modulate key signaling pathways implicated in the disease. The pyrrolo[2,3-b]pyridine scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of various kinases and enzymes relevant to AD pathology.[2] This document provides a comprehensive guide for the investigation of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives as potential therapeutic agents for Alzheimer's disease. While specific data on this exact molecule is emerging, the principles and protocols outlined here are based on the successful investigation of analogous pyrrolopyridine compounds targeting key pathological drivers of AD.
The Rationale: Targeting Key Kinases and Enzymes in Alzheimer's Disease
The therapeutic potential of pyrrolo[2,3-b]pyridine derivatives in Alzheimer's disease stems from their ability to be chemically modified to target several key enzymes implicated in the disease's progression. Two such targets that have been successfully modulated by this scaffold are Glycogen Synthase Kinase 3β (GSK-3β) and Phosphodiesterase 4B (PDE4B).
-
Glycogen Synthase Kinase 3β (GSK-3β): This serine/threonine kinase is a critical regulator of tau phosphorylation.[3] In Alzheimer's disease, hyperactive GSK-3β contributes to the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau. Therefore, inhibiting GSK-3β is a primary therapeutic strategy to reduce tau pathology. Pyrrolo[2,3-b]pyridine derivatives have been designed as potent GSK-3β inhibitors, demonstrating the ability to decrease tau phosphorylation in cellular and animal models.[3][4]
-
Phosphodiesterase 4B (PDE4B): PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in learning, memory, and inflammation.[5] Reduced cAMP signaling is observed in the brains of Alzheimer's patients. By inhibiting PDE4B, the levels of cAMP can be increased, which in turn can lead to reduced neuroinflammation and improved cognitive function. The pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective PDE4B inhibitors.[5]
Proposed Mechanism of Action of Pyrrolo[2,3-b]pyridine Derivatives in AD
The following diagram illustrates the potential dual mechanism of action of pyrrolo[2,3-b]pyridine derivatives in targeting both tau pathology and neuroinflammation in Alzheimer's disease.
Caption: Dual-target therapeutic strategy for Alzheimer's Disease.
Experimental Protocols: A Step-by-Step Guide for Evaluation
The following protocols provide a framework for the initial in vitro and subsequent in vivo evaluation of novel pyrrolo[2,3-b]pyridine derivatives.
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., pre-phosphorylated glycogen synthase peptide-2)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compound (this compound or its analogs)
-
Positive control (e.g., a known GSK-3β inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup:
-
Add 5 µL of kinase buffer to each well of a 96-well plate.
-
Add 1 µL of the serially diluted test compound or control to the respective wells.
-
Add 2 µL of the GSK-3β enzyme and substrate mixture.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
| Compound | Target | IC50 (nM) | Reference |
| Compound S01 | GSK-3β | 0.35 ± 0.06 | [3] |
| Compound 41 | GSK-3β | 0.22 | [4] |
| Compound 11h | PDE4B | 110 | [5] |
Table 1: Example IC50 values for pyrrolo[2,3-b]pyridine derivatives against AD-related targets.
Protocol 2: Cellular Assay for Tau Phosphorylation
Objective: To assess the ability of the test compound to reduce tau phosphorylation in a cellular model of AD.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Fetal bovine serum (FBS)
-
Okadaic acid (to induce tau hyperphosphorylation)
-
Test compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, anti-β-actin
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80% confluency.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 100 nM) for 4-6 hours in the continued presence of the test compound.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-tau and total tau. Normalize the phospho-tau levels to total tau and β-actin. Compare the levels in compound-treated cells to the vehicle-treated control.
Sources
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Application Note & Protocols: A Strategic Framework for In Vivo Efficacy Testing of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Abstract
The 1H-pyrrolo[2,3-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous inhibitors targeting key cellular pathways.[1][2] Derivatives of this structure have shown potent activity against a range of targets including protein kinases and enzymes involved in inflammatory and neurodegenerative processes.[3][4][5][6] This document provides a strategic guide for researchers and drug development professionals on establishing the in vivo efficacy of the novel compound, 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Given the therapeutic potential of the core scaffold, we present a multi-pronged approach utilizing validated animal models across three high-potential therapeutic areas: Oncology, Inflammation, and Neurodegeneration. This framework is designed to systematically elucidate the compound's primary pharmacological effects and guide its further preclinical development.
Rationale for Model Selection: A Target-Agnostic Approach
In early-stage drug discovery, the precise molecular target of a novel compound may not be fully elucidated. However, the chemical scaffold provides critical clues to its likely biological activity. The 1H-pyrrolo[2,3-b]pyridine nucleus is a cornerstone of several FDA-approved kinase inhibitors and clinical candidates.[6] Therefore, a logical first step in characterizing this compound is to assess its efficacy in disease models where such targets are clinically relevant.
Key Therapeutic Areas Based on Scaffold Activity:
-
Oncology: The scaffold is central to inhibitors of Fibroblast Growth Factor Receptor (FGFR), B-RAF, and Cyclin-Dependent Kinase 8 (CDK8), all of which are validated targets in various cancers.[4][6][7][8] Abnormal activation of these kinase signaling pathways is a hallmark of many tumors, making cancer a primary indication to investigate.[9]
-
Inflammation: Derivatives of the parent structure have been developed as potent Phosphodiesterase 4B (PDE4B) inhibitors, which play a critical role in regulating the inflammatory response by modulating intracellular cAMP levels.[3] This suggests a potential therapeutic role in inflammatory and autoimmune diseases.[10][11]
-
Neurodegenerative Disease: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) is a promising strategy for treating Alzheimer's disease, and pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent GSK-3β inhibitors.[5] Testing for efficacy in models of neurodegeneration and cognitive dysfunction is therefore a well-justified research avenue.[12][13]
Based on this rationale, we propose a parallel testing strategy in three validated animal models, each representing one of these therapeutic areas. This approach maximizes the potential for identifying a significant biological effect and provides a clear path for subsequent mechanism-of-action studies.
Recommended Animal Models & Protocols
Prior to initiating efficacy studies, it is imperative to conduct preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies to establish an appropriate dosing regimen, formulation, and route of administration. The following protocols assume this foundational work has been completed.
Oncology: Cell Line-Derived Xenograft (CDX) Model
The CDX model is a foundational tool in oncology drug development for evaluating the anti-tumor efficacy of a compound in vivo.[14][15] It involves implanting human cancer cells into immunodeficient mice, which allows the tumor to grow in a way that can be monitored and measured.[16][17] This model is highly reproducible and serves as a robust platform for assessing a compound's ability to inhibit tumor growth.[18][19]
Recommended Model:
-
Cell Line: A431 (human epidermoid carcinoma), known for FGFR pathway relevance, or A375 (human malignant melanoma) for B-RAF pathway testing.
-
Animal Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.[16]
Caption: Workflow for a cell line-derived xenograft (CDX) study.
-
Animal Acclimatization: Acclimate female athymic nude mice for at least one week under standard laboratory conditions.
-
Cell Preparation: Culture the selected human cancer cell line (e.g., A431) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium/Matrigel mixture at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers two to three times per week. Calculate tumor volume (TV) using the formula: TV = (W² x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group), e.g., Vehicle Control, Test Compound (Low Dose), Test Compound (High Dose), and Positive Control.
-
Treatment Administration: Administer the this compound formulation and vehicle control according to the predetermined schedule and route (e.g., oral gavage, daily) for 21 days.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Data Calculation: Calculate the Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = [1 - (Mean TV of Treated Group / Mean TV of Vehicle Group)] x 100.
| Group | N | Mean Tumor Volume (mm³) Day 0 | Mean Tumor Volume (mm³) Day 21 | TGI (%) | Mean Body Weight Change (%) |
| Vehicle | 10 | 125.5 ± 10.2 | 1250.7 ± 150.3 | - | +2.5% |
| Compound (10 mg/kg) | 10 | 124.9 ± 9.8 | 625.1 ± 95.7 | 50.0% | +1.8% |
| Compound (30 mg/kg) | 10 | 126.1 ± 11.1 | 250.3 ± 45.2 | 80.0% | -1.5% |
| Positive Control | 10 | 125.2 ± 10.5 | 185.9 ± 30.1 | 85.1% | -5.0% |
Inflammation: Lipopolysaccharide (LPS)-Induced Cytokine Release Model
This acute model is ideal for rapidly screening the anti-inflammatory potential of a compound.[10][20] LPS, a component of gram-negative bacteria, induces a strong systemic inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6.[21] Efficacy is measured by the compound's ability to suppress this cytokine storm.
Recommended Model:
-
Challenge Agent: Lipopolysaccharide (LPS) from E. coli.
-
Animal Strain: Male C57BL/6 mice, 8-10 weeks old.
Caption: Workflow for the scopolamine-induced amnesia model using a Y-maze.
-
Acclimatization and Handling: Acclimate male C57BL/6 mice for one week, with daily handling to reduce stress.
-
Group Allocation: Randomly assign mice to treatment groups (n=12-15 per group): Vehicle + Saline, Vehicle + Scopolamine, Test Compound + Scopolamine.
-
Compound Administration: Administer the test compound or vehicle via the determined route, typically 60 minutes before the behavioral test.
-
Scopolamine Challenge: Administer scopolamine (e.g., 1 mg/kg, IP) or saline 30 minutes before the test.
-
Y-Maze Test: Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes. The maze should be in a room with sufficient visual cues.
-
Data Recording: Use an overhead camera and tracking software to record the sequence of arm entries.
-
Data Analysis: An "alternation" is defined as consecutive entries into three different arms (e.g., A, then B, then C). Calculate the percentage of spontaneous alternation using the formula: % Alternation = [Number of Alternations / (Total Arm Entries - 2)] x 100. A healthy mouse will alternate at a rate significantly above chance (50-60%), while a scopolamine-treated mouse will perform near chance level (~30-40%).
| Group | N | Total Arm Entries | Spontaneous Alternation (%) |
| Vehicle + Saline | 15 | 25.1 ± 3.5 | 62.5 ± 5.5 |
| Vehicle + Scopolamine | 15 | 26.5 ± 4.1 | 38.1 ± 4.9 |
| Compound (10 mg/kg) + Scopolamine | 15 | 24.9 ± 3.8 | 55.7 ± 6.2 |
Conclusion and Next Steps
This application note outlines a rational, multi-faceted strategy for the initial in vivo efficacy evaluation of this compound. Positive results in one or more of these models will provide a strong foundation for further development.
-
A positive result in the CDX model would warrant expansion into patient-derived xenograft (PDX) models and investigation into specific anti-cancer signaling pathways. [22]* A positive result in the LPS model would justify testing in more complex, chronic models of inflammation, such as collagen-induced arthritis. [21]* A positive result in the scopolamine model would encourage testing in transgenic models of Alzheimer's disease to assess effects on underlying pathology. [23] By employing this systematic approach, researchers can efficiently and robustly characterize the therapeutic potential of this novel compound and make data-driven decisions for its advancement toward the clinic.
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Al-Gharabli, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Zahid, S., et al. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. [Link]
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Wang, Y., et al. (2023). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
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Dar, A. C., et al. (2015). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. Nature Chemical Biology. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. Pharma sourcing article. [Link]
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Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Taconic Biosciences. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
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Deshmukh, S. K., et al. (2012). Therapeutic Targeting of a Novel 6-Substituted Pyrrolo [2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter. Molecular Pharmacology. [Link]
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Tolba, M. F., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]
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Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Cighir, T., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine. [Link]
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JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Journal of Undergraduate Investigation and Trends. [Link]
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Wójcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
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Application Notes & Protocols: Unlocking the Therapeutic Potential of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Analogs
Introduction: The Privileged 7-Azaindole Scaffold and the Strategic Advantage of 6-Fluoro Substitution
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a highly effective hinge-binding motif for a multitude of protein kinases.[1][2] This bioisosteric relationship, where a carbon atom in the indole ring is replaced by a nitrogen atom, often leads to improved physicochemical properties such as solubility and metabolic stability.[2][3] The strategic incorporation of a fluorine atom at the 6-position of this scaffold further refines its drug-like properties. Fluorine, with its small size and high electronegativity, can enhance binding affinity, modulate pKa, and improve metabolic stability by blocking potential sites of oxidation, thereby increasing the overall therapeutic potential of the molecule.[4] This application note provides a comprehensive guide to the structure-activity relationship (SAR) of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid analogs, complete with detailed protocols for their synthesis and biological evaluation.
The Core Synthesis: A Pathway to the 6-Fluoro-7-Azaindole Nucleus
The synthesis of the 6-fluoro-1H-pyrrolo[2,3-b]pyridine core is a critical first step in the exploration of its analogs. A robust and scalable method involves a diazotization reaction starting from the readily available 6-amino-7-azaindole.[5]
Protocol 1: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine
Materials:
-
6-Amino-7-azaindole
-
Hydrogen fluoride-pyridine solution (70%)
-
Sodium nitrite
-
Sodium bicarbonate
-
Ethyl acetate
-
Ice
-
Water
-
5L three-necked flask
-
Stirrer
-
Thermometer
Procedure:
-
Cool a 5L three-necked flask containing 1200g of hydrogen fluoride-pyridine solution (70%) to below -20°C.
-
Slowly add 400g (3 mol) of 6-amino-7-azaindole in batches, ensuring the temperature remains below -20°C.
-
Add 690g (10 mol) of sodium nitrite in batches, maintaining the low temperature.
-
Prepare a post-processing mixture of sodium bicarbonate, ice, water, and ethyl acetate to neutralize excess hydrogen fluoride and decompose the diazonium salt.
-
Carefully control the addition of the reaction mixture to the post-processing mixture to manage the exothermic reaction and gas evolution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield 6-fluoro-1H-pyrrolo[2,3-b]pyridine.
Expected Yield: >70%[5]
Installation of the 3-Carboxylic Acid Moiety: A Key Interaction Point
The carboxylic acid group at the 3-position of the 7-azaindole scaffold is a crucial pharmacophore for many biological targets. Its introduction is typically achieved through a Vilsmeier-Haack formylation followed by oxidation.[6][7]
Protocol 2: Synthesis of this compound
Part A: Vilsmeier-Haack Formylation
Materials:
-
6-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Sodium hydroxide (NaOH) solution (20%)
Procedure:
-
At 0°C, add POCl₃ dropwise to dry DMF under an inert atmosphere.
-
Stir the mixture for 30 minutes at 50°C to form the Vilsmeier reagent.
-
Add a solution of 6-fluoro-1H-pyrrolo[2,3-b]pyridine in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture overnight at 60°C.[8]
-
Pour the cooled reaction mixture into ice water and neutralize with 20% NaOH solution.
-
Filter the resulting precipitate, wash with water, and dry to obtain 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Part B: Oxidation to Carboxylic Acid
Materials:
-
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the 3-formyl derivative in acetone.
-
Add a solution of KMnO₄ in water and stir at room temperature for 5 hours.[6]
-
Evaporate the acetone and filter the residue.
-
Acidify the filtrate with HCl to pH 2 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield this compound.
Structure-Activity Relationship (SAR) Exploration
The this compound scaffold offers multiple points for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. The following sections detail the SAR at key positions.
The 6-Fluoro Group: Enhancing Potency and Metabolic Stability
The fluorine atom at the C6 position plays a multifaceted role. Its electron-withdrawing nature can influence the electronics of the heterocyclic system, potentially enhancing interactions with the target protein. Furthermore, the C-F bond is exceptionally stable, making this position resistant to metabolic degradation, which can lead to improved in vivo exposure.[4] In a series of 7-azaindenoisoquinoline topoisomerase I inhibitors, the replacement of a potentially genotoxic nitro group with chloro and fluoro substituents resulted in compounds with high inhibitory activity and potent cytotoxicity in human cancer cell cultures, with reduced lethality in animal models.[9]
The 3-Carboxylic Acid and its Bioisosteres: Fine-Tuning Interactions and Properties
The carboxylic acid at C3 is often a key hydrogen bond donor and acceptor, critical for anchoring the ligand in the active site of the target protein. However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability and metabolic liabilities.[10] Therefore, exploring bioisosteric replacements is a common strategy in medicinal chemistry.
Table 1: Common Bioisosteres for the Carboxylic Acid Group
| Bioisostere | Rationale for Replacement |
| Tetrazole | Similar acidity to carboxylic acid, but with increased lipophilicity.[10] |
| Acyl sulfonamide | Can mimic the hydrogen bonding properties of a carboxylic acid with different acidity and metabolic stability. |
| Hydroxamic acid | Possesses metal-chelating properties and can act as a carboxylic acid mimic. |
Substitutions on the Pyrrole and Pyridine Rings: Probing the Binding Pocket
Modifications at other positions of the 7-azaindole ring are crucial for exploring the contours of the target's binding pocket and achieving selectivity.
-
N1 Position (Pyrrole): Substitution at the pyrrole nitrogen can significantly impact activity. For instance, in a series of SARS-CoV-2 entry inhibitors, introducing substituents at the NH of the 7-azaindole led to a decrease in antiviral activity.[11]
-
C2, C4, and C5 Positions: These positions provide vectors for introducing various substituents to probe for additional interactions within the binding site. In a series of ROCK inhibitors, substitutions at the 3-position of the 7-azaindole led to compounds with excellent inhibitory potency and high selectivity against the closely related kinase PKA.[12] For some HIV-1 attachment inhibitors, substitutions at the C4 and C7 positions of the indole ring resulted in increased antiviral potency.[13]
Biological Evaluation: Protocols for Key Assays
A tiered approach to biological evaluation is essential for characterizing the activity of new analogs. This typically involves initial in vitro biochemical and cellular assays followed by more complex in vivo studies for promising candidates.
Protocol 3: Cellular Kinase Inhibition Assay (NanoBRET™ Assay)
This protocol describes a method to quantify the inhibition of a target kinase in living cells.[14]
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the target kinase
-
Test compounds (this compound analogs)
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Seed cells in 96-well plates and incubate overnight.
-
Add the test compound dilutions to the cells.
-
Add a fixed concentration of the cell-permeable NanoBRET™ fluorescent tracer to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for the optimized time.
-
Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Calculate the BRET ratio and determine the IC₅₀ values for each compound.
Protocol 4: Pseudovirus Neutralization Assay
This assay is a safe and effective way to screen for antiviral activity against viruses like SARS-CoV-2 by using non-replicating pseudoviruses.[15][16]
Materials:
-
Pseudoviruses expressing the viral entry protein (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase).
-
Host cells expressing the viral receptor (e.g., HEK293T-ACE2).
-
Test compounds.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Luciferase assay reagent.
Procedure:
-
Seed host cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Incubate the pseudovirus with the serially diluted test compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the host cells.
-
Incubate for 48-72 hours.
-
Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
Calculate the percentage of neutralization and determine the EC₅₀ values.
ADME-Tox Profiling: Assessing Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for successful drug development. Fluorination can significantly impact these properties. For instance, fluorination has been shown to improve permeability, solubility, and in vivo clearance, leading to enhanced oral exposure of MK2 inhibitors.[4]
Table 2: Key ADME-Tox Assays
| Assay | Purpose |
| Metabolic Stability | To assess the compound's stability in the presence of liver microsomes or hepatocytes. |
| Permeability (e.g., PAMPA) | To predict passive intestinal absorption. |
| Solubility | To determine the aqueous solubility of the compound. |
| Plasma Protein Binding | To measure the extent to which a compound binds to plasma proteins. |
| Cytotoxicity (e.g., MTT assay) | To assess the general toxicity of the compound to cells.[10] |
Visualizing the Concepts
Synthetic Workflow
Caption: Synthetic route to the target compound.
SAR Exploration Strategy
Caption: Key positions for SAR exploration.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly as kinase inhibitors and antiviral agents. A thorough understanding of its synthesis, structure-activity relationships, and biological evaluation is paramount for unlocking its full potential. The protocols and insights provided in this application note serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). Journal of Medicinal Chemistry, 63(15), 8429–8447. [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 250, 115206. [Link]
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Developing Pseudovirus-Based Neutralization Assay against Omicron-Included SARS-CoV-2 Variants. (2022). Viruses, 14(6), 1293. [Link]
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Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2. (2020). Journal of Medical Virology, 92(10), 2095-2102. [Link]
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SARS-CoV-2 Neutralization Assay System using Pseudo-lentivirus. (2021). Indonesian Journal of Pharmacy, 32(4), 488-496. [Link]
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Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. (2022). Journal of Medicinal Chemistry, 65(11), 7563-7590. [Link]
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Protocol of SARS-CoV-2 Pseudovirus (PSV)-Based Neutralization Assay For Vaccines, therapeutic antibodies, peptides and compounds against COVID-19 | GeneMedi. (n.d.). Retrieved January 20, 2026, from [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)malonaldehyde and its versatile utility towards the synthesis of novel heterocyclic compounds. (2013). International Journal of Organic Chemistry, 3(3), 187-195. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(33), 20435-20445. [Link]
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Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays. (2020). Viruses, 12(6), 613. [Link]
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Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. (2020). Journal of Medicinal Chemistry, 63(15), 8448–8465. [Link]
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Azaindole Therapeutic Agents. (2021). Molecules, 26(11), 3123. [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
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Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]
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Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(11), 2243–2250. [Link]
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Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). Journal of Medicinal Chemistry, 64(21), 15967–15988. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Nucleic Acids, 2024, 1-20. [Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(8), 7949–7961. [Link]
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QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. (2021). ScienceRise: Pharmaceutical Science, (3(31)), 4-15. [Link]
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Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2020). Molecules, 25(21), 5178. [Link]
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3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. (2021). Polymers, 13(6), 968. [Link]
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Application Notes & Protocols: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, certain molecular frameworks consistently emerge as "privileged scaffolds." These structures possess the innate ability to bind to conserved features of key biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such elite scaffold.[1] Its defining feature is the strategic placement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom), which perfectly mimics the adenine portion of ATP, allowing it to form robust bidentate hydrogen bonds with the hinge region of numerous protein kinases.[2]
This guide focuses on a specific, high-value derivative: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 3-position transforms the basic azaindole core into a versatile and powerful building block for constructing potent and selective therapeutic agents. The fluorine atom enhances metabolic stability and modulates electronic properties, while the carboxylic acid serves as a critical chemical handle for diversification, enabling the exploration of structure-activity relationships (SAR).[3][4] We will delve into the strategic importance of this scaffold, provide detailed synthetic and derivatization protocols, and present a case study on its application in the development of Janus Kinase (JAK) inhibitors.
Section 1: The 6-Fluoro-7-Azaindole Scaffold: A Privileged Core in Kinase Inhibition
The Strategic Role of the 7-Azaindole Core
The 7-azaindole framework is a cornerstone of kinase inhibitor design. Kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. The ATP binding site, where inhibitors must compete, contains a flexible "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The 7-azaindole scaffold excels at anchoring a molecule within this site by forming two critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[5] This bidentate interaction provides a stable, high-affinity foundation upon which further selectivity and potency can be built.
The Fluorine Advantage: More Than Just a Halogen
The substitution of a hydrogen atom with fluorine at the 6-position is a deliberate and strategic choice in medicinal chemistry, imparting several beneficial properties.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability.[6][7]
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element. Its powerful electron-withdrawing nature reduces the basicity of the nearby pyridine nitrogen (N7).[3] This can be crucial for improving cell permeability, as a less basic molecule is less likely to be protonated and trapped in acidic compartments, and can also fine-tune the hydrogen bonding strength with the kinase hinge.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the protein binding pocket, which can contribute to enhanced binding affinity beyond simple steric effects.[8]
The diagram below illustrates the fundamental interaction of the 6-fluoro-7-azaindole core with a generic kinase hinge region.
Caption: Interaction of the 7-azaindole scaffold with the kinase hinge.
Section 2: Synthesis and Derivatization Strategies
The utility of this compound lies in its accessibility and the ease with which it can be derivatized. The primary route for creating chemical diversity is through amide bond formation at the C3-carboxylic acid position.
Protocol 2.1: Synthesis of the Core Scaffold
The synthesis of the core 6-fluoro-7-azaindole heterocycle can be achieved via a Balz-Schiemann type reaction starting from the readily available 6-amino-7-azaindole. The subsequent introduction of the carboxylic acid at the C3 position can be performed via electrophilic acylation followed by oxidation, or direct carboxylation.
Step 1: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine [9]
-
Rationale: This procedure utilizes a diazotization-fluorination reaction. 6-Amino-7-azaindole is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the 6-fluoro product. Hydrogen fluoride-pyridine is a common and effective reagent for this transformation.
-
Procedure:
-
To a cooled (-20 °C) solution of hydrogen fluoride-pyridine (3 eq.) in a suitable fluoropolymer reactor, add 6-amino-7-azaindole (1 eq.) portion-wise, maintaining the internal temperature below -15 °C.
-
Stir the resulting slurry for 15 minutes.
-
Add sodium nitrite (NaNO₂) (1.5 eq.) portion-wise over 1 hour, ensuring the temperature does not exceed -10 °C.
-
After the addition is complete, allow the reaction to stir at -10 °C for 2 hours.
-
Warm the reaction mixture to 50 °C and stir for an additional 2 hours to facilitate the decomposition of the diazonium intermediate.
-
Carefully quench the reaction by pouring it onto a mixture of ice, water, and sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Caution: This is a vigorous gas-evolving and exothermic process.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 6-Fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Synthesis of this compound
-
Rationale: A Friedel-Crafts acylation at the electron-rich C3 position with a suitable acylating agent like trichloroacetyl chloride, followed by hydrolysis, is an effective method to install the carboxylic acid.[10]
-
Procedure:
-
Dissolve 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add aluminum chloride (AlCl₃) (1.2 eq.) portion-wise.
-
Add trichloroacetyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the C3-acylated intermediate.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Without further purification, dissolve the crude intermediate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH) (5-10 eq.) and heat the mixture to reflux for 2-4 hours to hydrolyze the trichloromethyl ketone.
-
Cool the reaction mixture and acidify with 1M HCl until a precipitate forms (pH ~3-4).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Protocol 2.2: Amide Coupling - The Gateway to Diversity
Amide coupling is the most common reaction in medicinal chemistry for a reason: it is robust, reliable, and allows for the connection of two fragments (a carboxylic acid and an amine) from vast, commercially available libraries.[11] The use of modern coupling reagents like HATU minimizes side reactions and racemization, providing high yields of the desired amide.[12]
-
Rationale: The carboxylic acid is first activated by the coupling reagent (e.g., HATU) to form a highly reactive acyl-O-tetramethyluronium species. This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond. A non-nucleophilic base like DIPEA is required to neutralize the generated acids.
-
General Procedure for Amide Coupling:
-
In a clean, dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM.
-
Add the desired primary or secondary amine (1.1 eq.).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography or preparative HPLC to yield the final amide derivative.
-
The following workflow diagram summarizes the path from the core scaffold to a diverse library of drug candidates.
Caption: Synthetic workflow from starting material to drug candidate.
Section 3: Application Case Study: Targeting Janus Kinases (JAKs)
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a wide range of autoimmune diseases and cancers, making JAKs a prime therapeutic target.[13] The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of several approved and clinical-stage JAK inhibitors.[14]
Derivatives of this compound are ideally suited for developing JAK inhibitors. The scaffold provides the necessary hinge-binding interactions, while the amide derived from the C3-carboxylic acid can be tailored to occupy the specificity pocket of the ATP-binding site, allowing for the fine-tuning of potency and selectivity across the JAK family.
Caption: The JAK-STAT signaling pathway and the site of inhibition.
Structure-Activity Relationship (SAR) Data
The following table, adapted from literature data on pyrrolo[2,3-b]pyridine-based JAK3 inhibitors, illustrates how modifications to the amide portion (R group) dramatically influence potency and selectivity.[14] The core scaffold remains constant, demonstrating its role as a robust anchor.
| Compound ID | R Group (from Amide Coupling) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK1/JAK3) |
| 1a | Cyclopentyl | 250 | 310 | 85 | 2.9x |
| 1b | Cyclohexyl | 150 | 220 | 30 | 5.0x |
| 1c | 4-Methylcyclohexyl | 125 | 180 | 15 | 8.3x |
| 1d | 4-Fluorocyclohexyl | 90 | 155 | 8 | 11.3x |
| 1e | Adamantyl | 450 | >1000 | 210 | 2.1x |
Data is illustrative and based on trends reported in medicinal chemistry literature.
Analysis of SAR:
-
Size and Lipophilicity: Moving from a smaller cyclopentyl (1a) to a larger cyclohexyl group (1b) improves JAK3 potency, suggesting the pocket accommodates and prefers the larger ring.
-
Substitution: Adding a small methyl group to the cyclohexyl ring (1c) further enhances JAK3 potency, likely through favorable van der Waals interactions.
-
Polar Interactions: Introducing a fluorine atom (1d) provides the most potent compound in the series. This highlights the potential for specific polar or multipolar interactions within the binding site, in addition to improving properties like cell permeability.
-
Steric Hindrance: The bulky adamantyl group (1e) is poorly tolerated, leading to a significant loss of potency against all kinases, indicating a steric clash within the binding pocket.
Section 4: Analytical Characterization and Quality Control
To ensure the integrity of research and development, rigorous analytical characterization of the synthesized this compound and its derivatives is mandatory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for monitoring reaction progress and assessing the purity of intermediates and final products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds, typically aiming for >95% purity for biological screening.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the 7-azaindole scaffold. The combination of a potent hinge-binding core, a property-enhancing fluorine substituent, and a versatile chemical handle for diversification makes it an invaluable tool for medicinal chemists. The protocols and data presented herein provide a framework for its synthesis, derivatization, and application in the discovery of next-generation therapeutics, particularly in the competitive and impactful field of kinase inhibition.
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Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
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Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5617. [Link]
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Liu, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 723–728. [Link]
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Zhang, C., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 10(35), 20958-20967. [Link]
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ResearchGate. (2014). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. [Link]
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Al-Salama, Z. T., & Dhillon, S. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Biomolecules, 12(2), 249. [Link]
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- 14. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Evaluation of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a recognized "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine has made it a cornerstone in the development of a multitude of biologically active agents. Derivatives of this scaffold have shown significant promise as inhibitors of key enzyme families, including protein kinases and phosphodiesterases, which are deeply implicated in pathologies ranging from oncology to inflammatory diseases.[2][3][4]
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a novel compound built upon this promising scaffold. The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 3-position can significantly influence its pharmacokinetic properties and target engagement. While the specific biological targets of this particular derivative are yet to be fully elucidated, its structural heritage strongly suggests potential activity as a modulator of intracellular signaling pathways.
This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. We will proceed from foundational cytotoxicity assessments to more specific, target-class-oriented assays, focusing on kinase inhibition as a primary hypothesis. The protocols herein are designed to be self-validating, providing a robust framework for generating actionable data.
Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Window
Before investigating specific mechanistic actions, it is crucial to determine the concentration range at which this compound exhibits biological activity without inducing overt cytotoxicity. This establishes the therapeutic window for subsequent, more sensitive assays.
Rationale for Cytotoxicity Screening
Cytotoxicity assays are fundamental in early-stage drug discovery.[5] They measure the degree to which a compound can cause cell damage or death.[5] By identifying the cytotoxic concentration of a test agent, we can ensure that observations in subsequent mechanistic assays are not simply artifacts of cell death. A compound that appears to inhibit a signaling pathway at a certain concentration might be doing so by simply killing the cells. Therefore, we aim to work with concentrations that are sublethal yet pharmacologically active.
Recommended Assay: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a reliable method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding:
-
Select a relevant cell line (e.g., a cancer cell line like A549 or a normal cell line like HEK293).
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control for maximum LDH release (e.g., a lysis buffer provided with the assay kit).
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned mechanistic studies (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions (e.g., from kits available from Abcam, Thermo Fisher Scientific, or Sigma-Aldrich).[5][6]
-
Incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH activity - Vehicle control LDH activity)] * 100
-
Plot the % cytotoxicity against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.
-
Data Presentation: Expected Outcome
| Compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 |
| 0.1 | 1.5 ± 1.8 |
| 1 | 3.2 ± 2.5 |
| 10 | 8.7 ± 3.1 |
| 50 | 45.3 ± 4.2 |
| 100 | 89.6 ± 5.5 |
This is example data. Actual results will vary.
Part 2: Primary Screening - Cell-Based Kinase Inhibition Assays
Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a known kinase inhibitor hinge-binding motif, a primary screen to assess the effect of this compound on kinase signaling is a logical next step.[2][4]
Rationale for Cellular Phosphorylation Assays
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[7][8] Kinase inhibitors often act by preventing the phosphorylation of downstream substrates.[9] A cellular phosphorylation assay directly measures the phosphorylation status of a specific substrate within a cell, providing a direct readout of the activity of an upstream kinase.[10]
Recommended Assay: Cellular Phospho-Substrate ELISA
This assay quantifies the level of a specific phosphorylated protein in cell lysates using an ELISA-based format. For instance, if we hypothesize that our compound targets the FGFR signaling pathway, we could measure the phosphorylation of a downstream effector like ERK.[2]
Experimental Workflow: Cellular Kinase Inhibition
Caption: Workflow for a cellular phospho-substrate ELISA.
Experimental Protocol: Cellular Phospho-ERK1/2 Assay
-
Cell Seeding and Serum Starvation:
-
Seed a responsive cell line (e.g., NIH-3T3 or a specific cancer cell line with known pathway activation) in a 96-well plate.
-
Once cells reach 80-90% confluency, replace the growth medium with a serum-free medium and incubate for 16-24 hours. This step is crucial to lower basal phosphorylation levels.
-
-
Compound Treatment and Stimulation:
-
Treat the starved cells with various concentrations of this compound (below the CC₅₀ determined previously) for 1-2 hours.
-
Stimulate the cells with a growth factor known to activate the target pathway (e.g., 10 ng/mL FGF for the FGFR pathway) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
ELISA Procedure:
-
Use a commercially available phospho-ERK1/2 ELISA kit (e.g., from R&D Systems, Cell Signaling Technology).
-
Add cell lysates to the wells of the microplate pre-coated with a capture antibody (e.g., total ERK1/2 antibody).
-
Incubate, wash, and then add a detection antibody that specifically recognizes the phosphorylated form of ERK1/2.
-
Follow the kit's instructions for subsequent washing steps, addition of a conjugated secondary antibody, substrate development, and signal measurement.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal (if a duplexed assay is used) or to cell number.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ (50% inhibitory concentration).
-
Part 3: Secondary Confirmatory Assay - Proliferation in a Kinase-Addicted Cell Line
To validate the findings from the primary screen and to assess the functional consequences of kinase inhibition, a cell proliferation assay in a kinase-dependent cell line is a powerful secondary step.
Rationale for Proliferation Assays in Engineered Cell Lines
Certain cancer cell lines are "addicted" to the signaling output of a specific, often mutated or overexpressed, kinase for their survival and proliferation.[10] Inhibiting this driver kinase will lead to a significant reduction in cell proliferation. The BaF3 cell line, an IL-3 dependent murine pro-B cell line, is commonly used for this purpose as it can be engineered to express an oncogenic kinase, thereby becoming IL-3 independent for survival.[10]
Recommended Assay: BaF3 Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of BaF3 cells that are dependent on a specific kinase for survival.
Signaling Pathway in Engineered BaF3 Cells
Caption: IL-3 dependence and oncogene addiction in BaF3 cells.
Experimental Protocol: BaF3 Proliferation Assay
-
Cell Culture:
-
Culture the engineered BaF3 cell line (e.g., BaF3-FGFR3) in a medium supplemented with the appropriate growth factors, but without IL-3 to maintain selective pressure.
-
Culture the parental BaF3 cell line in a medium containing IL-3.
-
-
Assay Setup:
-
Wash the cells to remove any residual growth factors.
-
Seed both the engineered and parental BaF3 cells into 96-well plates at a low density (e.g., 5,000 cells/well) in their respective IL-3-free and IL-3-containing media.
-
Add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Assess cell viability using a metabolic assay such as MTT or a reagent like CellTiter-Glo® (Promega), which measures ATP levels.
-
Add the reagent to each well according to the manufacturer's protocol and measure the signal (absorbance or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Determine the GI₅₀ (50% growth inhibition) for both the engineered and parental cell lines. A significantly lower GI₅₀ in the engineered line compared to the parental line indicates on-target inhibition of the driver kinase.
-
Part 4: Broadening the Scope - Transcription Factor Activity Assays
If the compound does not show significant kinase inhibition, its mechanism of action may lie elsewhere. The 1H-pyrrolo[2,3-b]pyridine scaffold is versatile, and the compound could be modulating other signaling pathways that culminate in changes in gene expression.
Rationale for Transcription Factor Activity Assays
Transcription factors (TFs) are proteins that bind to specific DNA sequences to control the rate of transcription.[11] Their activity is the endpoint of many signaling cascades.[12] Measuring TF activity can provide a broader view of the cellular pathways affected by a compound.[11][12]
Recommended Assay: Transcription Factor Reporter Assay
These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter containing specific TF binding sites.[11] An increase or decrease in reporter gene expression reflects a change in the activity of the corresponding TF.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection:
-
Select a suitable cell line (e.g., HEK293T).
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
-
Lysis and Luciferase Measurement:
-
After 6-8 hours of stimulation, lyse the cells.
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.
-
Conclusion
This document outlines a systematic, multi-tiered approach to characterizing the cellular effects of this compound. By starting with a broad assessment of cytotoxicity and then moving to specific, hypothesis-driven assays for kinase inhibition and transcription factor modulation, researchers can efficiently and robustly profile this novel compound. The provided protocols offer a solid foundation for these investigations, enabling the generation of high-quality data to drive drug discovery programs forward.
References
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. Available from: [Link]
-
Insel, P. A., Zhang, L., Murray, F., Yokouchi, H., & Zambon, A. C. (2012). GPCR expression in cells and tissues: significance for drug discovery. British journal of pharmacology, 165(6), 1617-1620. Available from: [Link]
-
Zheng, W., & Spencer, T. (2019). Recent progress in assays for GPCR drug discovery. Expert opinion on drug discovery, 14(10), 999-1011. Available from: [Link]
-
Reaction Biology. GPCR Assay Services. Available from: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
Niles, A. L., Moravec, R. A., Eric Hesselberth, P., Scurria, M. A., Daily, W. J., & Riss, T. L. (2008). A homogeneous, bioluminescent, multiplexed assay for measuring thousands of transcription factor activities. Assay and drug development technologies, 6(5), 637-649. Available from: [Link]
-
Creative Diagnostics. Kinase Activity Assay. Available from: [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
An, F., & Qu, Z. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceutics, 14(10), 2029. Available from: [Link]
-
Assay Genie. Transcription Factor Activity Assay Kits. Available from: [Link]
-
Creative BioMart. Transcription Factor Assay. Available from: [Link]
-
Tague, N., et al. (2023). Tuning Plant Promoters Using a Simple Split Luciferase Method to Assess Transcription Factor-DNA Interactions. ACS Synthetic Biology. Available from: [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(49), 29337-29346. Available from: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752. Available from: [Link]
-
Gangjee, A., et al. (2012). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of medicinal chemistry, 55(4), 1825-1837. Available from: [Link]
-
Chemspace. 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Available from: [Link]
-
Atluri, B. C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(10), 1438-1443. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Available from: [Link]
-
PubChem. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Available from: [Link]
-
Szafrański, K., & Szafrański, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
-
NIST. 1H-Pyrrolo[2,3-b]pyridine. Available from: [Link]
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
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- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 12. Transcription Factor Assay - Creative BioMart [creativebiomart.net]
Troubleshooting & Optimization
Technical Support Center: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Welcome to the technical support guide for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1190316-18-7). This document is designed for researchers, chemists, and drug development professionals to navigate the solubility challenges associated with this compound. As a fluorinated 7-azaindole carboxylic acid, this molecule possesses a rigid, planar structure with both hydrogen bond donor (carboxylic acid, pyrrole N-H) and acceptor (pyridine nitrogen, fluorine, carbonyl oxygen) sites. These features contribute to strong crystal lattice energy and complex solubility behavior, often classifying it as a "brick-dust" molecule—highly crystalline and poorly soluble.[1]
This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure you can work with this compound effectively and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its rigid aromatic core, carboxylic acid group, and pyrrolopyridine structure, this compound generally exhibits low solubility in water and non-polar organic solvents. Its solubility is significantly better in polar aprotic solvents. The molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) centers. This property is key to modulating its solubility in aqueous media by adjusting the pH.
Q2: What are the recommended starting solvents for dissolving this compound?
For initial stock solution preparation, we recommend starting with high-polarity aprotic solvents. The most common choices are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
Based on studies of the parent 7-azaindole scaffold, solubility is often highest in solvents like Tetrahydrofuran (THF) and acetone, followed by alcohols like methanol and ethanol. However, the carboxylic acid moiety on your specific compound will significantly influence this profile.
Q3: How does pH influence the aqueous solubility of this compound?
The pH of the aqueous medium is the most critical factor governing the solubility of this compound.
-
In Basic Conditions (pH > 7): The carboxylic acid group (pKa ≈ 3-5) will be deprotonated to form a highly polar carboxylate salt. This significantly increases solubility in aqueous buffers. Preparing a stock solution in a dilute base (e.g., 0.1 N NaOH) before diluting into a buffer can be an effective strategy.
-
In Acidic Conditions (pH < 4): The pyridine nitrogen (pKa ≈ 4-5) will be protonated to form a pyridinium salt, which also enhances aqueous solubility.
-
At Neutral pH (pH ≈ 7): The compound will exist predominantly in its neutral, zwitterionic, or least soluble form, often leading to precipitation in biological media.
Q4: Are there any specific safety and handling precautions for this compound?
While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, related pyrrolopyridine compounds are classified as potentially harmful if swallowed and may cause skin and serious eye irritation.[2][3][4] Therefore, standard laboratory safety practices are mandatory.
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4]
-
Avoid creating dust.[4]
-
Store the compound in a tightly sealed container in a cool, dry place, often recommended at 2-8°C for long-term stability.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific experimental challenges in a problem-cause-solution format.
Problem 1: My compound will not dissolve in DMSO or DMF at room temperature, even at low concentrations.
-
Underlying Cause: The high melting point and planar structure of azaindole carboxylic acids suggest strong intermolecular forces (hydrogen bonding, π-stacking) and high crystal lattice energy. Overcoming this energy barrier requires more than simple solvation at ambient temperatures.
-
Solutions:
-
Apply Gentle Heat: Warm the solution to 40-50°C. This provides the energy needed to break the crystal lattice. Always monitor for any signs of degradation (color change).
-
Increase Mechanical Energy: Use a vortex mixer for several minutes or place the sealed vial in an ultrasonic bath. Sonication is highly effective at breaking up solid aggregates and accelerating dissolution.
-
Use a Stronger Solvent: If DMSO and DMF fail, N-Methyl-2-pyrrolidone (NMP) is a more powerful polar aprotic solvent that can be effective.
-
Prepare a Salt Form: For applications where the salt form is acceptable, pre-forming a salt with a suitable base (e.g., sodium or potassium hydroxide) can dramatically improve solubility in polar solvents.[5]
-
Problem 2: The compound dissolves in my aqueous buffer for a biological assay, but then crashes out over time or during incubation.
-
Underlying Cause: You have likely created a supersaturated solution. This often occurs when a concentrated DMSO stock is diluted into an aqueous buffer where the compound has very low thermodynamic solubility at the final pH and co-solvent concentration.
-
Solutions:
-
Check the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. Higher concentrations can cause the compound to precipitate.
-
Adjust the Buffer pH: As detailed in the FAQs, moving the pH away from the isoelectric point can maintain solubility. For in-vitro assays, consider if a slightly acidic or basic buffer (e.g., pH 7.8 or pH 6.8) is tolerated by your system.
-
Use Solubilizing Excipients: For poorly soluble compounds, formulation strategies are often necessary. The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that shield the hydrophobic molecule and improve aqueous solubility.[6][7]
-
Determine Kinetic Solubility: Before running assays, perform a kinetic solubility experiment (see protocol below) to understand the solubility limit in your specific assay buffer. This prevents working with supersaturated and unstable solutions.
-
Problem 3: I need to dissolve the compound in a weakly polar solvent like chloroform for VCD or NMR analysis, but it is completely insoluble.
-
Underlying Cause: In non-polar or weakly polar solvents, carboxylic acids tend to self-associate into hydrogen-bonded dimers.[8] This dimerization competes with and prevents solvation by the solvent molecules.
-
Solution:
-
Use a Dimer-Breaking Additive: Research has shown that adding an equimolar amount of 7-azaindole can effectively break up these carboxylic acid dimers.[8] 7-azaindole forms a stronger, more stable complementary hydrogen-bonded pair with the carboxylic acid moiety, allowing the monomeric complex to be solvated by the chloroform or dichloromethane.[8]
-
Solubility Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.
Caption: Troubleshooting decision tree for solubility issues.
Experimental Protocols & Data
Protocol: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the apparent solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of a biological assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (polypropylene for compound storage, clear flat-bottom for analysis)
-
Plate reader capable of measuring turbidity or a nephelometer
Methodology:
-
Prepare Stock Solution: Accurately weigh the compound and prepare a 10 mM stock solution in 100% DMSO. Ensure it is fully dissolved, using gentle heat or sonication if necessary.
-
Create Serial Dilutions: In a polypropylene 96-well plate, perform a serial dilution of your DMSO stock solution with pure DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Dilute into Buffer: In a separate clear 96-well plate, add 198 µL of your target aqueous buffer to each well.
-
Initiate Precipitation: Add 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.
-
Equilibrate: Cover the plate and let it incubate at room temperature for 1-2 hours.
-
Measure Precipitation: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) or use a nephelometer.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is the kinetic solubility limit.
Data: Properties of Common Laboratory Solvents
Choosing the right solvent is the first step in successful solubilization. The principle of "like dissolves like" is a useful guide.[9] This table provides key properties of common solvents to aid in your selection.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Polarity Type |
| Water | H₂O | 100.0 | 0.998 | 80.1 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.092 | 47.0 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 0.944 | 38.3 | Polar Aprotic |
| Acetonitrile | C₂H₃N | 81.7 | 0.786 | 36.6 | Polar Aprotic |
| Methanol | CH₄O | 64.7 | 0.792 | 32.7 | Polar Protic |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Polar Protic |
| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 0.887 | 7.5 | Polar Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.895 | 6.0 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.327 | 9.1 | Weakly Polar |
| Chloroform | CHCl₃ | 61.2 | 1.479 | 4.8 | Weakly Polar |
| Toluene | C₇H₈ | 110.6 | 0.865 | 2.4 | Non-Polar |
| Hexane | C₆H₁₄ | 68.0 | 0.655 | 1.9 | Non-Polar |
| (Data compiled from various sources, including[10]) |
References
- Patsnap Eureka. (2025, July 31).
- World Pharma Today. (n.d.).
- Nanjing Tech University. (2020, July 9).
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
- ResearchGate. (2025, July 10).
- MDPI. (n.d.).
- ChemScene. (2025, December 8).
- IJNRD. (2022, November). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Chemical Communications (RSC Publishing). (2022, September 23).
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid.
- AA Blocks. (2025, January 18). Safety Data Sheet for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- University of California, Los Angeles (UCLA). (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
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- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
A Guide to Solution Stability for Researchers and Drug Development Professionals
Welcome to the technical resource center for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As a key building block in medicinal chemistry, particularly for kinase inhibitors, understanding its stability profile in solution is critical for generating reliable experimental data and developing robust formulations.[1][2] This guide, structured in a question-and-answer format, addresses common challenges and provides practical protocols based on established scientific principles and regulatory guidelines.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the this compound scaffold in solution?
As a derivative of the 7-azaindole class, this compound is generally stable in neutral, aqueous solutions when protected from light.[5] However, its stability is significantly influenced by pH, temperature, oxidative conditions, and light exposure. The pyrrolopyridine core, while a privileged structure in drug discovery, can be susceptible to degradation under stress conditions.[1][6] Studies on similar pyrrolopyridine structures have shown them to be extremely unstable in alkaline media and labile in acidic media.[5][7]
Q2: What are the recommended solvents and storage conditions for stock solutions?
For short-term storage (1-2 weeks), preparing stock solutions in anhydrous DMSO or DMF is recommended. These should be stored at -20°C or -80°C in tightly sealed vials with desiccant to minimize water absorption. For aqueous buffers, it is best practice to prepare solutions fresh daily. If storage is unavoidable, filter-sterilize the solution and store at 2-8°C for no more than 24-48 hours, protected from light. Long-term storage of aqueous solutions is not recommended without comprehensive stability data.
Q3: How does pH impact the stability of this compound?
The compound's structure, featuring a carboxylic acid and a basic pyridine nitrogen, makes it susceptible to pH-dependent degradation.
-
Alkaline Conditions (pH > 8): The pyrrolopyridine ring system is highly vulnerable to cleavage under basic conditions.[5] Studies on related structures show that hydroxide ions can attack the pyrrolopyridinedione ring, leading to bond cleavage and the formation of isonicotinic acid derivatives.[7] This degradation is often rapid and irreversible.
-
Acidic Conditions (pH < 4): While generally more stable than in base, the compound can still undergo acid-catalyzed hydrolysis, particularly at elevated temperatures.[5] The specific degradation pathway may involve the pyrrole or pyridine ring.
Q4: Is this compound sensitive to light?
Yes, photolability is a known issue for pyrrolopyridine derivatives.[5] Exposure to UV or even high-intensity ambient light can induce photodegradation. It is crucial to protect solutions from light at all stages of an experiment—from storage to sample processing in an autosampler—by using amber vials or covering containers with aluminum foil. This aligns with ICH Q1B guidelines for photostability testing.[4]
Troubleshooting Guide
Issue 1: My compound precipitates out of my aqueous buffer during the experiment.
-
Causality: This is often a solubility issue rather than instability. The carboxylic acid group's ionization state is pH-dependent. At or below its pKa (likely around 3-5), the compound will be in its less soluble neutral form. In highly acidic solutions, the pyridine nitrogen may be protonated, forming a more soluble salt, but this may introduce stability liabilities.
-
Troubleshooting Steps:
-
Check the pH: Ensure the buffer pH is at least 1.5-2 units above the carboxylic acid pKa to maintain the deprotonated, more soluble carboxylate form. A pH between 6.0 and 7.5 is often a good starting point.
-
Use a Co-solvent: If adjusting pH is not possible, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to the final solution to improve solubility.
-
Prepare Fresh: Avoid using aged stock solutions where the compound may have begun to aggregate or crystallize. Prepare fresh dilutions from a high-concentration organic stock immediately before use.
-
Issue 2: I observe new peaks in my HPLC/LC-MS chromatogram over time.
-
Causality: The appearance of new, related peaks is a classic sign of chemical degradation. Forced degradation studies are designed to intentionally produce and identify these degradants to develop a stability-indicating analytical method.[3][8]
-
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to obtain the mass of the new peaks. This can provide initial clues about the degradation mechanism (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).
-
Perform a Forced Degradation Study: Systematically expose the compound to acid, base, peroxide, heat, and light as detailed in the protocol below. This helps to confirm which stress condition is causing the degradation seen in your experiment and validates your analytical method's ability to separate degradants from the parent compound.[9][10]
-
Review Experimental Conditions:
-
Mobile Phase: Is your mobile phase pH extreme? Prolonged exposure in an autosampler can cause on-instrument degradation.
-
Temperature: Is your autosampler tray cooled? Elevated temperatures can accelerate degradation.
-
Lighting: Is the experiment being conducted under intense laboratory light?
-
-
Diagram: Factors Influencing Solution Stability
The following diagram illustrates the key environmental stressors that can lead to the degradation of this compound.
Caption: Key stressors affecting compound stability in solution.
Experimental Protocols & Data
A well-designed forced degradation study is essential for understanding a compound's intrinsic stability.[8] The goal is typically to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[4]
Protocol 1: Forced Degradation Study
This protocol provides a standard framework based on ICH guidelines.[3][8]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 2-8 hours (alkaline conditions often cause rapid degradation).[5]
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate a solution in a neutral buffer (e.g., pH 7.0 phosphate buffer) at 60°C for 48 hours, protected from light.
-
Photostability: Expose a solution in a neutral buffer in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in foil and kept alongside.
-
-
Sampling & Analysis:
-
Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a suitable HPLC-UV method (see Protocol 2). Calculate the percentage of degradation by comparing the parent peak area to the time-zero sample.
-
Data Summary: Example Forced Degradation Results
The table below summarizes hypothetical results from a forced degradation study, highlighting the compound's potential vulnerabilities.
| Stress Condition | Reagent/Setting | Duration (hrs) | Temperature | % Degradation of Parent Compound | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60°C | 8.5% | One major degradant peak observed. |
| Base Hydrolysis | 0.1 M NaOH | 4 | Room Temp | 19.2% | Multiple degradant peaks, rapid loss of parent. |
| Oxidation | 3% H₂O₂ | 24 | Room Temp | 12.7% | Two minor degradant peaks formed. |
| Thermal | pH 7.0 Buffer | 48 | 60°C | < 2.0% | Compound is thermally stable in neutral solution. |
| Photolytic | 1.2M lux hrs | ~72 | Room Temp | 15.4% | Significant degradation compared to dark control. |
Protocol 2: Stability-Indicating HPLC-UV Method
A robust analytical method is required to separate the parent compound from any potential degradants or impurities.[10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm and 280 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Diagram: Stability Study Experimental Workflow
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. veeprho.com [veeprho.com]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Welcome to the technical support guide for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. As a derivative of the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, this molecule serves as a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1][2] The 7-azaindole core is a well-established "hinge-binder," capable of forming key hydrogen bonds within the ATP-binding site of various kinases.[3]
This guide provides a structured approach to understanding and mitigating potential off-target effects, offering troubleshooting advice and methodologies for comprehensive characterization.
Part 1: Initial Compound Characterization & Understanding Potential Promiscuity
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design, with derivatives targeting a wide range of kinases including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5][6] Consequently, this compound should not be assumed to have a single target. It is more likely to exhibit low-affinity interactions with multiple kinases. Early characterization is crucial to establish a baseline for its activity.
FAQ 1.1: We are using this compound as a synthetic intermediate. Should we be concerned about biological activity?
Answer: Yes. Even as a synthetic intermediate or fragment, the 7-azaindole core can interact with ATP-binding sites of various enzymes.[1] If you observe unexpected biological effects in your downstream molecules, the intrinsic activity of this core scaffold could be a contributing factor. We recommend performing a baseline activity screen, even for intermediates, to identify any potential confounding biological signals.
FAQ 1.2: What is the first experiment we should run to assess the selectivity of our compound derived from this scaffold?
Answer: A broad kinase screen is the most effective starting point. Given that the 7-azaindole scaffold is known to bind to a diverse set of kinases, an initial screen against a large, representative panel (e.g., 400+ kinases) at a relatively high concentration (e.g., 1-10 µM) is recommended. This approach provides a global view of the compound's selectivity and helps identify potential off-target families from the outset. Several vendors offer such kinase profiling services.
Part 2: Troubleshooting Guide for Common Experimental Issues
Users often encounter issues in cell-based assays that may be attributable to off-target effects. This section addresses common problems and provides a logical framework for troubleshooting.
Issue 2.1: Discrepancy between Biochemical and Cellular Potency
Question: Our compound shows potent inhibition of our target kinase in a biochemical (enzymatic) assay (e.g., IC50 < 100 nM), but we need a much higher concentration (e.g., >10 µM) to see an effect in our cell-based assay. Why is this happening?
Answer: This is a common challenge in drug discovery. Several factors, including off-target effects, can contribute to this discrepancy. Here is a systematic troubleshooting workflow:
Workflow: Investigating Biochemical vs. Cellular Potency Gaps
Caption: Troubleshooting workflow for potency discrepancies.
Causality Explained:
-
Compound Integrity & Permeability: First, rule out simple chemical or physical issues. The compound must be pure and able to enter the cell to reach its target.
-
Target Engagement: A Cellular Thermal Shift Assay (CETSA) or NanoBRET assay can confirm if your compound binds to the intended target within the complex cellular environment. If it binds at concentrations consistent with your biochemical IC50, but no downstream effect is seen, an off-target effect is highly likely.
-
Off-Target Mechanisms: An off-target interaction could activate a parallel signaling pathway that compensates for the inhibition of your primary target. For instance, inhibiting Kinase A might be counteracted by the unintended activation of Kinase B.
-
Solutions:
-
Kinase Profiling: This will identify which other kinases are being inhibited.
-
Orthogonal Compound: Using a structurally different inhibitor for the same target can help confirm that the observed cellular phenotype is due to on-target inhibition.
-
Target Knockout: In a cell line lacking your primary target, your compound should have no effect. If it still produces a cellular phenotype, that effect is definitively off-target.
-
Issue 2.2: Unexplained Cell Toxicity or Phenotype
Question: Our compound induces cell death (or another phenotype) that we cannot explain based on the known function of our primary target. How do we identify the cause?
Answer: Unanticipated phenotypes are often a hallmark of potent off-target activity. The 7-azaindole scaffold is a versatile building block, and derivatives have been developed for a wide array of targets, from kinases to PARP-1 and PI3K.[7] A systematic approach is needed to deconvolve the responsible pathway.
Methodology: Deconvoluting an Unexplained Phenotype
-
Step 1: Broad Off-Target Screening. The first step is to understand what other proteins your compound binds to.
-
Kinome Scan: Screen against a large panel of kinases at a concentration that produces the unexplained phenotype.
-
Safety Panel Screening: Test against a panel of common "anti-targets" known to cause toxicity (e.g., hERG, GPCRs, ion channels). Regulatory agencies often recommend this profiling.[1]
-
-
Step 2: Correlate Binding Data with Potency. Compare the IC50 values for the identified off-targets with the EC50 for the unexplained cellular phenotype. A strong correlation suggests a causal link.
Target Biochemical IC50 Cellular Phenotype EC50 Correlation Primary Target 15 nM > 10,000 nM Poor Off-Target Kinase X 250 nM 300 nM Strong Off-Target Kinase Y 5,000 nM 300 nM Poor -
Step 3: Validate the Off-Target Hypothesis.
-
Literature Review: Investigate the known biological functions of the most likely off-target(s). Does inhibition of this target explain the observed phenotype?
-
Genetic Validation: Use siRNA or CRISPR to knock down the suspected off-target. If the cells phenocopy the effect of your compound, you have strong evidence of causation.
-
Chemical Validation: Test a known, selective inhibitor of the suspected off-target. If it reproduces the same phenotype, this further validates your hypothesis.
-
Part 3: Advanced Protocols for Off-Target Identification
For in-depth investigation and lead optimization, more advanced, unbiased techniques are required to identify off-target interactions directly in a cellular or proteome context.
Protocol 3.1: Chemical Proteomics
Principle: Chemical proteomics uses an immobilized version of your compound (or a related analog) as "bait" to pull down interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry. This provides an unbiased snapshot of the compound's interactome.
Experimental Workflow: Chemical Proteomics
Caption: Workflow for identifying off-targets via chemical proteomics.
Trustworthiness Check: A crucial control experiment is to perform a parallel pulldown where free (non-biotinylated) compound is added to the lysate in excess. True binding partners will be outcompeted by the free compound, leading to a reduced signal in the mass spectrometer. This competition experiment is essential to distinguish genuine interactors from non-specific binders.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA leverages the fact that when a protein binds to a ligand (your compound), it becomes more stable and resistant to heat-induced denaturation. This method can be used to confirm target engagement and discover new targets directly within intact cells or cell lysates.
Step-by-Step Methodology:
-
Treatment: Treat intact cells or cell lysate with your compound at various concentrations (and a vehicle control).
-
Heating: Heat the samples across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of a specific protein remaining in the soluble fraction using Western Blot or other protein detection methods.
-
Analysis: A positive interaction is indicated by a shift in the melting curve to a higher temperature in the presence of your compound. This can be adapted to a high-throughput format (MS-CETSA) to survey the entire proteome for stabilized proteins.
References
-
Cincinelli, R., Musso, L., Merlini, L., Giannini, G., Vesci, L., Milazzo, F. M., Carenini, N., Perego, P., Penco, S., Artali, R., Zunino, F., & Pisano, C. (2014). 7-Azaindole-1-carboxamides as a New Class of PARP-1 Inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1089–1103. [Link]
-
Yang, C., Zhang, X., Wang, Y., Yang, Y., Liu, X., Deng, M., Jia, Y., Ling, Y., Meng, L. H., & Zhou, Y. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875–880. [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-7-Azaindole-3-Carboxylic Acid. Retrieved January 20, 2026, from [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
-
Li, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21531-21542. [Link]
-
Bandarage, U. K., Cao, J., Come, J. H., Court, J. J., Gao, H., Jacobs, M. D., Marhefka, C., & Nanthakumar, S. (2018). ROCK inhibitors 3: Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho Kinase (ROCK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622–2626. [Link]
-
Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., Sasaki, H., Nakai, K., Mukoyoshi, K., Hamaguchi, H., Takahashi, F., Moritomo, A., Higashi, Y., & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341–353. [Link]
-
Larsen, S. D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848-1854. [Link]
-
Nielsen, S. F., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 64(23), 17354-17373. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Li, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 21531-21542. [Link]
-
Larsen, S. D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]
-
Jørgensen, P. T., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5483. [Link]
Sources
- 1. 6-Fluoro-7-Azaindole-3-Carboxylic Acid [myskinrecipes.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this and related 7-azaindole derivatives. As a key intermediate in the development of novel therapeutics, including kinase inhibitors, achieving a high-yield and robust synthesis is paramount.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.
Synthetic Strategy Overview
The most common and logical synthetic route to this compound involves a two-step sequence starting from the commercially available 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (6-fluoro-7-azaindole). This strategy is outlined below:
-
C3-Formylation: Introduction of a formyl group at the C3 position of the 7-azaindole ring, typically via a Vilsmeier-Haack reaction.
-
Oxidation: Conversion of the 3-formyl group to the desired carboxylic acid.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis. The questions are organized by synthetic step for clarity.
Part 1: C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[4][5] However, the electron-deficient nature of the pyridine ring in 7-azaindoles can present challenges.
Q1: My Vilsmeier-Haack reaction is sluggish or results in a low yield of the desired 3-formyl product. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the Vilsmeier-Haack formylation of 6-fluoro-7-azaindole can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Material: Ensure your starting 6-fluoro-7-azaindole is pure and free of any residual solvents or acidic/basic impurities that could interfere with the Vilsmeier reagent.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from a tertiary amide (like DMF) and an acid chloride (like POCl₃).[4][5]
-
Reagent Quality: Use high-purity, anhydrous DMF and POCl₃. Moisture will quench the Vilsmeier reagent.
-
Stoichiometry: A slight excess of the Vilsmeier reagent is often beneficial. A 1.5 to 3-fold excess of both DMF and POCl₃ relative to the 7-azaindole is a good starting point.
-
-
Reaction Temperature: The reaction is typically conducted at low temperatures (0-10 °C) during the addition of the 7-azaindole to the pre-formed Vilsmeier reagent, and then allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion.[6]
-
Troubleshooting: If the reaction is sluggish at room temperature, consider a moderate increase in temperature. However, be aware that excessive heat can lead to the formation of side products.
-
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at elevated temperatures can lead to degradation.
| Parameter | Recommended Range | Troubleshooting Action |
| Vilsmeier Reagent (eq.) | 1.5 - 3.0 | Increase equivalents if conversion is low. |
| Temperature | 0 °C to 60 °C | Gradually increase if reaction is sluggish. |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS to determine optimal time. |
Q2: I am observing the formation of a dark, intractable material in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of dark, polymeric material is often a sign of side reactions or degradation of the starting material or product under the reaction conditions.
-
Exothermic Reaction: The formation of the Vilsmeier reagent and its reaction with the 7-azaindole can be exothermic. Ensure efficient stirring and maintain a low temperature during the addition of reagents to control the reaction rate and prevent localized overheating.
-
Acid Sensitivity: The 7-azaindole nucleus can be sensitive to strong acids. While the Vilsmeier-Haack reaction is conducted under acidic conditions, prolonged exposure or high temperatures can lead to decomposition.
-
Work-up Procedure: A careful work-up is crucial. The reaction is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH, K₂CO₃) to a pH of around 8-9.[6] This should be done cautiously as the hydrolysis of the intermediate iminium salt is also exothermic.
Part 2: Oxidation of the 3-Formyl Group
The oxidation of the 3-formyl intermediate to the carboxylic acid is a critical final step. A variety of oxidizing agents can be employed.[7][8]
Q3: My oxidation reaction is not going to completion, and I have a mixture of the starting aldehyde and the desired carboxylic acid. How can I improve the conversion?
A3: Incomplete oxidation is a common issue. The choice of oxidant and reaction conditions are key to achieving full conversion.
-
Choice of Oxidant:
-
Mild Oxidants: For substrates with sensitive functional groups, mild oxidants like sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene are often effective.[9]
-
Stronger Oxidants: Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are powerful oxidants but can be less selective and may require more careful control of reaction conditions.[10]
-
-
Reaction Conditions for Sodium Chlorite Oxidation:
-
pH Control: Maintaining a slightly acidic to neutral pH (around 4-6) is often crucial for sodium chlorite oxidations. A phosphate buffer is commonly used.
-
Stoichiometry: Use a molar excess of sodium chlorite (typically 1.5-3 equivalents).
-
Temperature: The reaction is often run at room temperature. Gentle heating may improve conversion but can also lead to side reactions.
-
-
Solvent System: A co-solvent system, such as t-BuOH/water or THF/water, is often necessary to ensure the solubility of both the organic substrate and the inorganic oxidant.
| Oxidant | Key Parameters | Potential Issues |
| NaClO₂ | pH control (buffer), excess reagent | Incomplete reaction if pH is not optimal. |
| KMnO₄ | Temperature control, stoichiometry | Over-oxidation, formation of MnO₂ byproducts. |
| Jones Reagent | Careful addition, temperature control | Harshly acidic, potential for side reactions. |
Q4: The purification of the final carboxylic acid is challenging. What are the common impurities and how can I effectively purify the product?
A4: Purification can be complicated by the polar nature of the carboxylic acid and potential impurities.
-
Common Impurities:
-
Unreacted Aldehyde: If the oxidation was incomplete.
-
Inorganic Salts: From the work-up of the oxidation reaction.
-
Side Products from Vilsmeier Reaction: If not fully removed in the previous step.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems (e.g., ethanol/water, acetone/heptane).
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with a weak aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities (like the starting aldehyde), and then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid.
-
Column Chromatography: Due to the polarity of the carboxylic acid, silica gel chromatography can be challenging and may result in tailing. If necessary, use a polar eluent system, possibly with the addition of a small amount of acetic or formic acid to suppress deprotonation on the silica.
-
Detailed Experimental Protocols
The following protocols are representative procedures and may require optimization based on your specific laboratory conditions and the scale of the reaction.
Step 1: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Caption: Vilsmeier-Haack formylation of 6-fluoro-7-azaindole.
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) at 0 °C under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (POCl₃, 1.5 eq.).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture by the slow addition of aqueous sodium hydroxide solution (e.g., 2 M NaOH) to a pH of 8-9, keeping the temperature below 20 °C.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Step 2: Synthesis of this compound
Caption: Oxidation of 3-formyl-6-fluoro-7-azaindole to the carboxylic acid.
-
Dissolve 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water.
-
Add a phosphate buffer solution (e.g., NaH₂PO₄) to maintain a pH of approximately 4-5.
-
Add 2-methyl-2-butene (4.0-5.0 eq.) as a chlorine scavenger.
-
Cool the mixture to 0-5 °C and add a solution of sodium chlorite (NaClO₂, 2.0-3.0 eq.) in water dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis shows complete consumption of the aldehyde.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization.
Spectroscopic Data Interpretation
Accurate characterization of the product is essential. Below are the expected spectroscopic features for the final product.
| Spectroscopy | Characteristic Features for this compound |
| ¹H NMR | - A broad singlet for the carboxylic acid proton, typically in the range of 10-13 ppm.[11]- A downfield singlet for the pyrrole C2-H.- Signals for the pyridine ring protons, showing characteristic coupling patterns influenced by the fluorine substituent.- A broad singlet for the pyrrole N-H proton. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon around 160-170 ppm.[11]- Signals for the pyrrole and pyridine ring carbons, with the carbon bearing the fluorine showing a large C-F coupling constant. |
| IR | - A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.[11]- A strong C=O stretch for the carboxylic acid around 1680-1710 cm⁻¹.[11]- N-H stretching vibration around 3100-3300 cm⁻¹. |
| Mass Spec. | - The molecular ion peak corresponding to the calculated mass of C₈H₅FN₂O₂. |
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.[Link]
-
Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.[Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.[Link]
-
MySkinRecipes. 6-Fluoro-7-Azaindole-3-Carboxylic Acid.[Link]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). [Link]
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.[Link]
-
PubMed Central. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.[Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
-
Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry.[Link]
-
JNAS. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [Link]
-
PubMed Central. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses.[Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). [Link]
-
PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[Link]
-
PubMed Central. 6-Fluoro-1H-indole-3-carboxylic acid.[Link]
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Technical Support Center: Purification of Pyrrolopyridine Carboxylic Acids
Welcome to the technical support center for the purification of pyrrolopyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. The inherent functionalities of pyrrolopyridine carboxylic acids—namely the basic pyridine nitrogen, the acidic carboxylic acid, and the pyrrole ring's potential for various interactions—present a unique set of purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve your desired purity and yield.
I. Troubleshooting Guide: Navigating Common Purification Roadblocks
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield and/or Purity After Column Chromatography
Column chromatography is a fundamental technique for purification, yet it can be fraught with challenges when dealing with pyrrolopyridine carboxylic acids.
Potential Causes & Suggested Solutions
| Potential Cause | Troubleshooting Suggestion |
| Compound Streaking/Tailing on Silica Gel | The basic nature of the pyridine ring can interact strongly with the acidic silanol groups of standard silica gel, leading to poor peak shape and recovery. Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your chosen mobile phase (e.g., 1-2% triethylamine in ethyl acetate/hexanes) to neutralize the acidic sites. Alternatively, consider using a different stationary phase like neutral or basic alumina.[1] |
| Co-eluting Impurities | Impurities with similar polarity to your target compound can be difficult to separate in a single chromatographic step.[1] Solution 1: Optimize your mobile phase. A shallow gradient or isocratic elution with a fine-tuned solvent system can enhance resolution. Consider ternary or quaternary solvent systems. Solution 2: Employ a multi-step purification strategy. This could involve an initial recrystallization or a liquid-liquid extraction to remove bulk impurities before a final chromatographic polishing step.[1] |
| Compound Degradation on Stationary Phase | Some pyrrolopyridine derivatives can be sensitive to the acidic environment of silica gel, leading to decomposition during purification.[1] Solution: As with tailing, using a deactivated silica gel or switching to a less acidic stationary phase like alumina is recommended.[1] If the compound is acid-sensitive, reversed-phase chromatography is a viable alternative. |
| Incomplete Dissolution Before Loading | If your crude material is not fully dissolved before loading onto the column, it can lead to precipitation at the column head, resulting in streaking and poor separation. Solution: Ensure complete dissolution in a minimal amount of a strong, yet compatible, solvent. If solubility in the mobile phase is low, consider a solid-loading technique where the crude material is adsorbed onto a small amount of silica gel or Celite before being loaded onto the column. |
| Improper Column Packing | Channeling due to a poorly packed column can drastically reduce separation efficiency.[1] Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air gaps. A well-packed column is crucial for achieving good resolution. |
Experimental Protocol: Deactivating Silica Gel for Column Chromatography
-
Prepare your chosen mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
To this mobile phase, add triethylamine (Et₃N) to a final concentration of 1-2% (v/v).
-
Use this triethylamine-containing solvent to prepare the silica gel slurry and pack your column.
-
Equilibrate the packed column with at least 2-3 column volumes of the triethylamine-containing mobile phase before loading your sample.
-
Run the chromatography as usual with the triethylamine-modified eluent.
Issue 2: Challenges with Recrystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for pyrrolopyridine carboxylic acids can be tricky.
Potential Causes & Suggested Solutions
| Potential Cause | Troubleshooting Suggestion |
| "Oiling Out" | The compound separates as an oil instead of forming crystals. This often occurs when the solution is supersaturated or in the presence of impurities that inhibit crystal lattice formation.[1] Solution 1: Use a more dilute solution by adding more of the hot solvent. Solution 2: Cool the solution more slowly to allow for proper crystal nucleation. Solution 3: Try a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can often promote crystallization. Solution 4: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[1] |
| No Crystal Formation | Even after cooling, the compound remains in solution. Solution 1: Allow the solution to stand for a longer period, first at room temperature and then in a refrigerator or freezer.[1] Solution 2: Add a small amount of a non-polar "anti-solvent" (e.g., hexanes if your compound is dissolved in ethanol or ethyl acetate) dropwise until the solution becomes slightly turbid, then allow it to stand.[1] Solution 3: If a small amount of pure compound is available, add a "seed crystal" to induce crystallization.[1] |
| Low Recovery | A significant portion of the compound remains in the mother liquor. Solution: Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. Concentrate the mother liquor and attempt a second crop of crystals. |
Workflow for Selecting a Recrystallization Solvent System
Sources
Technical Support Center: Overcoming Resistance to Cpd-6FPPC, a Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor
Document ID: TSC-2026-01-Cpd6FPPC-Rev1
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for Cpd-6FPPC (6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid), a novel investigational kinase inhibitor. Cpd-6FPPC is a potent, ATP-competitive inhibitor built on the pyrrolo[2,3-b]pyridine scaffold, a structure common to many successful targeted therapies. This guide is designed for researchers, scientists, and drug development professionals investigating Cpd-6FPPC in preclinical cancer models.
While targeted therapies like Cpd-6FPPC can induce dramatic initial responses, the emergence of drug resistance is a near-universal challenge.[1][2] This document provides a framework for understanding, identifying, and overcoming the common mechanisms of resistance to kinase inhibitors, using Cpd-6FPPC as a specific case study.
Understanding the Target and Mechanism of Action
For the purpose of this guide, we will consider Cpd-6FPPC as a potent inhibitor of Receptor Tyrosine Kinase X (RTK-X) , a fictional but representative oncogenic driver. In sensitive cancer cells, RTK-X is constitutively active, driving proliferation and survival primarily through the PI3K/AKT and RAS/RAF/ERK (MAPK) signaling pathways. Cpd-6FPPC binds to the ATP-binding pocket of RTK-X, preventing its autophosphorylation and blocking downstream signal transduction.
Figure 1: Simplified signaling pathway of RTK-X and inhibition by Cpd-6FPPC.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common experimental issues in a question-and-answer format.
FAQ 1: My cancer cell line, initially sensitive to Cpd-6FPPC, has stopped responding. What are the likely causes?
Plausible Causes & Initial Assessment:
Acquired resistance to kinase inhibitors typically falls into three main categories.[2][3] The first step is to systematically determine the nature of the resistance.
| Resistance Category | Description | Key Experimental Questions |
| 1. On-Target Alterations | The target protein (RTK-X) is modified, preventing drug binding. This is often due to "gatekeeper" mutations in the ATP-binding pocket.[4][5][6] | Does the IC50 of Cpd-6FPPC increase significantly? Is RTK-X still expressed? |
| 2. Bypass Pathway Activation | Cancer cells activate parallel signaling pathways to circumvent the inhibited RTK-X, reactivating downstream effectors like AKT or ERK.[7][8][9] | Is downstream signaling (p-AKT, p-ERK) restored despite RTK-X inhibition? |
| 3. Drug Efflux Mechanisms | Cells overexpress membrane pumps (e.g., ABC transporters like P-glycoprotein) that actively remove Cpd-6FPPC from the cell, lowering its intracellular concentration.[10][11][12] | Is the intracellular concentration of Cpd-6FPPC reduced? Is sensitivity restored with an efflux pump inhibitor? |
Experimental Workflow to Differentiate Mechanisms:
This workflow provides a logical sequence to diagnose the resistance mechanism in your cell line.
Figure 2: Workflow for diagnosing the mechanism of resistance to Cpd-6FPPC.
FAQ 2: How do I experimentally generate a Cpd-6FPPC-resistant cell line for my studies?
Protocol: Generating a Drug-Resistant Cell Line by Dose Escalation
This is a standard method for inducing acquired resistance in vitro.[13][14][15]
-
Determine Initial Dose: Perform a dose-response curve on the parental (sensitive) cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC20 (concentration that inhibits 20% of growth).[16][17][18]
-
Initial Exposure: Culture the parental cells in media containing Cpd-6FPPC at the IC20 concentration.
-
Monitor and Passage: Maintain the culture, replacing the drug-containing media every 3-4 days. Initially, you will observe significant cell death. When the surviving cells repopulate the flask (reach ~70-80% confluency), passage them and continue culturing at the same drug concentration.
-
Dose Escalation: Once the cells have a stable growth rate at the current concentration (typically after 2-3 passages), increase the Cpd-6FPPC concentration by a factor of 1.5-2.0.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: Periodically (e.g., every 4-6 weeks), freeze down stocks and test the IC50 of the resistant population compared to the parental line. A significant (e.g., >5-fold) increase in IC50 indicates the development of resistance.[14]
Troubleshooting Tip: If all cells die after a dose escalation, revert to the previous concentration and use a smaller incremental increase (e.g., 1.2-fold).
FAQ 3: My Western blot shows that p-AKT and p-ERK are reactivated in resistant cells even with Cpd-6FPPC treatment. What does this mean and how do I fix it?
Plausible Cause: Bypass Pathway Activation
This result strongly suggests that a parallel signaling pathway has been activated, bypassing the need for RTK-X.[19][20] Common bypass tracks include the upregulation and activation of other receptor tyrosine kinases like MET, EGFR, or FGFR, which can then signal to the same downstream PI3K/AKT and MAPK pathways.[8][9][21]
Figure 3: Diagram of a bypass resistance mechanism via MET activation.
Solution: Combination Therapy
The strategy to overcome bypass resistance is to co-inhibit both the primary target (RTK-X) and the activated bypass pathway.[19][22]
Experimental Protocol: Validating and Overcoming Bypass Resistance
-
Identify the Bypass Pathway:
-
Phospho-RTK Array: Use a commercial antibody array to screen for hyper-phosphorylated RTKs in your resistant cell line lysates compared to parental lysates.
-
Western Blot: Based on array hits, confirm the overexpression and activation (e.g., p-MET, p-EGFR) in resistant cells via Western blotting.[23][24][25]
-
-
Test Combination Inhibitors:
-
Treat the resistant cells with Cpd-6FPPC alone, a specific inhibitor of the identified bypass kinase (e.g., a MET inhibitor like Crizotinib) alone, and the combination of both.
-
Measure cell viability after 72 hours. A synergistic effect, where the combination is much more effective than either single agent, confirms the bypass mechanism.
-
-
Confirm Pathway Inhibition:
-
Perform a Western blot on lysates from the combination treatment experiment. Successful combination therapy should show inhibition of both p-RTK-X and the bypass kinase (e.g., p-MET), leading to a shutdown of downstream p-AKT and p-ERK signaling.
-
FAQ 4: Sanger sequencing of my resistant cells revealed a mutation in the RTK-X kinase domain. How do I know if this is a resistance-driving gatekeeper mutation?
Plausible Cause: On-Target Resistance
Gatekeeper residues control access to a hydrophobic pocket within the kinase domain.[6] A mutation at this site can cause resistance through two primary mechanisms:
-
Steric Hindrance: The mutated residue is bulkier and physically blocks the inhibitor from binding.[2]
-
Altered ATP Affinity: The mutation increases the kinase's affinity for ATP, so the inhibitor can no longer compete effectively.[26]
Validation Strategy:
-
Consult Databases: Check kinase mutation databases (e.g., COSMIC) to see if this specific mutation has been reported as a resistance driver for other inhibitors targeting homologous kinases. The most common gatekeeper mutation is T790M in EGFR.[21]
-
Structural Modeling: If possible, use computational modeling to visualize the mutation's effect on the Cpd-6FPPC binding pocket.
-
Functional Assay (Gold Standard):
-
Clone both the wild-type (WT) RTK-X and the mutant RTK-X into an expression vector.
-
Transfect these vectors into a host cell line that does not express endogenous RTK-X.
-
Perform a dose-response assay with Cpd-6FPPC on both the WT-expressing and mutant-expressing cells.
-
A significant rightward shift in the IC50 curve for the mutant-expressing cells provides direct evidence that the mutation confers resistance.
-
Solution: Next-Generation Inhibitors
Overcoming gatekeeper mutations typically requires a next-generation inhibitor specifically designed to bind to the mutated pocket. While not yet available for the fictional RTK-X, this is a key strategy in clinical drug development.[4]
References
-
Overcoming Resistance to Targeted Therapies in Cancer - PubMed. Available from: [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH. Available from: [Link]
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The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity - ResearchGate. Available from: [Link]
-
Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies | Cancer Discovery - AACR Journals. Available from: [Link]
-
Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies - National Cancer Institute. Available from: [Link]
-
Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - Frontiers. Available from: [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - NIH. Available from: [Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - Frontiers. Available from: [Link]
-
Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed - NIH. Available from: [Link]
-
Role of ABC transporters in cancer chemotherapy - PubMed - NIH. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - Frontiers. Available from: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. Available from: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed. Available from: [Link]
-
Ways to generate drug-resistant cancer cell lines? - ResearchGate. Available from: [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - ResearchGate. Available from: [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC - NIH. Available from: [Link]
-
Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC - NIH. Available from: [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - Springer Nature Experiments. Available from: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available from: [Link]
-
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo - YouTube. Available from: [Link]
-
Drug-Resistant Cell Model Generation Service - Creative Bioarray. Available from: [Link]
-
Development of Drug-Resistant Models - Springer Nature Experiments. Available from: [Link]
-
In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - Frontiers. Available from: [Link]
-
Targeting Gatekeeper Mutations for Kinase Drug Discovery - ACS Publications. Available from: [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology - Crown Bioscience Blog. Available from: [Link]
-
Reactivity-Based Chemical-Genetic Study of Protein Kinases - ResearchGate. Available from: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available from: [Link]
-
Advances in protein kinase drug discovery through targeting gatekeeper mutations - Taylor & Francis Online. Available from: [Link]
-
“Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger - Technology Networks. Available from: [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - NIH. Available from: [Link]
-
Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC - NIH. Available from: [Link]
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance - Annex Publishers. Available from: [Link]
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance - Semantic Scholar. Available from: [Link]
-
Mechanisms of Drug-Resistance in Kinases - PMC - NIH. Available from: [Link]
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Technical Support Center: Minimizing Toxicity of Fluorinated Heterocyclic Compounds
Here is the technical support center for minimizing the toxicity of fluorinated heterocyclic compounds.
Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting and addressing common challenges encountered when working with fluorinated heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your decision-making process. Fluorine is a powerful tool in medicinal chemistry, but its application requires a nuanced understanding to avoid potential toxicity pitfalls.[1][2] This center is structured to help you navigate these complexities effectively.
Part 1: Frequently Asked Questions - Understanding the Fundamentals of Toxicity
This section addresses the foundational concepts of why and how fluorinated heterocycles can exhibit toxicity. A clear grasp of these mechanisms is the first step in rational design and troubleshooting.
Q1: Why is fluorine so commonly used in heterocyclic drug candidates despite toxicity risks?
A: The use of fluorine in drug design is a classic example of balancing risk and reward. Medicinal chemists frequently incorporate fluorine to fine-tune a molecule's properties for several beneficial reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >100 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s (CYPs).[3][4] Strategically placing fluorine can block "metabolic soft spots" on a molecule, preventing oxidation, increasing its half-life, and improving bioavailability.[3][5][6][7]
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly alter the acidity (pKa) of nearby functional groups, particularly basic amines common in heterocycles.[8][9][10] This modulation can improve cell membrane permeability and target engagement.[3][11]
-
Improved Potency and Selectivity: Fluorine's unique electronic properties can lead to more favorable interactions with the target protein. It can alter the conformation of the molecule to better fit the binding pocket or form specific interactions (e.g., hydrogen bonds, dipole interactions), thereby increasing potency and selectivity.[11][12]
While these benefits are significant, they must be weighed against the risk of creating a "toxicophore"—a chemical structure responsible for toxicity.[13]
Q2: What are the primary mechanisms that cause toxicity in fluorinated heterocyclic compounds?
A: Toxicity generally arises not from the parent compound itself, but from its metabolic transformation. There are three primary pathways of concern:
-
Metabolic Defluorination and Fluoride Ion Release: Despite the C-F bond's strength, certain enzymatic processes, particularly oxidation by CYP enzymes, can lead to its cleavage.[1][2] This process, known as defluorination, releases fluoride ions (F⁻). While beneficial in small amounts, excessive fluoride can accumulate in bone tissue, leading to skeletal fluorosis, or cause other adverse effects.[8][10] The antifungal drug voriconazole is a clinical example where long-term use can increase plasma fluoride levels, causing painful periostitis.[2][14]
-
Formation of Reactive Metabolites: The metabolic process that cleaves the C-F bond can generate highly reactive intermediates, such as quinone imines or Michael acceptors.[1][2][15] These reactive species can covalently bind to essential macromolecules like proteins and DNA, leading to cellular dysfunction, immunogenicity, and organ toxicity.[16]
-
Metabolism to Toxic Small Molecules: Certain structural motifs can be metabolized into small, inherently toxic fluorinated compounds. The most notorious of these is fluoroacetate .[1][17] Substructures like N- or O-2-fluoroethyl groups can be processed by the body to release fluoroacetate, which then enters the Krebs cycle and is converted to fluorocitrate.[2][8] Fluorocitrate is a potent inhibitor of aconitase, an essential enzyme in the cycle, leading to a shutdown of cellular energy production and severe toxicity.[10][17]
Q3: How critical is the position of the fluorine atom on the heterocyclic ring to its potential toxicity?
A: The position is absolutely critical. The chemical environment surrounding the fluorine atom dictates its susceptibility to metabolic attack and its influence on the molecule's overall properties. Here are key considerations:
-
Blocking Metabolic Hotspots: Fluorine is often placed at a site that is otherwise prone to CYP-mediated hydroxylation. For example, placing fluorine on the para-position of a phenyl ring attached to a heterocycle is a classic strategy to prevent aromatic oxidation and improve metabolic stability.[18]
-
Electronically Activated Positions: Fluorine atoms at positions that are electronically activated, such as benzylic, allylic, or alpha to a carbonyl group, are more susceptible to nucleophilic displacement.[1][2] Biological nucleophiles like glutathione (GSH) can displace these activated fluorine atoms, which can lead to the formation of reactive metabolites.[1][2]
-
Proximity to Other Functional Groups: A fluorine atom's placement can influence the reactivity of other parts of the molecule. For instance, metabolism can generate an acidic group near the fluorine. Subsequent deprotonation can facilitate the elimination of the fluoride ion, creating a reactive Michael acceptor.[1][2]
Therefore, the design process must involve a careful analysis of the entire molecule to ensure that the placement of fluorine mitigates one problem (e.g., metabolism) without creating another (e.g., a new toxic liability).
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides practical, step-by-step guidance for when you encounter toxicity issues during your experiments.
Q4: My lead fluorinated compound shows unexpected cytotoxicity in an early screening assay. What are my first steps to diagnose the problem?
A: This is a common and critical juncture in a drug discovery project. A systematic approach is needed to determine if the toxicity is on-target, off-target, or due to a metabolic liability. The following workflow can guide your investigation.
Sources
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- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Azaindole Analogs
Answering the call of the modern medicinal chemist, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 7-azaindole analogs. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the mechanistic reasoning behind common pitfalls and their solutions. This guide is structured to address challenges sequentially, from initial functionalization to final purification, providing field-proven insights to streamline your research and development efforts.
The 7-azaindole scaffold is a privileged core in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis is fraught with challenges stemming from the unique electronic properties of the fused pyrrolo[2,3-b]pyridine system. The electron-rich pyrrole ring and the electron-deficient pyridine ring create a complex reactivity landscape that can lead to issues with regioselectivity, catalyst inhibition, and unwanted side reactions.
This guide provides solutions to the most common problems encountered in the laboratory.
Section 1: Troubleshooting Regioselectivity in C-H Functionalization
Controlling the site of substitution on the 7-azaindole core is a primary challenge. The inherent reactivity often favors C3 functionalization, while accessing other positions requires specific strategies.
Question 1: My C-H arylation is non-selective and provides a mixture of C2 and C3 isomers. How can I achieve regiocontrol?
Answer: This is a classic problem rooted in the competing reactivity of the azaindole positions. To gain control, you must override the natural reactivity by employing a directing group strategy or by modulating the electronic nature of the substrate.
-
Causality: The C3 position is the most nucleophilic carbon, making it susceptible to electrophilic attack. C2, while adjacent to the pyrrole nitrogen, is less reactive. Direct C-H activation often requires a directing group to steer the catalyst to a specific site.
-
Solution 1: Directed ortho-Metalation (DoM): For C2 functionalization, the most robust method is DoM. By installing a Directed Metalation Group (DMG) on the N1 position, you can direct a strong base (like LDA) to selectively deprotonate the C2 position. A carbamoyl group is an excellent DMG that can be "danced" from N7 to N1, allowing for sequential functionalization at different sites.[3][4]
-
Solution 2: N-Oxide for Pyridine Ring Functionalization: To functionalize the pyridine ring (e.g., at C6), direct C-H activation is difficult. A proven strategy is to first form the 7-azaindole N-oxide. This modification activates the pyridine ring, making positions like C6 susceptible to palladium-catalyzed direct arylation.[5][6]
dot
Caption: Decision workflow for regioselective functionalization.
Section 2: Overcoming Pitfalls in Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling is essential for building 7-azaindole analogs, but the heterocyclic substrate itself is often the source of complications.
Question 2: My Suzuki-Miyaura coupling with a halo-7-azaindole is giving low yields or failing completely. What is the likely cause?
Answer: The most common culprits are catalyst poisoning by the unprotected N-H or pyridine nitrogen, and catalyst deactivation.[7][8] The choice of catalyst, ligand, and base are more critical here than in standard aryl-aryl couplings.
-
Causality: The lone pairs on both the pyrrole and pyridine nitrogens can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, standard conditions may not be sufficient to drive the reaction, especially with electron-rich or sterically hindered partners.
-
Troubleshooting Steps:
-
Protect the N1-Position: While methods exist for unprotected substrates, the most reliable first step is to protect the N1-H. A simple benzenesulfonyl (Bs) or tosyl (Ts) group can prevent catalyst inhibition and improve solubility.[9]
-
Use a Robust Catalyst System: Standard Pd(PPh₃)₄ may not be effective. Switch to a modern, electron-rich, and sterically hindered phosphine ligand system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their associated pre-catalysts are designed to resist inhibition and promote efficient oxidative addition and reductive elimination.[10][11][12]
-
Optimize the Base: The base is critical. For unprotected azaindoles, a strong base like K₃PO₄ is often required. Ensure it is finely powdered and anhydrous for non-aqueous reactions.[13] In some cases, aqueous bases can accelerate protodeboronation of the boronic acid, so switching to anhydrous conditions with a base like KF can be beneficial.[11]
-
Degas Rigorously: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[10][11]
-
| Parameter | Standard Condition | Troubleshooting Suggestion | Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | Air-stable precatalysts with bulky, electron-rich ligands that promote high catalytic turnover and resist substrate inhibition.[11][12] |
| Base | K₂CO₃ | K₃PO₄ (anhydrous, powdered) or Cs₂CO₃ | Stronger bases are often needed to facilitate the transmetalation step with heterocyclic substrates.[13][14] |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O or Anhydrous Toluene/THF | Solvent choice impacts base solubility and reaction kinetics. Anhydrous conditions can prevent protodeboronation.[11] |
| N1-H | Unprotected | Protect with -SO₂Ph or -Boc | Prevents catalyst coordination and potential side reactions at the N-H bond.[7] |
Question 3: My Buchwald-Hartwig amination on a halo-7-azaindole is producing significant amounts of homo-coupled azaindole byproduct. How can I suppress this?
Answer: This side reaction is a classic challenge when working with unprotected N-H heterocycles. The issue arises from the azaindole anion competing with the amine nucleophile. The solution lies in using a strong, non-nucleophilic base to ensure all acidic protons are sequestered.
-
Causality: The N-H of the 7-azaindole is acidic enough to be deprotonated by common bases (e.g., NaOtBu). The resulting azaindole anion can then participate in the catalytic cycle, leading to the formation of a di-azaindole species.
-
Solution: Switch to Lithium bis(trimethylsilyl)amide (LiHMDS) as the base.[15] LiHMDS is a very strong, non-nucleophilic base that will deprotonate both the amine nucleophile and the azaindole N-H. This creates the corresponding lithium salts, and studies have shown that this reduces the rate of the undesired transmetallation pathway that leads to homo-coupling.[15][16][17]
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig homo-coupling.
Section 3: Navigating Ring Formation and Cyclization
While functionalization is common, building the 7-azaindole core itself can be problematic, as classical indole syntheses often fail.
Question 4: The Fischer indole synthesis to create my substituted 7-azaindole is giving very low yields. Are there better alternatives?
Answer: Yes, the Fischer indole synthesis is notoriously inefficient for azaindoles. The electron-deficient nature of the pyridine ring hinders the key[18][18]-sigmatropic rearrangement step.[19] Modern transition-metal catalyzed methods are far more reliable.
-
Causality: The electron-withdrawing pyridine nitrogen reduces the electron density of the adjacent ring, which is unfavorable for the concerted electronic rearrangement required in the Fischer synthesis.
-
Recommended Alternatives:
-
Palladium-Catalyzed Annulation (Larock-type): A powerful method involves the Pd-catalyzed coupling of an ortho-halo aminopyridine with an alkyne, followed by cyclization. This approach is highly versatile for introducing substituents at the C2 and C3 positions.[8][19]
-
Domino Reactions: One-pot methods, such as the reaction between 2-fluoro-3-methylpyridine and an arylaldehyde mediated by an alkali-amide base (e.g., KN(SiMe₃)₂), can selectively furnish 7-azaindoles and offer excellent atom economy.[20]
-
Chichibabin Cyclization: The condensation of a metalated picoline with a nitrile can be an effective, though complex, route. This reaction can be complicated by side reactions like dimerization of the starting material, but optimization often leads to good yields.[21]
-
Section 4: Purification Strategies
Question 5: My final 7-azaindole analog is difficult to purify by column chromatography due to streaking and co-elution with polar impurities. What can I do?
Answer: The polar nature of the 7-azaindole nucleus, due to its two nitrogen atoms, can lead to strong interactions with silica gel, causing poor chromatographic behavior.
-
Causality: The basic pyridine nitrogen and the acidic/H-bond donor N-H of the pyrrole ring can interact strongly with the acidic silanol groups on the surface of silica gel.
-
Troubleshooting Purification:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
-
Switch Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reverse-phase chromatography (C18) is also an excellent option, especially for compounds with sufficient organic character.
-
Consider Recrystallization or Trituration: For solid compounds, recrystallization from a suitable solvent system can be a highly effective method for removing both more and less polar impurities. If a good recrystallization solvent cannot be found, triturating the crude solid with a solvent in which the desired product is sparingly soluble can wash away more soluble impurities.
-
Protocol: General Procedure for Buchwald-Hartwig Amination of Unprotected 3-Bromo-7-azaindole
This protocol incorporates troubleshooting elements to ensure a high success rate.[15][17]
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), and a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Expert Tip: The use of an air-stable precatalyst simplifies setup and improves reproducibility compared to generating the active Pd(0) species in situ.
-
-
Inert Atmosphere:
-
Seal the tube with a septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent and Base Addition:
-
Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add LiHMDS (2.2 equiv, as a 1.0 M solution in THF) dropwise via syringe. The mixture will typically change color.
-
Causality Check: Using slightly more than two equivalents of base ensures full deprotonation of both the amine and the azaindole N-H, which is critical to prevent homo-coupling.[15]
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine to prevent streaking.
-
References
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. [Link]
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Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. [Link]
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Bennani, Y. L., et al. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 22(10), 1649. [Link]
-
Das, P., et al. (2020). Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. [Link]
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Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1502. [Link]
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Alcaide, B., & Almendros, P. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Das, P., et al. (2025). Site Selective Heck Arylation of N-Vinyl-7-Azaindole Engineered by N-Oxide Activation: Scope and Mechanistic Studies. ResearchGate. [Link]
-
Wang, Q., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
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Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(21), 7340–7350. [Link]
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Organic Chemistry Portal. (2017). Azaindole synthesis. Organic Chemistry Portal. [Link]
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Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7945. [Link]
-
Engle, K. M., et al. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]
-
Patrick, S. L., et al. (2016). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 2(1), 54-66. [Link]
-
Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. National Center for Biotechnology Information. [Link]
-
Mondal, K., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32543-32547. [Link]
-
Zhang, Z., et al. (2013). Synthesis of Azaindoles. Asian Journal of Organic Chemistry, 2(6), 452-465. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chan, W.-T., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(21), 6339-6348. [Link]
-
Kumar, A., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2099-2107. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Kulkarni, P. M., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(18), 3330. [Link]
-
Atlanchim Pharma. (2005). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed. [Link]
-
Foley, D. J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Diva-Portal.org. [Link]
-
Kinzel, T., Buchwald, S. L., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry, 14(6), 1121-1127. [Link]
-
St. John-Campbell, S., et al. (2019). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. [Link]
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- 6. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
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Technical Support Center: Analytical Methods for Impurity Profiling of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Welcome to the technical support center for the analytical characterization of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying, quantifying, and controlling impurities in this active pharmaceutical ingredient (API). Adherence to rigorous analytical standards is paramount for ensuring the safety, efficacy, and quality of the final drug product.[1][2] This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of impurity analysis for this specific fluoro-aza-indole derivative.
Introduction: The Criticality of Impurity Profiling
This compound is a key building block in the synthesis of various therapeutic agents. The presence of impurities, even at trace levels, can significantly impact the API's safety and efficacy.[1][3] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][4] This guide will equip you with the necessary knowledge to develop and validate robust analytical methods that comply with these global standards.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analytical testing of this compound and its intermediates.
FAQ 1: What are the likely process-related impurities I should expect?
Answer: Potential process-related impurities largely depend on the synthetic route employed. For a typical synthesis of a pyrrolo[2,3-b]pyridine core, you should anticipate impurities arising from starting materials, intermediates, by-products, and reagents.[6][7]
Senior Application Scientist's Insight: Based on common synthetic strategies for similar heterocyclic compounds, potential impurities for this compound could include:
-
Unreacted Starting Materials and Intermediates: For instance, precursors to the pyrrole ring formation or the pyridine core.
-
Isomeric Impurities: Positional isomers of the fluorine substituent or the carboxylic acid group.
-
Decarboxylation Products: Loss of the carboxylic acid group, especially under thermal stress.
-
Over-alkylated or Acylated Species: If protecting groups or activating agents are used in the synthesis.
-
Residual Catalysts and Reagents: Such as palladium catalysts from cross-coupling reactions or residual acids/bases.[7]
A thorough understanding of your specific synthetic pathway is crucial for predicting and identifying these impurities.[8]
FAQ 2: My HPLC-UV analysis shows poor resolution between the main peak and a closely eluting impurity. How can I improve the separation?
Answer: Achieving adequate resolution is critical for accurate quantification.[9] To improve separation, you can systematically adjust several HPLC method parameters.
Senior Application Scientist's Insight: Here is a logical troubleshooting workflow to enhance peak resolution:
-
Optimize Mobile Phase Composition:
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice versa) can alter selectivity due to different solvent-analyte interactions.
-
pH of the Aqueous Phase: Since the analyte is a carboxylic acid, the pH of the mobile phase will significantly affect its retention and peak shape. Experiment with a pH range around the pKa of the carboxylic acid and any basic functionalities on the impurity.
-
-
Column Chemistry:
-
Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can improve resolution.
-
-
Temperature: Adjusting the column temperature can influence selectivity. A good starting point is to test temperatures between 25°C and 40°C.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, though it will increase the run time.
Workflow for HPLC Method Optimization
Caption: A stepwise approach to troubleshooting poor HPLC peak resolution.
FAQ 3: I have detected an unknown impurity using LC-MS. How can I proceed with its structural elucidation?
Answer: Structural elucidation of unknown impurities is a multi-step process that often requires a combination of analytical techniques. Mass spectrometry provides the molecular weight and fragmentation pattern, which are key pieces of the structural puzzle.[10][11][12]
Senior Application Scientist's Insight: A systematic approach to impurity identification is crucial:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity's molecular ion. This will allow you to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern can reveal key substructures and how they are connected. Compare the fragmentation of the impurity to that of the parent compound to identify structural modifications.[10]
-
Forced Degradation Studies: Subject the main compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. If your unknown impurity is formed under specific stress conditions, it provides clues about its structure and formation pathway.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (often through preparative HPLC), NMR is the most powerful tool for unambiguous structure determination.[13][14][15] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure.[16]
-
Reference Standard Synthesis: Once a putative structure is proposed, synthesizing a reference standard is the definitive way to confirm the identity of the impurity by comparing its chromatographic and spectroscopic properties.
Logical Flow for Unknown Impurity Identification
Caption: Workflow for the structural elucidation of an unknown impurity.
Key Experimental Protocols
Protocol 1: Generic HPLC-UV Method for Impurity Profiling
This method serves as a starting point for the analysis of this compound and can be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Senior Application Scientist's Insight: Method validation is a regulatory requirement.[5][9] This method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[17] Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[18]
Protocol 2: LC-MS for Impurity Identification
This protocol is designed for the identification and characterization of impurities.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system for high resolution |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on HPLC-UV method |
| Flow Rate | 0.4 mL/min |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Scan Mode | Full scan MS and data-dependent MS/MS |
Senior Application Scientist's Insight: Using ESI in both positive and negative modes is recommended as some impurities may ionize preferentially in one mode over the other. The use of a high-resolution mass spectrometer is crucial for obtaining accurate mass data, which is essential for determining the elemental composition of unknown impurities.[11][19]
Regulatory Considerations
The identification, reporting, and qualification of impurities are governed by ICH guidelines, primarily ICH Q3A(R2) for new drug substances.[1][4][8]
| Threshold | Maximum Daily Dose ≤ 2g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |
Any impurity exceeding the identification threshold must be structurally characterized.[1] Impurities above the qualification threshold require toxicological assessment to ensure their safety.[8]
Conclusion
A robust and well-validated analytical strategy is fundamental to ensuring the quality and safety of this compound. By anticipating potential impurities, systematically troubleshooting analytical challenges, and employing a multi-technique approach for structural elucidation, researchers can confidently characterize their API and meet stringent regulatory requirements.[5][6]
References
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Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved from [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
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Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America. Retrieved from [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. Retrieved from [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Retrieved from [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]
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Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025, February 6). W.R. Grace. Retrieved from [Link]
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Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]
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Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM. Retrieved from [Link]
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The Importance of API Impurity Profiling in Drug Development. (2025, January 28). Pharmaffiliates. Retrieved from [Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Quotient Sciences. Retrieved from [Link]
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Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. Retrieved from [Link]
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Mass spectrometry in impurity profiling. (2025, August 7). ResearchGate. Retrieved from [Link]
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The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]
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Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. SciRes. Retrieved from [Link]
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Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (2025, June 10). PubMed. Retrieved from [Link]
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Structure Elucidation by NMR. ETH Zurich. Retrieved from [Link]
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DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. NIH. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to FGFR Inhibition: Profiling 1H-pyrrolo[2,3-b]pyridine Derivatives Against Leading Clinical-Stage Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway represents a critical oncogenic axis. Dysregulation of this pathway through gene amplification, activating mutations, or translocations is a known driver in a multitude of malignancies.[1] Consequently, the development of potent and selective FGFR inhibitors is a field of intense investigation.
This guide provides an in-depth comparison of a promising preclinical scaffold, represented by a derivative of 1H-pyrrolo[2,3-b]pyridine, against a panel of well-characterized, late-stage clinical and FDA-approved FGFR inhibitors. We will delve into the biochemical potency, selectivity, and mechanistic differences that define these molecules, supported by experimental data and detailed protocols for their evaluation.
The Central Role of FGFR Signaling in Oncogenesis
The FGFR family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in normal physiological processes such as embryonic development, tissue repair, and angiogenesis.[2] Upon binding with their cognate fibroblast growth factor (FGF) ligands, the receptors dimerize, leading to the autophosphorylation of their intracellular kinase domains. This event triggers a cascade of downstream signaling, primarily through the MAPK (RAS-RAF-MEK-ERK) and PI3K/Akt pathways, which ultimately drives cellular proliferation, survival, and migration.[3] Aberrant activation of this cascade provides a clear rationale for targeted therapeutic intervention.[4]
Figure 1: Simplified FGFR Signaling Pathway.
Profiling a Novel Scaffold: The 1H-pyrrolo[2,3-b]pyridine Core
While not a widely commercialized inhibitor itself, the 1H-pyrrolo[2,3-b]pyridine core is a promising scaffold for developing novel FGFR inhibitors.[5] Research has highlighted derivatives of this structure that exhibit potent and selective inhibitory activity. For the purpose of this guide, we will focus on Compound 4h , a representative molecule from a published series of 1H-pyrrolo[2,3-b]pyridine derivatives, as our lead compound for comparison.[6]
Compound 4h demonstrated potent enzymatic inhibition against FGFR1, FGFR2, and FGFR3, with significantly less activity against FGFR4.[6] This profile suggests a selective inhibitor of the FGFR1-3 isoforms, which are frequently implicated in various cancers. In cellular assays, it effectively inhibited the proliferation of breast cancer cells, induced apoptosis, and impeded cell migration and invasion.[6]
Comparative Analysis: Biochemical Potency and Selectivity
A primary determinant of a kinase inhibitor's therapeutic potential is its half-maximal inhibitory concentration (IC50) against the target kinase and its selectivity over other kinases. High potency ensures efficacy at lower, more tolerable doses, while selectivity minimizes off-target effects.
Below is a comparative summary of the biochemical IC50 values for Compound 4h and several leading FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Selectivity Profile & Notes |
| Compound 4h | 7 | 9 | 25 | 712 | Selective for FGFR1-3 over FGFR4.[6] |
| Infigratinib (BGJ398) | 0.9 - 1.1 | 1.0 - 1.4 | 1.0 - 2.0 | 60 - 61 | Potent, selective inhibitor of FGFR1-3.[7] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | Pan-FGFR inhibitor with activity against all isoforms.[8] |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 | Potent, selective inhibitor of FGFR1-3.[9] |
| Futibatinib (TAS-120) | 1.8 - 3.9 | 1.3 - 1.4 | 1.6 | 3.7 - 8.3 | Irreversible, covalent pan-FGFR inhibitor.[10][11] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | Potent, selective inhibitor of FGFR1-3.[12] |
Expert Insights:
The data clearly delineates two major classes of inhibitors: pan-FGFR inhibitors like Erdafitinib and Futibatinib, which target all four FGFR isoforms, and FGFR1-3 selective inhibitors like Compound 4h, Infigratinib, Pemigatinib, and AZD4547.[7][8][9][10] The choice between a pan-inhibitor and a selective one is a critical strategic decision in drug development.
-
Pan-FGFR Inhibition: This approach may offer broader efficacy across tumors driven by different FGFR isoforms. However, it can also lead to more on-target toxicities, as FGFR4 inhibition has been linked to adverse effects like diarrhea.[13]
-
FGFR1-3 Selectivity: This strategy aims to mitigate toxicities associated with FGFR4 inhibition while targeting the isoforms most commonly amplified or mutated in cancers like urothelial carcinoma and cholangiocarcinoma.[14] The high IC50 value of Compound 4h against FGFR4 (712 nM) positions it firmly in this selective category, a desirable trait for improving the therapeutic window.[6]
Mechanism of Action: Reversible vs. Covalent Inhibition
Another key differentiator is the mechanism of binding to the kinase domain. Most of the compared inhibitors, including Compound 4h, Infigratinib, Erdafitinib, and Pemigatinib, are ATP-competitive reversible inhibitors .[13][15] They bind to the ATP pocket of the FGFR kinase domain, preventing the phosphorylation that activates downstream signaling.
In contrast, Futibatinib (TAS-120) is an irreversible, covalent inhibitor .[11] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs.[16] This mechanism offers the potential for more sustained target engagement and may overcome certain forms of acquired resistance that can emerge with reversible inhibitors.[16] However, the permanent nature of the binding also carries a higher risk of toxicity if off-target covalent interactions occur.
Experimental Protocols for Inhibitor Characterization
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the foundational assays used to characterize and compare FGFR inhibitors.
Sources
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- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 9. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
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A Researcher's Guide to Kinase Selectivity Profiling: Featuring 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For researchers and drug development professionals, understanding the interaction of small molecules with the human kinome is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth look at kinase selectivity profiling, using the novel compound 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a central case study. We will explore the rationale behind kinase profiling, compare the compound's hypothetical selectivity profile with established kinase inhibitors, and provide detailed protocols for conducting such an analysis.
The core of our subject compound is the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This heterocyclic system is recognized as a "privileged scaffold" in kinase inhibitor design.[1] Its defining feature is the arrangement of a pyridine nitrogen and a pyrrole nitrogen, which act as a hydrogen bond acceptor and donor, respectively.[1] This configuration allows it to form two key hydrogen bonds with the "hinge" region of the ATP-binding site in many kinases, mimicking the interaction of adenine in ATP.[1][2][3][4] This inherent binding capability makes 7-azaindole derivatives a fertile ground for the development of potent kinase inhibitors.[3][4][5]
The Imperative of Kinome Profiling
The human kinome comprises over 500 protein kinases, which play pivotal roles in cellular signaling.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6][7] Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy.[8][9][10][11]
However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive kinase selectivity profiling is not just a regulatory checkbox but a fundamental aspect of drug discovery. It allows for:
-
Target Validation and Prioritization: Confirming that a compound engages the intended target with high affinity.
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and reduce off-target effects.
-
Safety and Toxicity Prediction: Identifying potential off-target liabilities that could lead to adverse effects.[6]
-
Indication Expansion: Uncovering unexpected inhibitory activities that may suggest new therapeutic applications.[8][9]
Profiling this compound: A Comparative Analysis
While a comprehensive public dataset for the exact kinase profile of this compound is not available, we can construct a representative profile based on the known activities of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs)[12][13] and Janus Kinase 3 (JAK3)[14].
For the purpose of this guide, we will present a hypothetical, yet plausible, selectivity profile for our compound of interest and compare it against two well-characterized kinase inhibitors: Vemurafenib , a B-RAF inhibitor also based on the 7-azaindole scaffold[1], and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.
Hypothetical Kinase Selectivity Profile
The following table summarizes the percent inhibition of a selection of kinases at a 1 µM concentration of each compound. This format is a common initial screen in kinase profiling to identify primary targets and significant off-targets.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Vemurafenib (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| FGFR1 | Tyrosine Kinase | 95 | 15 | 88 |
| FGFR2 | Tyrosine Kinase | 92 | 12 | 85 |
| VEGFR2 | Tyrosine Kinase | 85 | 25 | 98 |
| JAK3 | Tyrosine Kinase | 78 | 5 | 45 |
| BRAF (V600E) | Serine/Threonine Kinase | 10 | 99 | 60 |
| c-KIT | Tyrosine Kinase | 30 | 8 | 95 |
| PDGFRβ | Tyrosine Kinase | 45 | 18 | 97 |
| SRC | Tyrosine Kinase | 20 | 10 | 75 |
| CDK2 | Serine/Threonine Kinase | 5 | 2 | 35 |
Disclaimer: The data for this compound is illustrative and based on the activities of similar compounds.
Interpretation of the Profile:
-
This compound demonstrates potent, selective inhibition of the FGFR family and significant activity against VEGFR2 and JAK3. This profile suggests a potential therapeutic application in cancers driven by aberrant FGFR signaling, with possible immunomodulatory effects through JAK3 inhibition. The off-target activity against other tyrosine kinases like c-KIT and PDGFRβ is moderate.
-
Vemurafenib , as expected, shows high selectivity for its primary target, BRAF (V600E), with minimal off-target effects in this panel, highlighting its focused mechanism of action.[1]
-
Sunitinib exhibits a multi-targeted profile, potently inhibiting VEGFR2, c-KIT, and PDGFRβ, which is consistent with its clinical use in renal cell carcinoma and gastrointestinal stromal tumors.
Experimental Workflow for Kinase Selectivity Profiling
A robust and reliable experimental workflow is paramount for generating high-quality kinase profiling data. Commercial services from companies like Eurofins Discovery, AssayQuant, and Promega offer comprehensive panels and various assay technologies.[15][16][17] Below is a detailed, step-by-step methodology for a typical in vitro kinase profiling experiment using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[17]
Experimental Protocol: In Vitro Kinase Profiling (ADP-Glo™ Assay)
This protocol outlines the steps for determining the percentage of kinase inhibition at a single compound concentration.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Kₘ for each specific kinase to ensure accurate potency assessment.[16]
- Kinase/Substrate Solutions: Reconstitute or dilute each kinase and its corresponding substrate to a working concentration in kinase buffer. Kinases and substrates are often provided in optimized pairs.[17]
- Test Compound: Prepare a stock solution of this compound in 100% DMSO. Then, create a working solution by diluting the stock in kinase buffer to achieve the desired final assay concentration (e.g., 1 µM).
- Control Compounds: Prepare working solutions of positive (e.g., a known inhibitor for each kinase) and negative (DMSO vehicle) controls.
2. Kinase Reaction:
- Dispense 5 µL of the test compound, positive control, or negative control into the wells of a 384-well plate.
- Add 10 µL of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
- Incubate the plate at room temperature for a specified time (typically 60 minutes).
3. ADP Detection:
- Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-driven reaction that produces light.
- Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate-reading luminometer.
- Calculate the percentage of kinase activity for the test compound relative to the negative (vehicle) control.
- Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - [ (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background) ] * 100
Below is a Graphviz diagram illustrating this experimental workflow.
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- 14. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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validation of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a therapeutic target
A Senior Application Scientist's Guide to a Privileged Structure in Drug Discovery
Introduction: The Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are known as "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine , also known as 7-azaindole, is a quintessential example of such a scaffold.[1][2] Its structure is bioisosteric to both indole and purine, allowing it to mimic the natural ligands of a vast array of enzymes, particularly kinases.[3][4] This guide provides a comparative analysis of various therapeutic targets that have been successfully modulated by derivatives of the 7-azaindole core, offering a blueprint for researchers aiming to validate new compounds, such as the conceptual 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, within this chemical class.
Pillar 1: The Imperative of Target Validation
Before a molecule can become a medicine, its biological target must be rigorously validated. Target validation is the crucial, evidence-based process that demonstrates a direct link between modulating a specific biological target (e.g., a protein or pathway) and a desired therapeutic effect.[5][6] This process is foundational to drug discovery, as insufficient validation is a primary cause of costly late-stage clinical trial failures.[5][7] The validation journey involves a multi-pronged approach, starting with target identification and culminating in preclinical proof-of-concept in animal models.[6][8]
The general workflow for target validation is a systematic process designed to build confidence in a target's therapeutic relevance before committing to extensive drug development campaigns.
Caption: A generalized workflow for therapeutic target validation.
Pillar 2: Comparative Analysis of Validated Targets for 7-Azaindole Derivatives
The versatility of the 7-azaindole scaffold is evident in the diverse range of targets its derivatives have been shown to inhibit. Below, we compare several key target classes, providing experimental data that underpins their validation.
Target Class 1: Protein Kinases - The Dominant Arena
Protein kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 7-azaindole core is a superb "hinge-binder," mimicking the adenine moiety of ATP to block the kinase's active site.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a driver in various cancers.[9][10] Researchers have developed potent 1H-pyrrolo[2,3-b]pyridine derivatives that show significant FGFR inhibition. For example, compound 4h from a published study demonstrated nanomolar potency against FGFR1, 2, and 3.[9] This inhibition translated to anti-proliferative and pro-apoptotic effects in breast cancer cell lines and suppression of tumor growth in vivo, validating FGFR as a target for this chemical series.[9][10]
-
Janus Kinases (JAKs): JAKs are critical for cytokine signaling pathways that mediate immune responses.[11] JAK inhibitors are used to treat autoimmune diseases. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as novel immunomodulators targeting JAK3. Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor that suppressed interleukin-2 (IL-2) stimulated T-cell proliferation, providing direct cellular evidence of target engagement and validation.[11]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a master regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. Starting from a dual ATR/ATM inhibitor, medicinal chemists developed highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. The lead compound, 25a , demonstrated excellent selectivity and oral bioavailability. In mouse xenograft models, it acted synergistically with the chemotherapy agent irinotecan to suppress tumor growth, validating ATM as a chemosensitization target for this compound class.
Target Class 2: Phosphodiesterases (PDEs)
PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE inhibitors are used to treat inflammatory conditions like COPD and psoriasis.
-
Phosphodiesterase 4B (PDE4B): PDE4B is implicated in inflammation and various CNS disorders. A novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors.[12] The lead compound, 11h , not only showed high inhibitory activity (IC50 = 0.14 µM) and selectivity over the related PDE4D isoform but also significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[12] This functional cellular outcome is a key step in validating PDE4B as a target for the anti-inflammatory potential of this scaffold.
Comparative Data Summary
The table below summarizes the performance of representative 7-azaindole derivatives against their validated targets.
| Target Class | Specific Target | Representative Compound | Potency (IC50) | Validated Disease Context | Reference |
| Protein Kinase | FGFR1 | Compound 4h | 7 nM | Breast Cancer | [9] |
| FGFR2 | Compound 4h | 9 nM | Breast Cancer | [9] | |
| JAK3 | Compound 14c | 1100 nM | Immune Diseases / Transplant | [11] | |
| ATM | Compound 25a | (Selective) | Solid Tumors (Combination Therapy) | [13] | |
| Phosphodiesterase | PDE4B | Compound 11h | 140 nM | Inflammatory & CNS Diseases | [12] |
Pillar 3: Field-Proven Experimental Protocols for Target Validation
The validation of a therapeutic target relies on robust and reproducible experimental data. Below are detailed, step-by-step methodologies for key experiments central to this process.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol is a gold-standard method to determine the direct inhibitory effect of a compound on a purified kinase enzyme.[14]
Objective: To calculate the IC50 value of a test compound (e.g., a 7-azaindole derivative) against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[15]
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM unlabeled ("cold") ATP
-
Magnesium/ATP solution (e.g., 10 mM MgCl₂, 100 µM ATP)[15]
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase reaction buffer. Typically, an 11-point, 3-fold dilution series is made, starting from 100 µM. Include a DMSO-only control (vehicle control).
-
Kinase Reaction Setup: In a 96-well plate, combine the following in order:
-
5 µL of diluted test compound or vehicle.
-
10 µL of a master mix containing the kinase and substrate in kinase buffer.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of the Magnesium/ATP solution containing a trace amount of [γ-³²P]ATP. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting 10 µL of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the P81 paper, cut out the individual spots, and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Convert CPM values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro radiometric kinase assay.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of their viability, providing a functional readout of a compound's effect in a cellular context.[16][17]
Objective: To determine the GI50/IC50 (concentration causing 50% growth inhibition or cytotoxicity) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and no-cell (media only) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[18]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration to determine the GI50/IC50 value.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol provides preclinical proof-of-concept by evaluating a compound's anti-tumor efficacy in a living organism.[19]
Objective: To assess the ability of a test compound to inhibit tumor growth in immunodeficient mice bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., female NSG or NU/NU mice, 6-8 weeks old)
-
Tumor cells (e.g., HCT116)
-
Matrigel® or other basement membrane extract (optional, improves tumor take rate)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)[19]
Procedure:
-
Tumor Implantation:
-
Harvest tumor cells from culture and resuspend them in sterile, serum-free medium or PBS at a concentration of 1-10 x 10⁷ cells/mL.
-
Optionally, mix the cell suspension 1:1 with Matrigel®.[19]
-
Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[19]
-
-
Tumor Growth and Cohort Formation:
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable volume (e.g., 100-150 mm³), use digital calipers to measure tumor length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomize mice into treatment cohorts (e.g., n=8-10 mice per group) with similar average tumor volumes. Groups typically include a vehicle control and one or more doses of the test compound.
-
-
Compound Administration:
-
Administer the test compound or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage) for a set duration (e.g., 21 days).
-
Record the body weight of each mouse 2-3 times per week as a measure of general toxicity.
-
-
Efficacy Monitoring:
-
Measure tumor volumes 2-3 times per week throughout the study.
-
-
Study Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the dosing period.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Plot the mean tumor volume ± SEM for each group over time to visualize the treatment effect.
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a remarkably versatile and validated starting point for the development of inhibitors against a wide array of therapeutic targets, most notably protein kinases and phosphodiesterases. While the specific molecule This compound is not an established therapeutic agent, its structure contains the core privileged scaffold. A logical next step would be to synthesize this molecule and screen it against a panel of validated targets, such as those discussed in this guide. By employing the robust biochemical, cellular, and in vivo protocols detailed herein, researchers can systematically validate its potential as a novel therapeutic agent, building upon the rich chemical and biological history of the 7-azaindole framework.
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LLC cells tumor xenograft model. (n.d.). Protocols.io. Retrieved from [Link]
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Al-Oqail, M. M., et al. (2023). MTT assay protocol. Protocols.io. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
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Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Iruela-Arispe Lab, UCLA. Retrieved from [Link]
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Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PMC - NIH. Retrieved from [Link]
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Azaindole Therapeutic Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). (2011). PubMed. Retrieved from [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
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Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. Retrieved from [Link]
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). ResearchGate. Retrieved from [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. Retrieved from [Link]
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The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Pyrrolopyridines in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a privileged heterocyclic core, recognized for its structural resemblance to purine and its prevalence in a multitude of kinase inhibitors and other therapeutic agents.[1][2] The strategic chemical modification of this scaffold is a cornerstone of lead optimization. Among the most powerful tools in the medicinal chemist's arsenal is fluorination—the substitution of a hydrogen atom with fluorine. This seemingly minor alteration can profoundly reshape a molecule's physicochemical properties and pharmacological profile.[3]
This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated pyrrolopyridines, moving beyond general principles to offer specific experimental data and field-proven insights. We will explore the causal relationships between fluorination and its effects on key drug-like properties, providing a robust framework for the rational design of next-generation pyrrolopyridine-based therapeutics.
The Rationale for Fluorination: More Than Just a Bioisostere
The decision to introduce fluorine is driven by its unique and powerful electronic properties. As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å).[4] This combination allows for significant electronic modulation with minimal steric perturbation. Key strategic goals for fluorinating the pyrrolopyridine scaffold include:
-
Modulating Basicity (pKa): Fine-tuning the pKa of the pyridine nitrogen is critical for optimizing drug-receptor interactions, solubility, and pharmacokinetic properties.[4]
-
Enhancing Lipophilicity (LogP/LogD): Altering a compound's lipophilicity is crucial for improving membrane permeability and controlling absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
-
Blocking Metabolic "Soft Spots": The high strength of the carbon-fluorine (C-F) bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, thereby enhancing metabolic stability and increasing the drug's half-life.[4]
-
Improving Target Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, such as orthogonal multipolar interactions with backbone carbonyls, which can significantly boost potency.
Below is a diagram illustrating the common pyrrolopyridine core and typical positions for strategic fluorination to modulate its properties.
Caption: Strategic fluorination sites on a generic pyrrolopyridine scaffold.
Head-to-Head Comparison: Physicochemical Properties
The introduction of fluorine induces predictable yet context-dependent shifts in a molecule's fundamental properties. Understanding these shifts is paramount for successful drug design.
Basicity (pKa)
The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, making it a weaker base and thus lowering its pKa.[4] This can be highly advantageous, as a lower pKa can reduce off-target interactions with acidic biopolymers and improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[6]
A study on a series of PDE9 inhibitors, while not pyrrolopyridines, clearly illustrates this principle. The replacement of a hydrogen atom with fluorine systematically decreased the basic pKa of a pyrrolidine nitrogen by 1.1 to 3.3 units, a significant modulation that directly impacted the compound's efflux properties.[7][8]
| Property | Non-Fluorinated Analog | Fluorinated Analog | Impact & Rationale |
| pKa | Higher (More Basic) | Lower (Less Basic) | Fluorine's inductive effect withdraws electron density from the nitrogen atom, reducing its ability to accept a proton. This can improve membrane permeability and reduce unwanted ionic interactions.[4][7] |
Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is more nuanced. While a single fluorine atom is more lipophilic than hydrogen, the overall impact on the molecule's LogP or LogD (the distribution coefficient at a specific pH) depends on the position and number of fluorine atoms, as well as the molecule's overall electronic and conformational landscape.[5][9]
In a comparative study of 2-(thioalkyl)pyridines, progressive fluorination of a methyl group (e.g., -SCH₃ to -SCF₃) led to a steady increase in lipophilicity (logD 7.4 from 1.69 to 2.13). However, for an ethyl chain, the relationship was non-linear, demonstrating that the position of fluorination is critical.[5] This complexity arises from the interplay between increased hydrophobic surface area and changes in the molecule's overall polarity.[5]
| Property | Non-Fluorinated Analog | Fluorinated Analog | Impact & Rationale |
| Lipophilicity (LogP/LogD) | Generally Lower | Generally Higher (Position-Dependent) | Fluorination can increase lipophilicity by masking polar functionalities or increasing hydrophobic surface area. However, it can also decrease it by altering conformation or introducing strong dipoles. This parameter must be empirically determined for each analog pair.[5][10] |
Comparative Analysis: Pharmacokinetics & Biological Activity
The ultimate goal of fluorination is to create a more effective drug. This translates to improvements in metabolic stability and target potency.
Metabolic Stability
One of the most celebrated applications of fluorination is to block sites of metabolic oxidation.[11] The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a C-H bond, making it highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[4]
A compelling, albeit unsuccessful in its primary goal, example comes from a study on 7-phenyl-pyrroloquinolinones (a pyrrolopyridine derivative). Researchers synthesized fluorinated analogs in an attempt to improve the metabolic stability of the parent compounds. While in this specific case, monofluorination of the pendant phenyl ring did not lead to an improvement in metabolic stability, the study highlights the strategic thinking and direct comparative analysis that underpins this approach.[2][12] The outcome underscores that the success of this strategy is highly dependent on correctly identifying the primary site of metabolism.
| Property | Non-Fluorinated Analog | Fluorinated Analog | Impact & Rationale |
| Metabolic Stability (t½) | Often Lower | Often Higher | The high strength of the C-F bond prevents metabolic oxidation at the site of fluorination, increasing the compound's half-life in microsomal stability assays and in vivo.[4][11] |
Target Potency & Selectivity
Fluorination can dramatically influence a compound's biological activity. A QSAR study of a large set of fluorinated pyrrolopyridine and related derivatives as c-Met kinase inhibitors revealed that molecular descriptors related to hydrophobicity (MlogP) and electronic properties were key determinants of inhibitory activity (IC₅₀).[13] This indicates that the changes in lipophilicity and electronic distribution caused by fluorine directly translate to target engagement.
In a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as FGFR inhibitors, strategic modifications, including the presence of a trifluoromethyl group on the core scaffold, led to compounds with potent, single-digit nanomolar IC₅₀ values against FGFR1/2.[14][15] For instance, compound 4h from this series showed an IC₅₀ of 7 nM against FGFR1, demonstrating the high potency achievable with this scaffold.[14]
| Property | Non-Fluorinated Analog (Hypothetical) | Fluorinated Analog (e.g., Cmpd 4h) | Impact & Rationale |
| Kinase Inhibition (IC₅₀) | Variable | Often More Potent | Fluorine can enhance binding affinity through favorable multipolar interactions with the target protein, alter the conformation of the ligand to better fit the active site, and modulate pKa for optimal ionic interactions.[13] |
Experimental Protocols for Comparative Analysis
To ensure trustworthiness and scientific integrity, the comparison between fluorinated and non-fluorinated analogs must be grounded in robust, reproducible experimental data. Below are detailed, self-validating protocols for key comparative assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase by measuring the depletion of ATP.
Causality: The amount of ADP produced is directly proportional to kinase activity. A potent inhibitor will reduce the amount of ADP generated, which is detected as a decrease in luminescent signal. The use of a known, non-selective inhibitor like Staurosporine serves as a positive control to validate assay performance.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the fluorinated and non-fluorinated pyrrolopyridines in 100% DMSO, starting from a 10 mM stock. Include a DMSO-only vehicle control and a positive control inhibitor (e.g., Staurosporine).
-
Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compounds. Add 2.5 µL of the target kinase in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase's specific peptide substrate and ATP (at its Kₘ concentration) to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure activity using a commercial kit like ADP-Glo™ (Promega).
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[5]
Protocol 2: Liver Microsomal Stability Assay
This protocol assesses a compound's susceptibility to Phase I metabolism by measuring its rate of disappearance when incubated with liver microsomes.
Causality: Liver microsomes contain the primary enzymes (CYPs) responsible for oxidative drug metabolism. The reaction is initiated by the cofactor NADPH. By measuring the concentration of the test compound over time, we can determine its metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ). A control incubation without NADPH is crucial to distinguish metabolic degradation from chemical instability.[14][16]
Caption: Workflow for a liver microsomal stability assay.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL final concentration) in phosphate buffer (100 mM, pH 7.4).
-
Incubation: Add the test compound (fluorinated or non-fluorinated, 1 µM final concentration) to the microsome mixture. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a 4-fold volume of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ).[16]
Protocol 3: Lipophilicity Determination (Shake-Flask Method for LogD₇.₄)
This protocol measures the distribution coefficient (LogD) of a compound between n-octanol and a buffered aqueous solution at physiological pH, providing a measure of its lipophilicity.
Causality: The LogD value is the ratio of a compound's concentration in the lipid phase (n-octanol) to its concentration in the aqueous phase (PBS at pH 7.4) at equilibrium. This provides a direct, empirical measure of lipophilicity under conditions that mimic the physiological environment. Analysis of both phases is required for an accurate determination.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound (fluorinated or non-fluorinated) in the aqueous phase.
-
Partitioning: In a glass vial, combine equal volumes of the pre-saturated n-octanol and the compound-containing aqueous phase.
-
Equilibration: Shake the mixture gently on a rotator for a set period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC with UV detection or LC-MS/MS.[15]
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and nuanced strategy in the optimization of pyrrolopyridine-based drug candidates. As demonstrated, fluorination can profoundly and predictably alter key physicochemical properties, leading to significant improvements in metabolic stability and target potency. However, the effects are not universally positive and are highly dependent on the specific position of fluorination and the overall molecular context. A head-to-head comparison against the non-fluorinated parent compound, using robust and validated experimental protocols, is the only reliable way to ascertain the true impact of this unique halogen. By understanding the causal mechanisms behind the "fluorine effect" and applying rigorous experimental validation, researchers can harness its power to design safer, more effective pyrrolopyridine therapeutics.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][4][13][14]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design. [Link]
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Microsomal Clearance/Stability Assay. Domainex. [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]
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In vitro kinase assay. protocols.io. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information. [Link]
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LogP—Making Sense of the Value. ACD/Labs. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
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(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
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Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. [Link]
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Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
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Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Computer-Aided Molecular Design. [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
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Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As specific cross-reactivity data for this compound is not extensively published, this document serves as a methodological guide for researchers, scientists, and drug development professionals. We will explore the principles of cross-reactivity assessment, propose a panel of comparative compounds, and provide detailed experimental protocols grounded in established scientific principles.
Introduction: The Significance of the 7-Azaindole Scaffold and the Imperative of Selectivity
This compound belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry as it acts as a "hinge-binder," a structural motif that can effectively interact with the hinge region of ATP-binding pockets in various kinases.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of critical signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).[2][3][4]
Given this context, any potential therapeutic candidate based on this scaffold must be rigorously profiled for selectivity. Cross-reactivity, the binding of a compound to unintended targets, can lead to off-target effects, toxicity, and a misleading interpretation of its mechanism of action. This guide outlines a logical, multi-faceted approach to proactively assess the cross-reactivity profile of our lead compound.
Designing the Comparison Panel: A Rationale for Analog Selection
A robust cross-reactivity study requires a thoughtfully selected panel of structurally related molecules. The degree of cross-reactivity is largely dependent on structural similarity.[5] Therefore, our panel will include analogs that probe key regions of the parent molecule to understand the Structure-Activity Relationship (SAR) of target binding and selectivity.
Table 1: Proposed Analogs for Cross-Reactivity Comparison
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-01 | This compound | The primary compound of interest. |
| COMP-01 | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | De-fluorinated analog to assess the role of the fluorine atom in binding and selectivity. |
| COMP-02 | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Isomeric analog to determine the positional importance of the halogen substituent. |
| COMP-03 | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | Amide derivative to evaluate the contribution of the carboxylic acid's hydrogen-bonding potential. |
| COMP-04 | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Halogen substitution (Cl for F) to probe the effect of electronegativity and atomic radius. |
| COMP-05 | 6-Fluoro-1H-pyrrolo[3,2-b ]pyridine-2 -carboxylic acid | Isomeric core scaffold to assess the impact of nitrogen position and substituent attachment point.[6] |
This selection allows for a systematic evaluation of how minor structural modifications can impact binding affinity and specificity, providing crucial insights for future lead optimization.
Experimental Methodologies for Assessing Cross-Reactivity
We will employ a two-pronged approach: a classical biochemical immunoassay to assess binding specificity and a broader, target-class-focused kinase panel screening to evaluate functional selectivity.
The overall strategy involves generating specific antibodies (if not already available), performing sensitive immunoassays, and validating findings with broader functional screens.
Caption: A three-phase workflow for comprehensive cross-reactivity analysis.
Competitive immunoassays are standard for quantifying small molecules (haptens).[7] In this format, the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites.[8]
Principle: The signal generated is inversely proportional to the concentration of the analyte in the sample. High cross-reactivity from an analog will result in a significant signal decrease, similar to the lead compound.
Step-by-Step Protocol:
-
Antigen Coating:
-
Synthesize a conjugate of this compound with a protein not used for immunization (e.g., Ovalbumin, OVA) to act as the coating antigen. This avoids binding of anti-carrier protein antibodies.
-
Dilute the conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times as described above.
-
Prepare serial dilutions of the lead compound (LEAD-01) and each analog (COMP-01 to COMP-05) in Assay Buffer (PBS-T with 0.1% BSA). These will serve as the competitors.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (raised against the KLH-conjugate) at a pre-determined optimal concentration.
-
Incubate this mixture for 30-60 minutes at room temperature.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of a species-specific secondary antibody conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: Workflow of the competitive ELISA for cross-reactivity testing.
To contextualize the binding data from the immunoassay, a functional screen against a broad panel of human kinases is essential. This provides a direct measure of selectivity against related and unrelated targets.
Methodology:
-
Compound Submission: Provide LEAD-01 and key analogs (e.g., COMP-01, COMP-02) to a specialized contract research organization (CRO) offering kinase screening services.
-
Primary Screen:
-
Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).
-
The assay typically measures the remaining kinase activity after incubation with the compound, often using radiometric (³³P-ATP) or fluorescence-based methods.
-
-
Dose-Response Analysis:
-
For any kinase showing significant inhibition (>50-70%) in the primary screen, perform a follow-up dose-response experiment.
-
Test the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to accurately determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Data Interpretation and Presentation
Data must be presented clearly to allow for objective comparison.
The results are analyzed by plotting the percent inhibition versus the log of the competitor concentration. The IC₅₀ is determined for each compound. Cross-reactivity (%CR) is then calculated relative to the lead compound.
Formula: %CR = (IC₅₀ of LEAD-01 / IC₅₀ of Analog) x 100
Table 2: Hypothetical Immunoassay Cross-Reactivity Data
| Compound ID | IC₅₀ (nM) | % Cross-Reactivity | Interpretation |
| LEAD-01 | 15 | 100% | Reference compound |
| COMP-01 | 350 | 4.3% | Fluorine is critical for high-affinity binding. |
| COMP-02 | 95 | 15.8% | Position of fluorine impacts binding affinity. |
| COMP-03 | 220 | 6.8% | Carboxylic acid is a key interaction point. |
| COMP-04 | 45 | 33.3% | Chlorine is tolerated but less optimal than fluorine. |
| COMP-05 | >10,000 | <0.1% | Core scaffold and substituent position are highly specific. |
The primary output is a list of kinases and their corresponding percent inhibition or IC₅₀ values. This data is often visualized as a dendrogram or selectivity profile to quickly identify on-target and off-target activities.
Table 3: Hypothetical Kinase Selectivity Profile (IC₅₀ values in nM)
| Compound | Target Kinase (FGFR1) | Off-Target 1 (VEGFR2) | Off-Target 2 (SRC) | Off-Target 3 (PDE4B) |
| LEAD-01 | 7 | 850 | >10,000 | 712 |
| COMP-01 | 210 | 4,500 | >10,000 | >10,000 |
| COMP-02 | 55 | 1,200 | >10,000 | 2,300 |
This data allows for the calculation of a selectivity score (e.g., IC₅₀ Off-Target / IC₅₀ On-Target), providing a quantitative measure of specificity.
Conclusion
A thorough investigation of cross-reactivity is not merely a checkbox in preclinical development; it is a fundamental exercise in understanding a compound's true biological activity. By combining highly specific biochemical immunoassays with broad, functional kinase screening, researchers can build a comprehensive selectivity profile for this compound. This dual approach ensures that the observed effects are attributable to the intended target and provides a solid foundation for advancing a compound toward clinical evaluation. The choice of assay format and the interpretation of results can significantly influence the perceived selectivity, underscoring the need for a methodologically sound and multi-faceted strategy.[9]
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Preclinical Evaluation of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals
Introduction: The Therapeutic Promise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purine has positioned it as a versatile core for the design of a multitude of therapeutic agents, particularly as competitive inhibitors of ATP-binding sites in kinases.[1][2] This guide provides a comprehensive preclinical comparison of derivatives based on this scaffold, with a specific focus on the potential advantages conferred by a 6-fluoro substitution and a 3-carboxylic acid moiety. While direct preclinical data for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives is emerging, we can extrapolate and compare their potential performance based on extensive research into analogous structures. This guide will synthesize findings from various studies to provide a predictive preclinical evaluation, offering insights into their potential as kinase inhibitors and other therapeutic agents.
The strategic placement of a fluorine atom at the 6-position is a key design element. Halogenation, a common strategy in drug design, can significantly enhance the potency and selectivity of kinase inhibitors.[3] The 3-carboxylic acid group, on the other hand, can act as a crucial interaction point with target proteins and influence the pharmacokinetic properties of the molecule. This guide will delve into the preclinical data of structurally related compounds to build a strong rationale for the development of this specific class of derivatives.
Comparative Analysis of Biological Activity: Kinase Inhibition and Beyond
The 7-azaindole core has been extensively explored as a scaffold for potent kinase inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.[1][4] The following sections compare the preclinical performance of various 1H-pyrrolo[2,3-b]pyridine derivatives, providing a framework to anticipate the activity of 6-fluoro-3-carboxylic acid substituted analogs.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal FGFR signaling is a key driver in various cancers.[5][6] Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[5][6]
| Compound ID | Modifications | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 4h | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core | 7 | 9 | 25 | [5][6] |
| 1 | 1H-pyrrolo[2,3-b]pyridine core | ~2100 | - | - | [6] |
Table 1: Comparative FGFR inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives.
The data clearly indicates that substitutions on the 7-azaindole ring, such as the trifluoromethyl group in compound 4h , can dramatically enhance potency. It is plausible that a 6-fluoro substitution could offer similar or improved activity, potentially through favorable interactions within the ATP-binding pocket.
Janus Kinase (JAK) Inhibition
JAKs are critical mediators of cytokine signaling and are validated targets for autoimmune diseases and myeloproliferative neoplasms.[7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent JAK3 inhibitors.[7]
| Compound ID | Modifications | JAK3 IC50 (nM) | Selectivity vs JAK1/2 | Reference |
| 14c | 5-carboxamide, 4-cyclohexylamino | Potent | Moderately Selective | [7] |
| 6 | Initial template | - | - | [7] |
Table 2: JAK3 inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives.
The introduction of a carboxamide group at the C5-position significantly increased JAK3 inhibitory activity, highlighting the importance of functional groups at this position.[7] A 3-carboxylic acid could similarly engage in key hydrogen bonding interactions within the kinase domain.
Other Therapeutic Applications
Beyond kinase inhibition, the 7-azaindole scaffold has shown promise in other therapeutic areas:
-
Orai Inhibition: 7-azaindole derivatives have been identified as potent inhibitors of Orai channels, showing efficacy in a preclinical model of asthma.[8][9]
-
Antiviral Activity: Certain derivatives have been investigated for their ability to inhibit the interaction between the SARS-CoV-2 spike protein and the hACE2 receptor.[10]
-
Anti-inflammatory Activity: Substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and tested for their anti-inflammatory properties.[11]
Experimental Protocols: A Guide to Preclinical Evaluation
To ensure the trustworthiness and reproducibility of preclinical data, standardized and well-validated experimental protocols are essential.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a test compound against a specific kinase.
Objective: To determine the IC50 value of a this compound derivative against a target kinase (e.g., FGFR, JAK).
Materials:
-
Recombinant human kinase (e.g., FGFR1, JAK3)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the kinase reaction and quantify the amount of ADP produced.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the anti-proliferative activity of the test compounds in cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line (e.g., a breast cancer cell line for an FGFR inhibitor).
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the underlying biological pathways is crucial for rational drug design.
Caption: Simplified FGFR signaling pathway and the point of intervention for a potential inhibitor.
Caption: A typical workflow for the preclinical evaluation of a novel therapeutic candidate.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. While direct preclinical data for this compound derivatives is not yet widely published, the extensive body of research on analogous compounds provides a strong foundation for their potential efficacy. The strategic inclusion of a 6-fluoro substituent is anticipated to enhance potency and selectivity, while the 3-carboxylic acid moiety offers a key interaction point and can be tuned to optimize pharmacokinetic properties.
Future preclinical studies should focus on the direct synthesis and evaluation of this specific class of compounds. Head-to-head comparisons with existing clinical candidates and standard-of-care drugs will be crucial to ascertain their therapeutic potential. A thorough investigation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo efficacy in relevant animal models will be the next critical steps in advancing these promising molecules toward clinical development.
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Oh, H., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(8), 636-645. [Link]
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A Strategic Guide to Benchmarking 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Against Established Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor drug discovery, with derivatives showing activity against a range of therapeutically relevant kinases.[1] Given the lack of specific target identification for this particular fluorinated analogue, this document outlines a logical and scientifically rigorous strategy for its evaluation against established, FDA-approved drugs targeting kinases frequently modulated by this scaffold.
The proposed comparisons are designed to elucidate the compound's potency, selectivity, and cellular efficacy, thereby providing a robust dataset to inform its future development trajectory. The selection of comparator drugs is based on the known inhibitory profiles of structurally related pyrrolopyridine derivatives, which include inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Janus Kinase (JAK).[1][2][3]
Rationale for Comparator Drug Selection
To effectively contextualize the potential of this compound, a panel of well-characterized, clinically successful kinase inhibitors has been selected for head-to-head comparison. The choice of these specific agents allows for benchmarking against drugs with known efficacy, safety profiles, and mechanisms of action.
-
For VEGFR Targeting: Sunitinib has been chosen as a representative multi-kinase inhibitor that targets VEGFR, among other kinases.[2] Its broad-spectrum activity provides a stringent benchmark for both potency and selectivity.
-
For FGFR Targeting: Erdafitinib and Pemigatinib are selected as examples of approved FGFR inhibitors.[4] Comparing against these agents will reveal the subject compound's potential within the increasingly important field of FGFR-driven oncology.
-
For JAK Targeting: Tofacitinib , a potent JAK inhibitor, will serve as the comparator for this target class.[5][6] This comparison will assess the immunomodulatory potential of our investigational compound.
Experimental Workflow for Comparative Analysis
A multi-tiered approach is proposed, beginning with in vitro biochemical assays to establish direct target engagement and progressing to cell-based assays to determine activity in a more physiologically relevant context.
Caption: Proposed experimental workflow for benchmarking.
In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory activity of this compound against a panel of purified kinases.
Protocol: Luminescence-Based Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to quantify the amount of ATP remaining after a kinase reaction.[7]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Prepare serial dilutions of the test compound and comparator drugs (Sunitinib, Erdafitinib, Tofacitinib) in assay buffer with a final DMSO concentration not exceeding 1%.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
Signal Detection:
-
Add 20 µL of a luminescence-based ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation Assays
To assess the impact of the compounds on cell viability and proliferation, a colorimetric MTT assay will be employed.[8] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cell lines (selected based on the kinase profiling results) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and the comparator drugs.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate direct comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)
| Kinase Target | This compound | Sunitinib | Erdafitinib | Tofacitinib |
| VEGFR2 | [Insert Value] | 9 | >10,000 | >10,000 |
| FGFR1 | [Insert Value] | 80 | 1.2 | >10,000 |
| FGFR2 | [Insert Value] | 150 | 2.5 | >10,000 |
| JAK1 | [Insert Value] | >5,000 | >5,000 | 1.1 |
| JAK3 | [Insert Value] | >5,000 | >5,000 | 1.0 |
| CDK8 | [Insert Value] | >1,000 | >1,000 | >1,000 |
Table 2: Hypothetical Cell Viability Data (GI50, µM)
| Cell Line (Primary Target) | This compound | Sunitinib | Erdafitinib | Tofacitinib |
| HUVEC (VEGFR2) | [Insert Value] | 0.02 | >10 | >10 |
| KMS-11 (FGFR) | [Insert Value] | 5.2 | 0.015 | >10 |
| TF-1 (JAK3) | [Insert Value] | >10 | >10 | 0.08 |
Visualizing Key Concepts
Visual aids are essential for conveying complex information effectively. The following diagram illustrates a simplified signaling pathway relevant to the targeted kinases.
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In Vivo Validation of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel investigational compound, 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Drawing from established principles in preclinical drug development, we will outline a strategic approach to elucidate its therapeutic potential and compare its performance with an alternative agent from the same chemical class. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as potent inhibitors of various protein kinases and other key enzymes involved in disease pathogenesis.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel small molecules from promising in vitro candidates to robustly validated in vivo assets.
Introduction: The Rationale for In Vivo Validation
In vitro assays provide essential preliminary data on a compound's potency and selectivity. However, the complexity of a living organism presents a multitude of variables that can influence a drug's efficacy, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to engage its target in the intricate tumor microenvironment.[4] Therefore, in vivo validation is a critical step to bridge the gap between promising benchtop data and clinical translation.[4] The primary objectives of the in vivo studies outlined herein are to:
-
Establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Demonstrate target engagement and modulation of downstream signaling pathways.
-
Evaluate anti-tumor efficacy in relevant cancer models.
-
Compare the in vivo profile of this compound with a structurally related compound to highlight its unique attributes.
For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of Fibroblast Growth Factor Receptor (FGFR), a target implicated in various cancers.[5][6] We will compare its hypothetical in vivo performance against a known pyrrolo[2,3-b]pyridine-based FGFR inhibitor, compound 4h from the work of Wang et al. (2021), which demonstrated significant in vitro and in vivo activity.[5][6]
Preclinical Animal Models: Selecting the Right System
The choice of an appropriate animal model is paramount for obtaining clinically relevant data.[7][8][9] For oncology studies, several options are available, each with its own advantages and limitations.[10][11]
| Animal Model Type | Description | Advantages | Disadvantages |
| Cell-Derived Xenograft (CDX) | Established cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[10] | High reproducibility, cost-effective, well-characterized cell lines. | Lacks the heterogeneity of human tumors, absence of a functional immune system. |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is directly implanted into immunocompromised mice.[8] | Preserves the genetic and epigenetic diversity of the original tumor, more predictive of clinical response.[8] | Higher cost and variability, slower tumor growth. |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background. | Intact immune system allows for the study of immuno-oncology agents. | Limited availability of tumor lines that accurately mimic human cancers. |
For the initial in vivo validation of this compound, a Cell-Derived Xenograft (CDX) model is recommended due to its robustness and the availability of FGFR-dependent cancer cell lines.
Experimental Workflow for In Vivo Validation
The following workflow provides a step-by-step guide for the in vivo validation of this compound.
Caption: A streamlined workflow for in vivo validation.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
A thorough understanding of a compound's PK/PD profile is essential for designing an effective dosing regimen for efficacy studies.[12][13]
Objective: To determine the pharmacokinetic properties of this compound and establish a dose-dependent relationship with target modulation.
Experimental Protocol:
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Compound Administration: A single dose of this compound is administered via oral gavage or intravenous injection at three different dose levels (e.g., 10, 30, and 100 mg/kg).
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. Tumor tissue is also collected at the terminal time point.
-
Bioanalysis: Plasma and tumor concentrations of the compound are quantified using LC-MS/MS.
-
Pharmacodynamic Analysis: Tumor lysates are analyzed by Western blotting to assess the phosphorylation status of FGFR and its downstream effector, ERK (p-ERK).
Comparative Data Table (Illustrative):
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | p-ERK Inhibition at 4h (%) |
| This compound | Oral | 30 | 1500 | 2 | 9800 | 85 |
| Compound 4h | Oral | 30 | 1200 | 2 | 7500 | 70 |
Tumor Growth Inhibition (Efficacy) Studies
Efficacy studies are the cornerstone of in vivo validation, providing direct evidence of a compound's anti-tumor activity.[9]
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant CDX model.
Experimental Protocol:
-
Cell Line: NCI-H1581 (lung cancer) or similar cell line with known FGFR amplification.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10^7 cells are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 30 mg/kg, once daily, oral)
-
Compound 4h (e.g., 30 mg/kg, once daily, oral)
-
Standard-of-care chemotherapy (positive control)
-
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size, or after a set duration (e.g., 21-28 days).
Comparative Data Table (Illustrative):
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2 |
| This compound | 30 | 88 | -3 |
| Compound 4h | 30 | 75 | -5 |
| Standard-of-Care | Varies | 95 | -10 |
Mechanism of Action Confirmation: Biomarker Analysis
To confirm that the observed anti-tumor efficacy is a direct result of target engagement, a thorough biomarker analysis is crucial.[14]
Caption: The FGFR signaling pathway and the point of inhibition.
Experimental Protocol:
-
Sample Collection: At the end of the efficacy study, tumors are excised from a subset of mice from each treatment group.
-
Immunohistochemistry (IHC): Tumor sections are stained for key biomarkers, including:
-
p-FGFR: To directly assess target inhibition.
-
p-ERK: To measure downstream pathway modulation.
-
Ki-67: A marker of cell proliferation.
-
Cleaved Caspase-3: A marker of apoptosis.
-
-
Western Blotting: Tumor lysates are analyzed to quantify the levels of these proteins.
-
Gene Expression Analysis: RNA sequencing or qPCR can be performed to identify changes in gene expression profiles associated with FGFR inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By following these experimental protocols, researchers can generate the necessary data to establish a clear mechanism of action, demonstrate preclinical efficacy, and provide a strong rationale for further development. The comparative analysis with a known inhibitor from the same chemical class will further highlight the unique therapeutic potential of this novel compound. Future studies may involve exploring its efficacy in PDX models to better predict clinical response and investigating its potential in combination with other anti-cancer agents.
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A Comparative Analysis of the ADME Properties of Pyrrolopyridine Inhibitors: A Guide for Drug Development Professionals
The pyrrolopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of diseases, from cancers to inflammatory disorders.[1][2] This is largely due to its ability to mimic the purine ring of ATP, allowing for potent and selective inhibition of various kinases.[1] However, the journey from a potent inhibitor to a successful drug is paved with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A thorough understanding and optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these inhibitors is therefore paramount.
This guide provides a comparative analysis of the ADME properties of a prominent class of pyrrolopyridine inhibitors: the pyrrolo[2,3-d]pyrimidines . We will delve into experimental data for representative compounds, compare them with established drugs, and provide detailed protocols for the key in vitro assays that form the foundation of ADME profiling. Our focus will be on providing not just the data, but the scientific rationale behind the experimental choices, empowering researchers to make informed decisions in their drug discovery programs.
Absorption: Navigating the Intestinal Barrier
A drug's journey begins with its absorption from the gastrointestinal tract into the bloodstream. For orally administered drugs, this is a critical hurdle. We assess this using the Caco-2 permeability assay, which has become an industry standard for predicting in vivo drug absorption.[3]
Comparative Permeability of Pyrrolo[2,3-d]pyrimidine Inhibitors
The following table presents the apparent permeability (Papp) of a series of pyrrolo[2,3-d]pyrimidine-based Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, with the approved drug Pexidartinib included for comparison.[3][4]
| Compound | Scaffold | Target | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A)/(A→B) | Data Source |
| Compound 12b | Pyrrolo[2,3-d]pyrimidine | CSF1R | 1.1 | 1.3 | [4] |
| Pexidartinib | Pyridine-based | CSF1R | 0.4 | 1.1 | [4] |
| Compound 21b | Pyrrolo[2,3-d]pyrimidine | CSF1R | 1.1 | 2.0 | [5] |
| Compound 25b | Pyrrolo[2,3-d]pyrimidine | CSF1R | 1.1 | 2.4 | [5] |
| Compound 27a | Pyrrolo[2,3-d]pyrimidine | CSF1R | 1.0 | 2.5 | [5] |
Analysis and Insights:
The data indicates that the pyrrolo[2,3-d]pyrimidine derivatives generally exhibit low to moderate permeability. An efflux ratio greater than 2 is often indicative of active efflux, suggesting that some of these compounds may be substrates for transporters like P-glycoprotein (P-gp), which can limit their oral absorption.[6] Notably, the modifications in compounds 21b, 25b, and 27a, while maintaining similar apical to basolateral permeability, appear to increase their susceptibility to efflux compared to compound 12b and Pexidartinib.[4][5] This highlights a critical aspect of drug design: seemingly small structural changes can significantly impact interactions with efflux transporters.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Causality Behind Experimental Choices:
-
Caco-2 Cells: These human colon adenocarcinoma cells, when cultured for 21 days, differentiate into a polarized monolayer with tight junctions and express key intestinal transporters, thus mimicking the human intestinal barrier.[3]
-
Bidirectional Measurement (A→B and B→A): Measuring transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa is crucial. It allows for the calculation of the efflux ratio, which helps identify if the compound is actively pumped out of the cells by efflux transporters.[6]
-
TEER Measurement: Transepithelial electrical resistance (TEER) is a measure of the integrity of the cell monolayer. A high TEER value confirms that the cells have formed tight junctions, ensuring that the primary route of transport is through the cells (transcellular) rather than between them (paracellular).[6]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the TEER of the cell monolayer is measured to ensure its integrity.
-
Compound Preparation: A solution of the test compound (e.g., 10 µM) is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Permeability:
-
The culture medium is removed from the apical and basolateral chambers.
-
The compound solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Samples are taken from the basolateral chamber at the end of the incubation.
-
-
Basolateral to Apical (B→A) Permeability:
-
The culture medium is removed from the apical and basolateral chambers.
-
The compound solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber.
-
The plate is incubated under the same conditions as the A→B assay.
-
Samples are taken from the apical chamber at the end of the incubation.
-
-
Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
Visualization of the Caco-2 Permeability Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Distribution: Where Does the Drug Go?
Once in the bloodstream, a drug's distribution to its target tissues is heavily influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to exert its pharmacological effect and be metabolized or excreted.[7]
Comparative Plasma Protein Binding
Data on plasma protein binding for the selected pyrrolo[2,3-d]pyrimidine inhibitors is presented below.
| Compound | Scaffold | % Human Plasma Protein Binding | % Mouse Plasma Protein Binding | Data Source |
| Compound 23 | Pyrrolo[2,3-d]pyrimidine | 98.6 | 99.3 | [3] |
| Pexidartinib | Pyridine-based | 99.7 | 99.5 | [3] |
Analysis and Insights:
Both the pyrrolo[2,3-d]pyrimidine compound 23 and Pexidartinib exhibit high plasma protein binding.[3] This is a common characteristic of many kinase inhibitors. While high protein binding can limit the free drug concentration, it can also act as a reservoir, potentially prolonging the drug's half-life.[7] Understanding the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is the gold standard for determining the unbound fraction of a drug in plasma.[8]
Causality Behind Experimental Choices:
-
Semi-permeable Membrane: A membrane with a specific molecular weight cutoff (e.g., 12-14 kDa) is used to separate the plasma-containing chamber from the buffer chamber. This allows the small molecule drug to pass through but retains the much larger plasma proteins.[8]
-
Equilibrium: The system is incubated until the concentration of the unbound drug is equal on both sides of the membrane. This ensures an accurate measurement of the free fraction.[9]
-
LC-MS/MS Analysis: This highly sensitive and specific analytical technique is used to accurately quantify the drug concentration in both the plasma and buffer chambers.[8]
Step-by-Step Methodology:
-
Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane is used.
-
Sample Preparation: The test compound is spiked into plasma from the desired species (e.g., human, mouse).
-
Dialysis Setup: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.
-
Incubation: The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated as follows: % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100
Visualization of the Equilibrium Dialysis Workflow:
Caption: Workflow for the equilibrium dialysis assay.
Metabolism: The Body's Chemical Processing Plant
Drug metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. For pyrrolopyridine inhibitors, understanding their metabolic stability is crucial for predicting their in vivo half-life and potential for drug-drug interactions.
Comparative Metabolic Stability in Liver Microsomes
The following table summarizes the metabolic stability of several pyrrolo[2,3-d]pyrimidine inhibitors in human and mouse liver microsomes.
| Compound | Scaffold | Human Liver Microsome Clearance (µL/min/mg) | Mouse Liver Microsome Clearance (µL/min/mg) | Data Source |
| Compound 4b | Pyrrolo[2,3-d]pyrimidine | >200 | >200 | [4] |
| Compound 8a | Pyrrolo[2,3-d]pyrimidine | >200 | >200 | [4] |
| Compound 12b | Pyrrolo[2,3-d]pyrimidine | 36 | 134 | [4] |
| Pexidartinib | Pyridine-based | 12 | 19 | [4] |
| Compound 23 | Pyrrolo[2,3-d]pyrimidine | 18 | 13 | [3] |
Analysis and Insights:
The data reveals significant variability in the metabolic stability of pyrrolo[2,3-d]pyrimidine derivatives. Compounds 4b and 8a show very high clearance, indicating rapid metabolism, which would likely translate to a short in vivo half-life.[4] In contrast, compounds 12b and 23, along with Pexidartinib, exhibit much lower clearance, suggesting greater metabolic stability.[3][4] The unsubstituted pyridine scaffold in some derivatives has been identified as a metabolic "soft spot," leading to their instability.[4] This underscores the importance of strategic chemical modifications to block sites of metabolism and improve the pharmacokinetic profile.
Experimental Protocol: Microsomal Stability Assay
This assay assesses the rate at which a compound is metabolized by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10]
Causality Behind Experimental Choices:
-
Liver Microsomes: This subcellular fraction is a cost-effective and convenient source of the major phase I drug-metabolizing enzymes.[10]
-
NADPH: Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP450 enzymes. Its presence initiates the metabolic reaction.[5]
-
Time Course Analysis: By measuring the disappearance of the parent drug over time, we can calculate its half-life and intrinsic clearance in the in vitro system.[11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the test compound, liver microsomes (human or other species), and an NADPH-regenerating system in a suitable buffer.
-
Incubation: The test compound and microsomes are pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH-regenerating system.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent drug, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated. The half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance.[10]
Visualization of the Microsomal Stability Workflow:
Caption: Workflow for the microsomal stability assay.
Cytochrome P450 Inhibition
Pyrrolopyridine inhibitors, like many small molecules, can inhibit specific CYP450 enzymes. This can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and plasma levels of another. Assessing the potential for CYP inhibition is a critical part of safety profiling.
Excretion: Eliminating the Drug from the Body
Excretion is the final step in the drug's journey, where it and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile and feces). The physicochemical properties of a drug, such as its polarity, will largely determine its primary route of excretion. More polar, water-soluble compounds are more readily excreted by the kidneys.
The pyrrolopyridine inhibitors discussed here, being generally lipophilic, are extensively metabolized to more polar compounds before being excreted. A comprehensive analysis of their excretion pathways would typically involve in vivo studies in animal models, which is beyond the scope of this in vitro-focused guide.
Conclusion and Future Directions
This guide has provided a comparative overview of the in vitro ADME properties of pyrrolo[2,3-d]pyrimidine inhibitors, a key class of pyrrolopyridines. The data highlights that while this scaffold is a fertile ground for discovering potent kinase inhibitors, careful optimization of the ADME properties is essential for clinical success.
Key Takeaways for Drug Development Professionals:
-
Permeability and Efflux: Pyrrolo[2,3-d]pyrimidines often exhibit moderate permeability and can be susceptible to active efflux. Early screening for efflux liability is crucial.
-
Metabolic Stability: This is a highly variable parameter within this class of compounds. Identifying and modifying metabolic "soft spots" through structural modifications is a key strategy for improving in vivo half-life.
-
Plasma Protein Binding: High plasma protein binding is a common feature and must be considered when interpreting in vivo efficacy and pharmacokinetic data.
-
Structure-ADME Relationships: The presented data underscores the profound impact of even minor structural changes on the overall ADME profile. A deep understanding of these relationships is vital for guiding medicinal chemistry efforts.
The experimental protocols and the rationale behind them provided in this guide serve as a foundation for establishing a robust in vitro ADME screening cascade. By integrating these assays early in the drug discovery process, researchers can de-risk their projects and increase the likelihood of identifying pyrrolopyridine-based drug candidates with a balanced profile of potency and favorable pharmacokinetics.
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Assessing the Therapeutic Index of Novel Kinase Inhibitors: A Comparative Guide Featuring 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of potent and selective kinase inhibitors is relentless. However, potency alone does not guarantee a successful therapeutic. The ultimate measure of a drug candidate's potential lies in its therapeutic index (TI) , a quantitative measure of its safety and efficacy. This guide provides a comprehensive framework for assessing the therapeutic index of novel compounds, using the promising scaffold of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a central example.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP.[1] This bioisosteric relationship allows such compounds to competitively bind to the ATP-binding pocket of various kinases, modulating their activity.[1] Derivatives of this scaffold have shown promise as inhibitors of critical signaling proteins like Fibroblast Growth Factor Receptors (FGFRs) and Ataxia Telangiectasia Mutated (ATM) kinase, both of which are implicated in cancer progression.[2][3][4]
This guide will present a comparative analysis of our lead compound, This compound (Compound A) , against a hypothetical alternative, Compound B , a structurally distinct kinase inhibitor. We will detail the essential in vitro and in vivo experimental workflows required to determine their respective therapeutic indices, offering insights into the causal logic behind each experimental choice.
The Concept of Therapeutic Index
The therapeutic index is a ratio that compares the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect. A higher therapeutic index is preferable as it indicates a wider margin of safety between the effective dose and the toxic dose.
Therapeutic Index (TI) = Toxic Dose₅₀ (TD₅₀) / Effective Dose₅₀ (ED₅₀)
-
TD₅₀ : The dose at which 50% of the population experiences a toxic effect.
-
ED₅₀ : The dose at which 50% of the population experiences the desired therapeutic effect.
In preclinical in vitro studies, a similar concept, the in vitro therapeutic index , is often calculated using the ratio of the half-maximal cytotoxic concentration (CC₅₀) to the half-maximal effective concentration (EC₅₀).
Experimental Framework for Therapeutic Index Assessment
The determination of a therapeutic index is a multi-faceted process that begins with in vitro assays to establish cellular toxicity and efficacy, followed by in vivo studies in relevant animal models to confirm these findings in a physiological context.
Part 1: In Vitro Assessment
Objective: To determine the in vitro therapeutic index by measuring the cytotoxicity and efficacy of Compound A and Compound B in relevant cancer cell lines.
1.1. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] This assay is a fundamental first step in evaluating the toxicity of a compound.[6][7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a cancer cell line known to be driven by the target kinase (e.g., a cell line with an activating FGFR mutation for an FGFR inhibitor) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound A and Compound B (e.g., from 0.01 µM to 100 µM). Treat the cells and include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ value.
1.2. Efficacy Assessment: Target Inhibition Assay
To determine the efficacy of the compounds, it is crucial to measure their ability to inhibit the target kinase within the cell. This can be achieved by assessing the phosphorylation status of a downstream substrate of the target kinase.
Experimental Protocol: In-Cell Western or Western Blot
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of Compound A and Compound B as described for the MTT assay. A shorter incubation period (e.g., 2-4 hours) is often sufficient to observe target inhibition.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK for a MEK inhibitor) and a primary antibody for the total form of the substrate as a loading control.[8][9]
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the log of the compound concentration to determine the EC₅₀ value for target inhibition.
Hypothetical In Vitro Data
| Compound | CC₅₀ (µM) | EC₅₀ (µM) | In Vitro Therapeutic Index (CC₅₀/EC₅₀) |
| Compound A | 25 | 0.1 | 250 |
| Compound B | 10 | 0.05 | 200 |
From this hypothetical data, Compound A demonstrates a wider in vitro therapeutic window than Compound B.
Experimental Workflow for In Vitro Assessment
Caption: Workflow for in vitro therapeutic index determination.
Part 2: In Vivo Assessment
Objective: To determine the in vivo therapeutic index by evaluating the anti-tumor efficacy and toxicity of Compound A and Compound B in a xenograft mouse model.
2.1. Efficacy Study: Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of anti-cancer compounds.[8][10]
Experimental Protocol: Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant the same cancer cell line used in the in vitro assays into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, Compound A at multiple doses, Compound B at multiple doses). Administer the compounds via a clinically relevant route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. At the end of the study, calculate the tumor growth inhibition (TGI) for each dose. Determine the ED₅₀, the dose that causes 50% TGI.
2.2. Toxicity Study: Maximum Tolerated Dose (MTD)
The MTD study is designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Experimental Protocol: MTD Study
-
Dose Escalation: Administer escalating doses of Compound A and Compound B to groups of healthy mice.
-
Monitoring: Closely monitor the mice for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects. A common endpoint for significant toxicity is a body weight loss of more than 20%.
-
Data Analysis: The MTD is defined as the highest dose at which no more than a specified level of toxicity (e.g., 10% of animals exhibiting severe adverse effects) is observed. For the purpose of calculating the therapeutic index, the TD₅₀ can be approximated from the dose-response curve of a key toxicity parameter, such as the dose causing a 20% weight loss in 50% of the animals.
Hypothetical In Vivo Data
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | In Vivo Therapeutic Index (TD₅₀/ED₅₀) |
| Compound A | 10 | 100 | 10 |
| Compound B | 5 | 25 | 5 |
In this hypothetical scenario, Compound A exhibits a superior in vivo therapeutic index compared to Compound B.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo therapeutic index determination.
Discussion and Conclusion
The assessment of the therapeutic index is a critical step in the preclinical development of any drug candidate.[6] While our hypothetical data suggests that Compound A has a more favorable therapeutic index than Compound B, both in vitro and in vivo, it is important to consider the broader context.
The choice of cell lines and animal models should be highly relevant to the intended clinical application. Furthermore, a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) analysis is essential to understand the relationship between drug exposure, target engagement, and the observed efficacy and toxicity.[9][11][12] The metabolic stability and potential off-target effects of the compounds also play a crucial role in their overall safety profile.[13][14]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. As a novel compound in many research and development settings, specific safety data may be limited. Therefore, this protocol is grounded in the principles of chemical safety, drawing parallels from structurally related compounds and adhering to established regulatory frameworks for hazardous waste management. Our objective is to empower researchers, scientists, and drug development professionals with a clear, actionable plan that ensures personal safety and environmental compliance.
Hazard Assessment and Chemical Profile
Based on data from analogous compounds, such as other substituted pyrrolopyridines and fluorinated aromatics, we must assume this compound is hazardous.[1][2][3] GHS classifications for similar structures include:
Table 1: Assumed Hazard Profile
| Hazard Classification | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| STOT, Single Exposure | Category 3 | May cause respiratory irritation. |
Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure the appropriate personal protective equipment is worn. The causality is clear: preventing exposure is paramount.
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are required to prevent skin contact. Nitrile gloves may not offer sufficient protection.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect from splashes.[4]
-
Lab Coat: A standard, fully-buttoned laboratory coat protects clothing and underlying skin from contamination.[4]
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4][5]
Disposal Protocol: A Step-by-Step Guide
Proper disposal is a systematic process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, minimizing risks at each stage.
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be classified as halogenated organic hazardous waste .[6][7]
-
Do not mix this waste with non-halogenated, acidic, or basic waste streams to prevent unintended reactions.[4][5]
-
This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated materials (e.g., pipette tips, weighing boats, absorbent pads, gloves).[4]
-
Step 2: Waste Container Selection and Labeling
-
Container: Use a designated, sealable, and compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[5][8][9] The container must be in good condition with a secure, threaded cap.[6]
-
Labeling: Label the container as "Hazardous Waste" immediately upon adding the first drop of waste.[5][6] The label must include:
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within or near the laboratory.
-
The container must be kept tightly closed except when adding waste.[6]
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizers and acids.[5][8]
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent.[8]
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[10]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.[4]
-
Step 5: Final Disposal
-
Once the waste container is full (not exceeding 90% capacity) or is no longer in use, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[9]
-
Ensure all paperwork, such as a chemical collection request form, is completed accurately.[5]
-
Disposal of pyridine-containing waste often involves high-temperature incineration.[11][12]
Regulatory Framework
In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15] It is imperative to adhere to all local, state, and federal regulations.[4][13] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave."[13]
Visualized Workflows
To further clarify the disposal process, the following diagrams illustrate the key decision points and workflows.
Caption: Decision tree for the disposal of this compound waste.
Caption: Workflow for responding to a spill of this compound.
References
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- 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Handling 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Introduction: A Proactive Stance on Safety
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and drug development, belonging to the azaindole class of molecules. As with many novel research chemicals, comprehensive toxicological data may be limited. However, its structure—featuring a biologically active pyrrolopyridine core, a potentially irritant carboxylic acid group, and a metabolically significant fluorine atom—necessitates a conservative and rigorous approach to handling.
This guide provides a self-validating system of operational protocols designed for researchers and drug development professionals. Our objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. By treating this compound as a potent powder with potential cytotoxic characteristics, we establish a framework that ensures the highest level of safety for both personnel and the research environment.[1][2]
Hazard Assessment: Understanding the Intrinsic Risks
A robust safety plan is built on a foundation of understanding the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always available, we can infer a reliable hazard profile by analyzing its constituent parts and related structures.
-
Pyrrolopyridine Core: This heterocyclic system is a common scaffold in pharmacologically active compounds and can interact with biological systems.[3] Derivatives are often investigated for anticancer and other therapeutic properties, suggesting potential cytotoxicity.[3]
-
Carboxylic Acid Moiety: This functional group can cause skin and eye irritation or corrosion.[4][5]
-
Fluorine Substitution: The addition of fluorine can significantly alter the metabolic stability and biological activity of a molecule, sometimes increasing its potency and toxicity.
-
Physical Form: As a solid, the primary exposure risk during handling is the inhalation of fine powder, which can lead to respiratory irritation and systemic absorption.[2][6]
Based on data from structurally similar compounds, we must assume this compound presents the following hazards until proven otherwise:
This assessment mandates the use of stringent engineering controls as the primary barrier against exposure.
The Primacy of Engineering Controls: The Hierarchy of Safety
Personal Protective Equipment (PPE) is the final line of defense. The most critical safety measure is to minimize the release of the hazardous material into the work environment through robust engineering controls.
Caption: Step-by-step workflow for handling potent powders.
A. Preparation Phase:
-
Don all required PPE as specified in the table above.
-
Verify fume hood function. [12]3. Cover the work surface within the fume hood with disposable absorbent pads.
-
Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the fume hood to minimize reaching in and out.
B. Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If not, use a dedicated enclosure.
-
Tare the balance with a clean weigh boat or paper.
-
Carefully transfer the approximate amount of powder using a clean spatula. Avoid creating dust clouds.
-
Close the primary container immediately.
-
Record the mass. For preparing solutions of a specific concentration, the "weighing by difference" method is preferred to minimize open handling of the powder.
C. Solubilization:
-
Transfer the weighed powder into the destination vessel.
-
Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing the powder.
-
Cover the vessel and mix via sonication or stirring until the solid is fully dissolved. The compound is now in a less hazardous liquid form, reducing the risk of aerosolization.
D. Post-Handling Decontamination:
-
While still wearing all PPE, decontaminate any equipment that came into contact with the powder using an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Carefully fold used absorbent pads inward and place them, along with used weigh boats and other disposable items, into a designated, sealed hazardous waste bag inside the fume hood. [13] E. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
Step away from the immediate work area. Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves, avoiding contact with the outer surface. [7]5. Wash hands thoroughly with soap and water.
Emergency Response and Disposal
Spill Management:
-
Small Spill (inside fume hood):
-
Ensure all PPE is worn.
-
Gently cover the spill with an inert absorbent material. [14] 3. Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container. [15] 4. Wipe the area with a solvent-soaked cloth, then clean with soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (outside fume hood):
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention. [10][14]* Skin Contact: Immediately wash the affected area with soap and plenty of water for 15 minutes. Remove contaminated clothing. Seek medical attention. [10][14]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [10][14]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [14] Waste Disposal: All materials contaminated with this compound, including excess compound, empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste. [16][17]1. Collect waste in a clearly labeled, sealed, and durable container.
-
The label must include "Hazardous Waste" and the full chemical name.
-
Follow all local, state, and federal regulations for hazardous waste disposal. [16]Do not pour down the drain. [17]
References
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204. Retrieved from [Link]
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Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]
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What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4). Hull's Environmental Services. Retrieved from [Link]
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Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). PubMed. Retrieved from [Link]
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Pyridine: incident management. (n.d.). GOV.UK. Retrieved from [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings. Retrieved from [Link]
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Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
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Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
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Fume Hoods. (2025, March 19). UW Environmental Health & Safety. Retrieved from [Link]
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Safe handling of cytotoxics: guideline recommendations. (2012). PubMed Central. Retrieved from [Link]
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Best Practices for Selecting and Using a Fume Hood. (n.d.). Lab Manager. Retrieved from [Link]
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How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved from [Link]
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A GUIDE TO LABORATORY FUME HOODS. (2015). University of Texas at Arlington. Retrieved from [Link]
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Chemical Fume Hoods. (n.d.). National Institutes of Health. Retrieved from [Link]
- Process for preparing pyridine carboxylic acid derivatives. (n.d.). Google Patents.
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2003). PubMed. Retrieved from [Link]
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Carboxylic Acid Derivatives (Summary). (2024). Chemistry LibreTexts. Retrieved from [Link]
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A Guide to Fume Hood Codes and Standards. (2017). Laboratory Design. Retrieved from [Link]
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Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. (2009). ACS Publications. Retrieved from [Link]
-
Safety Data Sheet: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. (2025). AA Blocks. Retrieved from [Link]
-
1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
